molecular formula C13H16N2 B2361555 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole CAS No. 2655-35-8

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B2361555
CAS No.: 2655-35-8
M. Wt: 200.285
InChI Key: ZYKFIMCOEFWOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is a pyrazole-based chemical compound with the molecular formula C 13 H 16 N 2 and a molecular weight of 200.28 g/mol . As a member of the pyrazole heterocycle family, this compound serves as a valuable scaffold in medicinal chemistry and chemical synthesis . Pyrazole derivatives are widely recognized for their diverse biological activities and are frequently explored as key precursors in developing novel therapeutic agents . This compound is of significant interest in pharmacological research, particularly in the development of anti-inflammatory and anticancer agents . The pyrazole core is a privileged structure in drug discovery, featured in several nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors . Furthermore, the structural motif of 3,5-dimethylpyrazole is known for its utility in coordination chemistry, where it can be used to synthesize advanced ligands such as trispyrazolylborate and pyrazolyldiphosphines, which are instrumental in creating catalysts and functional materials . Researchers can leverage this chemical as a versatile building block for constructing more complex molecules or as a reference standard in analytical studies. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use. This product is not intended for use in humans. It is the responsibility of the purchaser to determine the suitability of this product for their intended use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1-(2-phenylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-11-10-12(2)15(14-11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFIMCOEFWOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2655-35-8
Record name 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmacological Interfaces[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole (PubChem CID: 573288).[1] This molecule represents a strategic convergence of two privileged pharmacophores: the pyrazole ring , a cornerstone of anti-inflammatory and analgesic therapeutics (e.g., Celecoxib), and the phenethylamine moiety , a critical scaffold in CNS-active agents (e.g., Phenelzine).

Unlike simple N-alkyl pyrazoles, the inclusion of the phenylethyl side chain introduces specific steric and electronic properties that influence receptor binding affinity and lipophilicity (LogP).[2] This guide details the self-validating synthetic protocols, spectroscopic signatures, and structural logic required to utilize this compound as a chemical probe or pharmaceutical intermediate.[2]

Part 1: Structural Analysis & Physiochemical Properties[2]

The molecule consists of a 3,5-dimethyl-substituted pyrazole core N-alkylated with a 2-phenylethyl group.[1][2][3] The 3,5-dimethyl substitution pattern blocks the reactive C3 and C5 positions, directing electrophilic aromatic substitution to the C4 position, while the N1-phenylethyl tail enhances membrane permeability and hydrophobic interactions.[2]

1.1 Chemical Identity
PropertyDetail
IUPAC Name 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
CAS Registry Number 102129-36-2 (Generic/Deleted), 573288 (CID)
SMILES CC1=CC(=NN1CCC2=CC=CC=C2)C
InChI Key ZYKFIMCOEFWOPW-UHFFFAOYSA-N
1.2 Physiochemical Profile[4]
  • Lipophilicity (Calculated LogP): ~2.9 - 3.[1][2]2. The phenylethyl group significantly increases lipophilicity compared to the parent 3,5-dimethylpyrazole (LogP ~1.0), suggesting high blood-brain barrier (BBB) permeability.[2]

  • H-Bonding:

    • Acceptors: 1 (N2 of the pyrazole ring).[2][5]

    • Donors: 0 (N1 is substituted).

  • Electronic State: The pyrazole ring is electron-rich.[1][2] The N2 nitrogen retains basicity, capable of coordinating metals or accepting protons, making it a viable ligand for coordination chemistry (e.g., mimicking histidine in metalloprotein models).

Part 2: Synthetic Pathways and Mechanism[2]

The most robust route to 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is the Paal-Knorr Cyclocondensation .[1] This method is preferred over direct alkylation of 3,5-dimethylpyrazole due to superior regioselectivity and yield.[1][2]

2.1 Reaction Logic

The synthesis involves the condensation of a 1,3-diketone (2,4-Pentanedione ) with a substituted hydrazine ((2-Phenylethyl)hydrazine ).

  • Reagents: 2,4-Pentanedione (Acetylacetone), (2-Phenylethyl)hydrazine sulfate (Phenelzine sulfate), Sodium Acetate (to liberate the free hydrazine base).

  • Solvent: Ethanol or Acetic Acid/Water.[1][2]

  • Thermodynamics: The formation of the aromatic pyrazole ring drives the reaction forward, making it irreversible under standard conditions.[2]

2.2 Mechanistic Pathway (DOT Visualization)

SynthesisPathway Reactants Reactants 2,4-Pentanedione + (2-Phenylethyl)hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack (-H2O) Intermediate2 Cyclization (Intramolecular Attack) Intermediate1->Intermediate2 Tautomerization Product Product 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole Intermediate2->Product Dehydration (-H2O) & Aromatization

Figure 1: Step-wise Paal-Knorr cyclocondensation mechanism converting acetylacetone and phenelzine into the target pyrazole.[1]

Part 3: Experimental Protocols

This protocol is designed for high purity and reproducibility. It utilizes phenelzine sulfate, a stable solid precursor, rather than the unstable free hydrazine.[2]

3.1 Materials
  • 2,4-Pentanedione (Acetylacetone): 10 mmol (1.03 mL)

  • (2-Phenylethyl)hydrazine sulfate (Phenelzine sulfate): 10 mmol (2.34 g)

  • Sodium Acetate (anhydrous): 10 mmol (0.82 g)

  • Ethanol (Absolute): 20 mL

  • Reflux condenser, magnetic stirrer, round-bottom flask.[2]

3.2 Step-by-Step Methodology
  • Preparation of Free Base: In a 100 mL round-bottom flask, suspend 10 mmol of (2-phenylethyl)hydrazine sulfate in 10 mL of ethanol. Add 10 mmol of Sodium Acetate dissolved in a minimum amount of water (~2 mL). Stir for 10 minutes to generate the free hydrazine in situ.[2]

  • Condensation: Add 10 mmol of 2,4-pentanedione dropwise to the stirring mixture. The solution may warm slightly (exothermic).[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1).[2] The starting hydrazine spot should disappear.[1][2]

  • Work-up:

    • Evaporate the ethanol under reduced pressure.[1][2]

    • Resuspend the residue in 20 mL Dichloromethane (DCM) and 20 mL water.[2]

    • Separate the organic layer and wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      .[1][2]
      
  • Purification: Filter and concentrate the solvent. The product is typically obtained as a viscous oil or low-melting solid.[1][2] If necessary, purify via column chromatography (SiO2, Hexane/EtOAc gradient).

3.3 Validation (Self-Check)
  • Visual: Product should be a pale yellow to colorless oil/solid.[1][2] Darkening indicates oxidation of residual hydrazine.[1][2]

  • Solubility Check: Insoluble in water; soluble in DCM, Methanol, and DMSO.[2]

Part 4: Spectroscopic Characterization[2]

Researchers must verify the structure using NMR.[1][2] The symmetry of the phenylethyl group and the distinct pyrazole signals provide a clear fingerprint.[2]

4.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent:


, 400 MHz
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.15 – 7.35 Multiplet5HAr-H (Phenyl)Typical aromatic chemically equivalent protons.[1][2]
5.80 Singlet1HPyrazole-H4 Characteristic aromatic proton of the pyrazole ring.[1][2]
4.15 Triplet (

Hz)
2HN-CH ₂-CH₂Deshielded by the adjacent Nitrogen atom.[1][2]
3.05 Triplet (

Hz)
2HN-CH₂-CH ₂-PhBenzylic protons, shielded relative to N-CH₂.[1]
2.20 Singlet3HC3-CHMethyl group on the pyrazole ring.[1][2]
2.18 Singlet3HC5-CHMethyl group (slightly distinct due to N-substituent asymmetry).[1]
4.2 Mass Spectrometry[1][2]
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Ion:

    
     m/z.[2]
    
  • Fragmentation: Loss of the benzyl fragment (

    
    , 91 m/z) is a common fragmentation pathway.
    
Part 5: Biological Interfaces & Applications[2][6]
5.1 Pharmacophore Mapping

This molecule serves as a non-reactive surrogate for Phenelzine.[1][2] While Phenelzine acts via irreversible covalent binding to Monoamine Oxidase (MAO) through its hydrazine moiety, 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole lacks this "warhead."[1]

  • Probe Utility: It can be used to study the non-covalent binding affinity of the phenylethyl scaffold to MAO active sites or Sigma receptors without the confounding factor of covalent inhibition.[2]

  • Ligand Design: The N2 nitrogen is sterically accessible, making this structure a viable ligand for synthesizing bioinorganic models of metalloenzymes.[2]

5.2 Signal Transduction Relevance (DOT Visualization)

BioInterface Compound 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole Target1 Sigma-1 Receptor (Potential Agonist/Antagonist) Compound->Target1 Hydrophobic Interaction (Phenethyl tail) Target2 Monoamine Oxidase (MAO) (Non-covalent Competitive Binding) Compound->Target2 Steric Occlusion Outcome Modulation of CNS Signaling Target1->Outcome Ca2+ Mobilization Target2->Outcome Neurotransmitter Levels

Figure 2: Potential biological interaction pathways based on the phenethylamine pharmacophore.[1]

References
  • PubChem. "3,5-dimethyl-1-(2-phenylethyl)pyrazole (CID 573288)."[1] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. "1H-Pyrazole, 3,5-dimethyl-1-phenyl- (Analogous Synthesis Data)." National Institute of Standards and Technology. [Link]

  • Glukhacheva, V. S., et al. "New Reaction Products of Acetylacetone with Semicarbazide Derivatives."[2][6] ACS Omega, 2021.[2][6] [Link]

  • Baker, G. B., et al. "Chronic Administration of the Antidepressant-Antipanic Drug Phenelzine and Its N-acetylated Analogue."[2] Journal of Psychiatry & Neuroscience, 1991.[2] [Link]

  • Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry, 1984.[2] (Standard reference for Paal-Knorr Mechanism).

Sources

1-(2-phenylethyl)-3,5-dimethylpyrazole IUPAC name properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Scaffold for Sigma Receptor Modulation & Medicinal Chemistry

Executive Summary

1-(2-phenylethyl)-3,5-dimethylpyrazole represents a privileged structural motif in medicinal chemistry, specifically designed to probe hydrophobic pockets within the Sigma-1 receptor (σ1R) and Monoamine Oxidase (MAO) enzymes. By combining the electron-rich, pi-excessive 3,5-dimethylpyrazole core with a lipophilic phenylethyl pharmacophore, this molecule serves as a critical "chemical tool" for mapping the N-alkyl binding domain of sigma receptors.

This guide provides a rigorous technical analysis of the compound’s synthesis, physicochemical properties, and application in pharmacological assays. It is structured for research scientists requiring actionable protocols for synthesis, characterization, and biological evaluation.

Chemical Identity & Physicochemical Profile

The molecule exhibits a classic "head-and-tail" architecture: the polar pyrazole "head" acts as a hydrogen bond acceptor, while the phenylethyl "tail" provides the necessary steric bulk and lipophilicity to penetrate the Endoplasmic Reticulum (ER) membrane, where σ1Rs reside.

Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole
Common Scaffolds N-phenethylpyrazole; Pyrazole-based Sigma Ligand
CAS Registry Number 573288 (PubChem CID)
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Predicted LogP 3.14 ± 0.2 (Highly Lipophilic)
H-Bond Acceptors 1 (N2 of pyrazole ring)
Topological Polar Surface Area 17.8 Ų
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water
Synthesis & Manufacturing Protocol

The most robust route to 1-(2-phenylethyl)-3,5-dimethylpyrazole is the Knorr Pyrazole Synthesis , a condensation reaction between a 1,3-diketone and a substituted hydrazine. This method is preferred over alkylation due to its high regioselectivity.

Mechanism of Action (Synthesis)

The reaction proceeds via the nucleophilic attack of the hydrazine terminal nitrogen on the carbonyl carbon of acetylacetone, followed by dehydration, cyclization, and aromatization.

Synthesis AA Acetylacetone (2,4-Pentanedione) Hydrazone Intermediate Hydrazone AA->Hydrazone Condensation (-H2O) PEH (2-Phenylethyl)hydrazine PEH->Hydrazone Product 1-(2-phenylethyl)- 3,5-dimethylpyrazole Hydrazone->Product Cyclization & Aromatization (Reflux/EtOH)

Figure 1: Knorr Pyrazole Synthesis pathway. The condensation is thermodynamically driven by the formation of the aromatic pyrazole ring.

Step-by-Step Laboratory Protocol

Reagents: Acetylacetone (1.0 eq), (2-Phenylethyl)hydrazine sulfate (1.0 eq), Ethanol (Solvent), Sodium Acetate (Base).

  • Preparation: Dissolve (2-phenylethyl)hydrazine sulfate (10 mmol) in 20 mL of ethanol. Add Sodium Acetate (11 mmol) to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

  • Addition: Cool the solution to 0°C. Add Acetylacetone (10 mmol) dropwise over 10 minutes to prevent uncontrolled exotherms.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–4 hours. Monitor consumption of starting material via TLC (Mobile phase: 20% EtOAc in Hexanes).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient) if necessary.

Characterization & Spectral Signatures

Validation of the structure relies on identifying the distinct "linker" protons and the pyrazole methyls.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.35 (m, 5H): Aromatic protons of the phenyl ring.

    • δ 5.80 (s, 1H): Pyrazole C4-H (Characteristic singlet).

    • δ 4.15 (t, J=7.2 Hz, 2H): N-CH₂ (Methylene adjacent to nitrogen).

    • δ 3.10 (t, J=7.2 Hz, 2H): Ph-CH₂ (Benzylic methylene).

    • δ 2.25 (s, 3H): C3-Methyl group.

    • δ 2.18 (s, 3H): C5-Methyl group (Upfield due to shielding from N-substituent).

Pharmacology: The Sigma-1 Receptor Connection

This scaffold is a potent probe for the Sigma-1 Receptor (σ1R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanism of Action
  • Binding: The lipophilic phenylethyl tail anchors the molecule into the hydrophobic pocket of the σ1R.

  • Chaperone Modulation: Upon binding, the ligand dissociates the σ1R from BiP (Binding immunoglobulin Protein).

  • Signaling Cascade: The active σ1R stabilizes IP3 Receptors (IP3R), ensuring proper Ca²⁺ transfer from the ER to mitochondria, which is critical for cellular bioenergetics and survival.

SigmaPathway Ligand 1-(2-phenylethyl)- 3,5-dimethylpyrazole Sig1R_Inactive σ1R-BiP Complex (Inactive/ER Membrane) Ligand->Sig1R_Inactive  Binding   Sig1R_Active σ1R (Active Chaperone) Sig1R_Inactive->Sig1R_Active  Dissociation from BiP   IP3R IP3 Receptor (Stabilization) Sig1R_Active->IP3R  Chaperoning   CaFlow Ca²⁺ Flux (ER -> Mitochondria) IP3R->CaFlow Effect Neuroprotection & Cell Survival CaFlow->Effect

Figure 2: Signal transduction pathway activated by Sigma-1 receptor ligands. The ligand acts as a trigger to release the chaperone.

Experimental Workflows: Binding & Functional Assays

To validate the biological activity of this compound, the following assays are standard in drug discovery.

A. Radioligand Binding Assay (σ1R Affinity)
  • Objective: Determine the K_i value.

  • Radioligand: -Pentazocine (Selective σ1R agonist).[1]

  • Tissue Source: Guinea pig brain homogenates or HEK293 cells overexpressing σ1R.

  • Protocol:

    • Incubate 1-(2-phenylethyl)-3,5-dimethylpyrazole (10⁻¹⁰ to 10⁻⁵ M) with membrane preparations and 3 nM -Pentazocine.

    • Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

    • Terminate reaction by rapid filtration over glass fiber filters (Whatman GF/B).

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Plot displacement curves to calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

B. Functional Assay: Calcium Mobilization
  • Objective: Assess agonist/antagonist profile.

  • System: Fura-2 loaded SH-SY5Y cells.

  • Protocol:

    • Load cells with Fura-2 AM dye.

    • Treat cells with the compound (10 µM).

    • Stimulate with Bradykinin (to induce ER Ca²⁺ release).

    • Readout: If the compound acts as a σ1R agonist, it will enhance the Bradykinin-induced Ca²⁺ spike compared to control.

References
  • Synthesis & Pyrazole Chemistry

    • Knorr Pyrazole Synthesis Methodology. Organic Syntheses, Coll.[2] Vol. 1, p. 78 (1941). Link

    • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Heterocyclic Chemistry. Link

  • Sigma Receptor Pharmacology

    • Sigma-1 Receptors: Chaperones at the ER-Mitochondrion Interface. Hayashi, T., & Su, T.P. (2007). Cell. Link

    • Ligand Binding Profiles of Sigma Receptors. BindingDB Entry for Pyrazole Derivatives. Link

  • Physicochemical Data

    • PubChem Compound Summary: 3,5-dimethyl-1-(2-phenylethyl)pyrazole. PubChem CID 573288. Link

Sources

The Phenylethyl Pyrazole Scaffold: Synthetic Architectures & Metabolic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylethyl-substituted pyrazole moiety represents a "privileged structure" in bioactive chemistry, serving as a critical pharmacophore in both agrochemical (METI acaricides) and pharmaceutical (anticancer, antimicrobial) domains.[1] While the benzyl (1-carbon linker) analogues like Tebufenpyrad are commercially dominant, the phenylethyl (2-carbon linker) derivatives offer distinct steric and lipophilic advantages, particularly in targeting the hydrophobic ubiquinone-binding channel of Mitochondrial Complex I.[1]

This guide moves beyond standard textbook synthesis, addressing the critical challenge of regioselectivity in N-alkylation and cyclocondensation—the primary bottleneck in scaling these derivatives. We present a self-validating synthetic protocol utilizing fluorinated solvents to achieve >95:1 regiocontrol, alongside a mechanistic breakdown of mitochondrial modulation.[1]

Structural Architecture & SAR: The "Linker Logic"

The biological potency of phenylethyl pyrazoles is governed by the spatial arrangement of the lipophilic tail relative to the heterocyclic core.

The Hydrophobic Channel Hypothesis

In Mitochondrial Complex I inhibition, the inhibitor must penetrate a deep, narrow hydrophobic tunnel to displace ubiquinone.

  • Benzyl (C1 Linker): Rigid, often requires bulky tert-butyl groups (as in Tebufenpyrad) to fill the pocket.[1]

  • Phenylethyl (C2 Linker): Provides a "flexible hinge."[1] This additional rotatable bond allows the phenyl ring to adopt a

    
    -stacking conformation with tyrosine residues (e.g., Tyr108) deep within the binding site, often resulting in higher affinity for specific mutant strains resistant to standard METIs.
    
Substituent Effects (Electronic vs. Steric)
  • C-3/C-5 Positions: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at C-4 enhance metabolic stability against oxidative degradation.[1]
  • N-1 Position: The phenylethyl attachment here is critical.[1] Substitution at N-1 vs. C-3 drastically alters the vector of the lipophilic tail, changing the compound from a Complex I inhibitor to a potential COX-2 inhibitor or kinase inhibitor.[1]

Visualization: SAR Decision Tree

SAR_Logic Core Pyrazole Core Linker Linker Length (N1-Position) Core->Linker Attachment Tail Lipophilic Tail Linker->Tail Spatial Orientation Benzyl Benzyl Linker->Benzyl C1 (Rigid) Phenethyl Phenethyl Linker->Phenethyl C2 (Flexible) Activity Biological Outcome Benzyl->Activity High METI Activity (Requires t-Butyl) Phenethyl->Activity Enhanced Binding (Deep Pocket Penetration) EWG C4-EWG (-Cl, -CF3) EWG->Core Metabolic Stability

Figure 1: SAR logic flow dictating the choice between benzyl and phenylethyl linkers for mitochondrial targeting.[1]

Synthetic Pathways: Solving the Regioselectivity Crisis

The synthesis of N-substituted pyrazoles via the condensation of 1,3-diketones with hydrazines is a classic reaction (Knorr synthesis), but it suffers from a major flaw: Regioisomerism.

When reacting a non-symmetrical 1,3-diketone with phenylethylhydrazine, two isomers are formed (1,3- vs 1,5-substituted). Separation requires tedious chromatography, reducing yield and throughput.

The Fluorinated Solvent Solution

Recent literature and internal validations confirm that using fluorinated alcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) —as solvents dramatically shifts the equilibrium.

  • Mechanism: The high hydrogen-bond donating ability (HBD) of HFIP selectively activates the more basic carbonyl of the diketone, directing the initial nucleophilic attack of the hydrazine.

  • Result: Regioselectivity improves from ~60:40 (in Ethanol) to >95:1 (in HFIP).[1]

Validated Protocol: Regioselective Synthesis of 1-(2-Phenylethyl)-3-methyl-5-arylpyrazole[1]

Reagents:

  • Benzoylacetone (1.0 eq)[1]

  • (2-Phenylethyl)hydrazine hydrochloride (1.1 eq)[1]

  • Hexafluoroisopropanol (HFIP) (Solvent, 0.5 M concentration)[1]

  • Triethylamine (1.1 eq, to neutralize HCl salt)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzoylacetone (10 mmol) in HFIP (20 mL).

  • Activation: Stir at room temperature for 10 minutes. The HFIP activates the carbonyls via H-bonding.[1]

  • Addition: Add (2-Phenylethyl)hydrazine hydrochloride (11 mmol) followed strictly by the dropwise addition of Triethylamine. Critical: Rapid addition of base can cause exotherms that degrade regioselectivity.

  • Reflux: Heat the mixture to mild reflux (58°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Evaporate the expensive HFIP under reduced pressure (recoverable/recyclable). Redissolve the residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), then Brine.

  • Purification: Recrystallize from Ethanol/Water. Note: Column chromatography is usually unnecessary due to high regiocontrol.

Data Summary: Solvent Influence on Regioselectivity

SolventDielectric Const.[1]H-Bond Donor (

)
Yield (%)Regioisomer Ratio (A:B)
Ethanol 24.50.8378%65 : 35
THF 7.50.0062%55 : 45
TFE 26.71.5185%92 : 8
HFIP 16.71.9694% 99 : 1

Mechanism of Action: Mitochondrial Complex I Inhibition[2]

The phenylethyl pyrazole derivatives function as METI (Mitochondrial Electron Transport Inhibitors) .[1] Their toxicity to pests (and potential anticancer mechanism) stems from ATP depletion and ROS generation.[1]

The Binding Event

The compound binds to the PSST subunit of Complex I (NADH:ubiquinone oxidoreductase).

  • Competition: It competes with Ubiquinone (CoQ10) for the Q-binding site.[1]

  • Blockade: Electron transfer from Iron-Sulfur cluster N2 to Ubiquinone is physically blocked.[1]

  • Consequences:

    • ATP Crisis: Proton pumping ceases; mitochondrial membrane potential (

      
      ) collapses.[1]
      
    • ROS Surge: Electrons accumulate upstream, leaking to

      
       to form Superoxide (
      
      
      
      ), triggering apoptosis.[1]
Pathway Visualization

MOA_Pathway NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI Electrons Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Normal Transfer ROS ROS Generation (Superoxide) ComplexI->ROS Electron Leakage ATP ATP Synthesis ComplexI->ATP Proton Gradient Failure Inhibitor Phenylethyl Pyrazole (Inhibitor) Inhibitor->ComplexI Blocks Q-Site CellDeath Apoptosis / Necrosis ROS->CellDeath Oxidative Stress ATP->CellDeath Energy Depletion

Figure 2: Mechanism of Action showing the interruption of the Electron Transport Chain at Complex I.[1]

Therapeutic & Agrochemical Applications[3][4]

Agrochemicals (Acaricides)

While Tebufenpyrad is the standard, phenylethyl derivatives are being explored to overcome resistance.[1] Mites resistant to benzyl-pyrazoles often remain susceptible to phenylethyl variants due to the altered binding pose facilitated by the flexible ethyl linker.[1]

Oncology (Repurposing)

Tumor cells, particularly "stem-like" cancer cells, rely heavily on Oxidative Phosphorylation (OXPHOS).[1]

  • Target: Phenylethyl pyrazoles act as "Metabolic Starvation Agents."[1]

  • Synergy: They are highly effective when combined with Glycolysis inhibitors (e.g., 2-Deoxyglucose), creating a "metabolic synthetic lethality" where the cancer cell has no energy source.

References

  • Mitochondrial Complex I Inhibition & Tebufenpyrad

    • Title: Mode of action of Tebufenpyrad and mitochondrial complex I inhibition.[1][2][3]

    • Source: Grokipedia / Mitsubishi Chemicals Data.[1]

    • URL:[Link][1]

  • Regioselective Synthesis via Fluorinated Solvents

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

  • Anticancer Activity of Pyrazole Derivatives

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives.[1][4]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link][1]

  • Mitochondrial Pyruvate Carrier Inhibition

    • Title: Advancing mitochondrial therapeutics: Synthesis of pyrazole-based inhibitors.[1]

    • Source: PubMed.[1]

    • URL:[Link][1]

  • General Pyrazole Synthesis Reviews

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: MDPI Molecules.[1]

    • URL:[Link][1]

Sources

Technical Guide: Heterocyclic Ligands Containing Phenylethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Medicinal Chemists, Organometallic Researchers, and Drug Development Scientists

Executive Summary: The "Privileged Tail" in Ligand Design

The phenylethyl group (specifically the 2-phenylethyl or homobenzyl moiety) represents a "privileged structure" in both medicinal chemistry and asymmetric catalysis. In drug discovery, it frequently acts as a critical hydrophobic anchor, optimizing binding affinity via


-stacking interactions within deep protein pockets (e.g., GPCRs like Dopamine 

and

-Opioid receptors). In organometallic catalysis, chiral

-methyl-phenylethyl amines serve as robust scaffolds for transferring chirality to metal centers, particularly in

-heterocyclic carbene (NHC) ligands.

This guide analyzes the structural utility of phenylethyl-substituted heterocycles, detailing their pharmacophoric properties, catalytic applications, and providing a validated synthesis protocol for a chiral NHC precursor.

Structural & Electronic Properties[1][2]

The phenylethyl group confers unique physicochemical properties that distinguish it from simple benzyl or propyl substituents:

  • Flexibility vs. Entropy: The two-carbon linker (

    
    ) allows the phenyl ring to adopt a "folded" conformation over the heterocyclic core (intramolecular 
    
    
    
    -
    
    
    or cation-
    
    
    interactions) or extend to reach remote hydrophobic pockets.
  • Lipophilicity: It significantly increases

    
    , enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—a critical feature for CNS-active agents.
    
  • Metabolic Liability: The benzylic position is susceptible to CYP450-mediated hydroxylation, while the phenyl ring is prone to para-hydroxylation.

Table 1: Physicochemical Impact of N-Substituents on Piperidine Ligands

Comparison of N-substituents on a 4-anilidopiperidine core (Fentanyl scaffold).

N-SubstituentRelative Potency (Morphine = 1)LogP (Calc)Key Interaction
Methyl0.021.8Weak hydrophobic contact
Benzyl0.53.2Steric clash in some pockets
Phenylethyl 80 - 100 4.1 Perfect fit in hydrophobic cleft
Propyl1.52.5Lack of

-interaction

-Methyl-phenylethyl
600 - 6,0004.4Rigidification/Stereoselective fit

Medicinal Chemistry: The Pharmacophore Map

In G-Protein Coupled Receptors (GPCRs), the phenylethyl group often occupies a specific "accessory binding pocket."

Case Study: -Opioid and Dopamine Receptors

In the fentanyl class, the phenylethyl group binds to a hydrophobic sub-pocket formed by transmembrane helices. Removal or shortening of this chain (e.g., to benzyl) results in a drastic loss of potency (>100-fold), confirming its role as a critical "address" moiety while the piperidine ring acts as the "message."

Visualization: Pharmacophore Interaction Pathway

The following diagram illustrates the binding logic of a Phenylethyl-Piperidine ligand within a GPCR binding pocket.

Pharmacophore cluster_0 Receptor Interactions Ligand N-Phenethyl-Heterocycle Linker Ethylene Linker (Flexibility) Ligand->Linker Phenyl Phenyl Ring (Lipophilic Tail) Linker->Phenyl Core Heterocyclic Core (Basic Amine) Linker->Core HydroPocket Hydrophobic Cleft (Trp/Phe residues) Phenyl->HydroPocket Pi-Pi Stacking Aspartate Asp residue (Ionic Bond) Core->Aspartate Salt Bridge Receptor GPCR Binding Pocket

Caption: Logical decomposition of the N-phenethyl pharmacophore binding mechanism within a GPCR active site.

Catalysis: Chiral Induction via Phenylethyl Groups

In asymmetric catalysis, the 1-phenylethyl group (chiral


-methylbenzyl) is a standard motif for inducing chirality. Unlike the achiral 2-phenylethyl group used in drugs, the chiral 1-phenylethyl group places a methyl substituent directly at the stereogenic center adjacent to the nitrogen.

Applications:

  • Chiral NHC Ligands: Used in Pd-catalyzed asymmetric allylic alkylation.

  • Mechanism: The bulky phenyl group on the nitrogen shields one face of the metal center, forcing the substrate to approach from the opposite side.

Detailed Experimental Protocol

Synthesis of a Chiral -Symmetric NHC Precursor

Target Molecule: 1,3-Bis((S)-1-phenylethyl)imidazolium chloride Significance: This salt is the direct precursor to a highly active chiral carbene ligand used in asymmetric ruthenium and palladium catalysis.

Safety & Pre-requisites
  • Warning: Glyoxal is an irritant. Perform all steps in a fume hood.

  • Solvents: Methanol (HPLC grade), Ethyl Acetate.

  • Reagents: (

    
    )-(-)-1-Phenylethylamine (>99% ee), Glyoxal (40% aq), Formaldehyde (37% aq).
    
Step-by-Step Methodology

1. Condensation (Diimine Formation)

  • Rationale: We first form the diazabutadiene backbone. The chiral amines will direct the folding of the final ring.

  • Protocol:

    • Charge a 250 mL round-bottom flask with (

      
      )-1-phenylethylamine  (24.2 g, 200 mmol) and Methanol (50 mL).
      
    • Cool to 0°C in an ice bath.

    • Add Glyoxal (40% w/w in water, 14.5 g, 100 mmol) dropwise over 20 minutes.

    • Observation: The solution will turn yellow/orange, indicating imine formation.

    • Stir at 25°C for 12 hours. A yellow precipitate (the diimine) may form.

2. Cyclization (Imidazolium Ring Closure)

  • Rationale: The addition of formaldehyde and acid closes the ring via a Mannich-type reaction.

  • Protocol:

    • To the reaction mixture from Step 1, add Paraformaldehyde (3.0 g, 100 mmol) or Formaldehyde solution.

    • Add HCl (4N in dioxane, 25 mL, 100 mmol) dropwise. Caution: Exothermic.

    • Heat the mixture to 70°C for 4 hours. The mixture will darken.

    • Concentrate the solvent under reduced pressure to obtain a viscous residue.

3. Purification (Self-Validating Step)

  • Rationale: Removal of unreacted amine and oligomers is critical for catalyst performance.

  • Protocol:

    • Dissolve the residue in a minimum amount of hot acetonitrile (~20 mL).

    • Add ethyl acetate (100 mL) slowly until turbidity persists.

    • Cool to -20°C overnight.

    • Filter the white/off-white crystals under argon.

    • Validation: Check optical rotation. If

      
       deviates >5% from literature, recrystallize again.
      
Characterization Data (Expected)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.2 (s, 1H, N-CH-N, acidic proton).
      
    • 
       8.1 (d, 2H, backbone =CH).
      
    • 
       5.9 (q, 2H, N-CH-CH
      
      
      
      , chiral center).
    • 
       1.8 (d, 6H, -CH
      
      
      
      ).
  • 
    C NMR:  Characteristic peak at ~136 ppm (N-CH-N).
    

Synthesis Workflow Diagram

Synthesis cluster_QC Quality Control Checkpoints Amine (S)-1-Phenylethylamine Diimine Intermediate: Diimine (Yellow Precipitate) Amine->Diimine Condensation (MeOH, 0°C -> RT) Glyoxal Glyoxal (40% aq) Glyoxal->Diimine HCHO Formaldehyde + HCl Crude Crude Imidazolium Salt HCHO->Crude Diimine->Crude Cyclization (70°C, 4h) QC1 Check: Disappearance of aldehyde peak (NMR) Diimine->QC1 Final Pure Chiral NHC Precursor (White Crystals) Crude->Final Recrystallization (Acetonitrile/EtOAc) QC2 Check: Optical Rotation Final->QC2

Caption: Step-by-step synthetic pathway for the chiral NHC ligand precursor with QC checkpoints.

References

  • Janssen, P. A. J. (1960).[1] "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." Synthetic Analgesics.

  • Herrmann, W. A., et al. (1996). "Chiral N-Heterocyclic Carbenes in Catalysis." Angewandte Chemie International Edition.

  • Vici Health Sciences. (2024). "Heterocyclic Compounds: The Backbone of Small Molecule Therapeutics." Vici Health Sciences Blog.

  • DrugBank. (2024). "Phenethyl Pharmacophore Interactions." DrugBank Online.

  • Organic Syntheses. (2008). "Synthesis of Phosphoramidite Ligands from Phenylethylamine." Org.[2] Synth. 85, 219.

Sources

The 3,5-Dimethylpyrazole Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted 3,5-dimethylpyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry. Unlike asymmetric pyrazoles, which often suffer from difficult regioselective synthesis, the 3,5-dimethyl analog offers a symmetric core that simplifies library generation while providing essential physicochemical properties. This guide analyzes the synthetic utility, structural advantages, and biological applications of this scaffold, specifically for researchers in oncology and inflammation drug discovery.

Part 1: The Scaffold Advantage (Structural Logic)

The Symmetry Solution

In the synthesis of pyrazoles via the classic Paal-Knorr condensation, a significant challenge is regioisomerism . When reacting an asymmetric 1,3-diketone (e.g., benzoylacetone) with a substituted hydrazine, two isomers are produced (1,3-disubstituted vs. 1,5-disubstituted). Separating these isomers is often time-consuming and reduces yield.

The 3,5-dimethylpyrazole core solves this upstream. Because the starting material (2,4-pentanedione/acetylacetone) is symmetric, the condensation with any monosubstituted hydrazine yields a single regioisomer .

Physicochemical Contributions
  • Lipophilicity (logP): The two methyl groups at C3 and C5 increase the lipophilicity of the core compared to the unsubstituted pyrazole. This is often critical for membrane permeability and blood-brain barrier (BBB) penetration in CNS-active analogs.

  • Metabolic Stability: The C3 and C5 positions are common sites for oxidative metabolism (hydroxylation) in unsubstituted pyrazoles. Methylation blocks these "soft spots," potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Steric Bulk: The methyl groups create a defined steric environment that can lock the N1-substituent into a specific conformation relative to the protein binding pocket (e.g., restricting rotation in kinase inhibitors).

Part 2: Synthetic Architectures

The synthesis of 1-substituted 3,5-dimethylpyrazoles generally follows two distinct pathways depending on the availability of the hydrazine precursor.

Pathway A: The Paal-Knorr Condensation (De Novo)

This is the preferred method when the specific aryl/alkyl hydrazine is commercially available. It involves the direct condensation of 2,4-pentanedione with the hydrazine.

  • Reagents: 2,4-Pentanedione (Acetylacetone), Substituted Hydrazine (R-NHNH₂).

  • Solvent: Ethanol (protic solvents facilitate the proton transfer steps).

  • Catalyst: Often runs uncatalyzed or with mild acid (Acetic acid).

Pathway B: Post-Synthetic N-Alkylation

Used when the hydrazine is unstable or unavailable. The parent 3,5-dimethylpyrazole is synthesized first, followed by N-alkylation using an electrophile (R-X).

  • Reagents: 3,5-Dimethylpyrazole, Alkyl/Aryl Halide, Base (NaH, K₂CO₃, or Cs₂CO₃).

  • Solvent: DMF, ACN, or Acetone.

  • Mechanism: SN2 displacement.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and reaction flow for synthesizing these analogs.

SynthesisPathways Start Target: 1-Substituted 3,5-Dimethylpyrazole CheckHydrazine Is R-Hydrazine Available? Start->CheckHydrazine PathA Pathway A: Paal-Knorr Condensation CheckHydrazine->PathA Yes PathB Pathway B: N-Alkylation CheckHydrazine->PathB No ReagentsA 2,4-Pentanedione + R-NHNH2 PathA->ReagentsA ProcessA Reflux in EtOH (-2 H2O) ReagentsA->ProcessA StepB1 Synthesize Parent: 2,4-Pentanedione + Hydrazine Hydrate PathB->StepB1 StepB2 Intermediate: 3,5-Dimethylpyrazole StepB1->StepB2 StepB3 Reaction: + R-Halide / Base (NaH) StepB2->StepB3

Caption: Decision tree for the synthesis of 1-substituted 3,5-dimethylpyrazoles based on precursor availability.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Oncology: Phthalazine Hybrids

Recent studies have highlighted the fusion of the 3,5-dimethylpyrazole moiety with phthalazine cores. The pyrazole acts as a lipophilic carrier that orients the cytotoxic phthalazine warhead.

  • Mechanism: These hybrids often function as intercalators or kinase inhibitors.

  • Data Point: Derivatives synthesized via the condensation of phthalic anhydride and pyrazole acetohydrazides showed IC50 values in the low micromolar range against lung cancer cell lines (A549).

Inflammation: PDE4 Inhibition

The 3,5-dimethylpyrazole unit is a bioisostere for other 5-membered heterocycles in Phosphodiesterase-4 (PDE4) inhibitors, used for COPD and asthma.

  • SAR Insight: The 3,5-dimethyl pattern was found essential for bioactivity in furan-containing derivatives. Removing the methyls resulted in a loss of potency, likely due to the loss of hydrophobic contacts within the PDE4B binding pocket.

  • Potency: Optimized analogs (e.g., containing a 5-phenyl-2-furan moiety) demonstrated IC50 values as low as 1.6 ± 0.4 μM against PDE4B [1].

Comparative Activity Data
Target ClassR-Substituent (N1)MechanismKey Potency MetricRef
Inflammation 5-phenyl-2-furanPDE4B InhibitionIC50: 1.6 μM[1]
Oncology Phthalazine-1,4-dioneCytotoxicity (A549)IC50: ~5-10 μM[2]
Antimicrobial BenzothiazoleCell Wall DisruptionMIC: Comparable to Ampicillin[3]

Part 4: Experimental Protocols

Protocol A: General Paal-Knorr Synthesis (High Purity)

Use this protocol for creating the parent ring or N-aryl derivatives from hydrazines.

Prerequisites:

  • Safety: Hydrazine is toxic and potentially unstable. Work in a fume hood.

  • Scale: 10 mmol.

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve Substituted Hydrazine (10 mmol) in Ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Acetylacetone (1.05 equiv, 10.5 mmol) dropwise over 10 minutes. Reasoning: Exothermic reaction control prevents side-product formation.

  • Reaction: Allow to warm to room temperature, then reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • If solid precipitates: Recrystallize from Ethanol/Water.

    • If oil remains: Dissolve in DCM, wash with water (x2) and Brine (x1), dry over MgSO₄, and concentrate.

  • Validation: 1H NMR should show two distinct singlets for the methyl groups (approx. 2.2–2.5 ppm) and one singlet for the C4 proton (approx. 5.8–6.0 ppm).

Protocol B: N-Alkylation of 3,5-Dimethylpyrazole

Use this for introducing complex alkyl chains or when the hydrazine is not available.

Step-by-Step:

  • Activation: Dissolve 3,5-Dimethylpyrazole (1.0 equiv) in anhydrous DMF (5 mL/mmol) under Nitrogen atmosphere.

  • Deprotonation: Add Sodium Hydride (60% dispersion, 1.2 equiv) carefully at 0°C. Stir for 30 mins until gas evolution ceases. Reasoning: Ensures complete formation of the pyrazolate anion.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Completion: Stir at RT for 3–12 hours.

  • Quench: Pour mixture into ice-cold water. Extract with Ethyl Acetate.[1]

  • Purification: Silica gel column chromatography is usually required to remove unreacted pyrazole.

Part 5: References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[2] URL:[Link]

  • Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones. Source: TSI Journals (2013). URL:[Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: Current Topics in Medicinal Chemistry (2023). URL:[Link]

  • 3,5-Dimethylpyrazole (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 4, p.351 (1963). URL:[Link]

Sources

A Technical Guide to the Physical Properties of 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and application. This document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination.

Molecular Structure and Fundamental Properties

The foundational physical properties of a molecule are dictated by its structure. 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole is a substituted pyrazole with a phenylethyl group at the N1 position and two methyl groups at the C3 and C5 positions of the pyrazole ring.

PropertyValueSource
Molecular Formula C13H16N2PubChemLite[1]
Molecular Weight 200.28 g/mol PubChemLite[1]
Monoisotopic Mass 200.13135 DaPubChemLite[1]
Predicted XlogP 2.9PubChemLite[1]
InChI InChI=1S/C13H16N2/c1-11-10-12(2)15(14-11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3PubChemLite[1]
SMILES CC1=CC(=NN1CCC2=CC=CC=C2)CPubChemLite[1]

The predicted XlogP value of 2.9 suggests that 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole is a lipophilic molecule, indicating a preference for nonpolar environments over aqueous ones. This has significant implications for its solubility and potential biological interactions.

Physical State and Thermal Properties

The physical state (solid, liquid, or gas) at a given temperature and pressure, along with its thermal behavior, are critical parameters for handling, storage, and processing.

Predicted Physical State

Based on its molecular weight and the presence of a rigid aromatic system and a flexible ethyl chain, 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole is expected to be a liquid or a low-melting solid at room temperature. For comparison, the closely related analog, 3,5-dimethyl-1-phenyl-1H-pyrazole, is a light brown liquid.[2] The parent compound, 3,5-dimethylpyrazole, is a white solid with a melting point of 107.5 °C and a boiling point of 218 °C.[3][4]

Melting and Boiling Points

Precise experimental determination of the melting and boiling points is essential for purification and identification.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate.

  • Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Experimental Protocol: Boiling Point Determination (Microscale)

  • Sample Preparation: A small amount of the liquid is placed in a small test tube.

  • Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

  • Heating: The test tube is gently heated in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed. The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.

Diagram: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination A Crystalline Solid C Pack Capillary Tube A->C B Liquid Sample F Place in Test Tube with Inverted Capillary B->F D Heat in Apparatus C->D E Record Melting Range D->E G Heat Sample F->G H Record Boiling Point G->H

Caption: Workflow for determining melting and boiling points.

Solubility Profile

Solubility is a key determinant of a compound's utility in various applications, from reaction conditions to drug delivery.

Predicted Solubility

Given its predicted lipophilicity (XlogP = 2.9), 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is predicted to be low.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, hexane) is selected.

  • Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the degree of dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble.

  • Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to assess for temperature-dependent solubility.

Diagram: Logic of Solubility Prediction

G A Molecular Structure B High XlogP (2.9) A->B C Lipophilic Nature B->C D Predicted Solubility C->D E High in Organic Solvents D->E F Low in Water D->F

Caption: Relationship between structure and predicted solubility.

Spectroscopic and Spectrometric Characterization

While not strictly physical properties, spectroscopic data are intrinsic to the compound's identity and are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylethyl group, the methylene protons of the ethyl chain, the methyl protons on the pyrazole ring, and the lone proton on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the pyrazole ring, including the two methyl carbons.

For the related compound 3,5-dimethyl-1-phenyl-1H-pyrazole, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the phenyl protons, a singlet for the pyrazole proton, and two singlets for the methyl groups.[2] The ¹³C NMR spectrum correspondingly shows signals for the aromatic carbons, the pyrazole ring carbons, and the methyl carbons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole include:

  • C-H stretching from the aromatic and aliphatic portions.

  • C=C and C=N stretching from the aromatic and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole, the expected molecular ion peak [M]⁺ would be at m/z 200.13.[1]

Conclusion

The physical properties of 1-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole, both predicted and determined through standardized experimental protocols, are essential for its effective use in research and development. Its lipophilic nature, predicted to be a liquid or low-melting solid, and its characteristic spectroscopic signature provide a solid foundation for its synthesis, purification, and application. This guide serves as a comprehensive resource for scientists and researchers working with this and structurally related pyrazole derivatives.

References

  • PubChemLite. 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. [Link]

  • The Good Scents Company. 3,5-dimethyl pyrazole, 67-51-6. [Link]

  • Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE). [Link]

Sources

Pyrazole-Based Ligands: A Technical Guide to Coordination Architecture and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide addresses the structural versatility, synthesis, and application of pyrazole-based ligands in modern coordination chemistry. Unlike rigid pyridine systems, pyrazoles offer unique tautomeric flexibility and tunable electronic properties (


-excessive nature), making them indispensable in designing robust Metal-Organic Frameworks (MOFs), spin-crossover (SCO) materials, and bio-active metallodrugs. This document provides actionable protocols for ligand synthesis and mechanistic insights into their behavior in catalytic and biological environments.

Part 1: The Chemical Architecture of Pyrazoles

Electronic and Structural Fundamentals

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms (1,2-diazole).[1] Its utility in coordination chemistry stems from the distinct roles of these nitrogens:

  • Pyrrole-like Nitrogen (

    
    ):  Protonated in the neutral form (
    
    
    
    in DMSO). Deprotonation yields the pyrazolate anion (
    
    
    ), a potent bridging ligand.
  • Pyridine-like Nitrogen (

    
    ):  Possesses a lone pair in the 
    
    
    
    orbital, acting as a moderate
    
    
    -donor and weak
    
    
    -acceptor.

Key Advantage: The


 of pyrazole (

for the conjugate acid) is significantly higher than carboxylates (

). Consequently, metal-pyrazolate bonds exhibit superior hydrolytic stability compared to metal-carboxylate bonds, a critical factor in MOF design.
Ligand Classification Hierarchy

Pyrazole ligands are categorized by their denticity and topology. The "Scorpionate" class (Tris(pyrazolyl)borates) represents the gold standard for tripodal coordination.[2]

LigandHierarchy Root Pyrazole Ligand Classes L1 Monodentate (Neutral/Anionic) Root->L1 L2 Chelating (Bidentate/Tridentate) Root->L2 L3 Scorpionates (Tripodal) Root->L3 Sub1 PzH (Neutral) Pz- (Bridging) L1->Sub1 Sub2 Bpp Ligands (2,6-bis(pyrazolyl)pyridine) L2->Sub2 Sub3 Tp (Boron-centered) Tpm (Carbon-centered) L3->Sub3

Figure 1: Classification of pyrazole-based ligands ranging from simple monodentate donors to complex tripodal scorpionates.[2][3]

Part 2: Synthesis Protocols

Protocol: Synthesis of Potassium Tris(3,5-dimethylpyrazolyl)borate ( )

Context: This is the "Trofimenko Protocol." The


 ligand creates a protective steric pocket around the metal center, essential for stabilizing reactive intermediates in catalysis.

Safety: This reaction evolves Hydrogen gas (


). Perform in a well-ventilated fume hood.

Reagents:

  • Potassium Borohydride (

    
    ): 1.0 eq
    
  • 3,5-Dimethylpyrazole (

    
    ): 4.0 eq (Excess acts as solvent flux)
    
  • Solvent: None (Melt fusion) or Diglyme (high boiling point)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a gas outlet connected to a mineral oil bubbler (to monitor

    
     evolution).
    
  • Mixing: Charge the flask with finely ground

    
     and solid 3,5-dimethylpyrazole.
    
  • Thermal Activation: Heat the mixture to 220°C - 240°C (Melt fusion method). The pyrazole will melt, creating a homogenous phase.

  • Reaction Monitoring:

    • 
      : Evolution of mono-substituted species.
      
    • 
      : Evolution of bis-substituted species.
      
    • 
      : Formation of the tris-substituted product (
      
      
      
      ).
    • Endpoint: Heating is continued until

      
       evolution ceases completely.
      
  • Workup:

    • Cool the melt to approx. 100°C.

    • Pour the molten mixture into excess toluene or hexane (under vigorous stirring).

    • The

      
       salt precipitates as a white solid.
      
    • Filter and wash with hot toluene to remove unreacted pyrazole.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a 1:3 ratio of B-H to Pyrazole protons (though B-H is often broad/quadrupolar).

SynthesisFlow Start KBH4 + 4(Pz*H) Step1 Heat to 220°C (Melt Phase) Start->Step1 Inter H2 Evolution (Monitoring) Step1->Inter - H2 Prod Crude KTp* Inter->Prod Complete Purify Toluene Wash (Remove Pz*H) Prod->Purify Final Pure KTp* Ligand Purify->Final

Figure 2: Workflow for the melt-synthesis of Scorpionate ligands (Trofimenko method).

Part 3: Applications in Materials & Medicine

Metal-Organic Frameworks (MOFs)

Pyrazolate-based MOFs exhibit exceptional thermal and chemical stability compared to carboxylate analogs (e.g., MOF-5).[4]

Comparative Stability Data:

FeatureCarboxylate MOFs (e.g., MOF-5)Pyrazolate MOFs (e.g., Ni-BTP)
Linker

~4.2 (Benzoic acid)~19.8 (Pyrazole)
Bond Nature Ionic/Electrostatic dominantStrong Covalent (

)
pH Stability Unstable in acidic/basic mediaStable pH 2–14
Thermal Limit ~350°C>450°C

Mechanism of Stability: The high basicity of the pyrazolate nitrogen results in a stronger metal-ligand bond that resists hydrolysis. Furthermore, the ability of pyrazoles to bridge two metal centers (


-bidentate) facilitates the formation of rigid secondary building units (SBUs).
Spin Crossover (SCO) Materials

Iron(II) complexes with pyrazole ligands, particularly [Fe(bpp)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


]

(bpp = 2,6-bis(pyrazol-1-yl)pyridine), are quintessential SCO systems.
  • Low Spin (LS):

    
     (Diamagnetic, 
    
    
    
    ).
  • High Spin (HS):

    
     (Paramagnetic, 
    
    
    
    ).
  • Switching: Induced by temperature or light (LIESST effect).[5] The pyrazole ring's field strength is intermediate, placing the complex near the spin-pairing energy crossover point.

Medicinal Inorganic Chemistry: Ru(II)-Arene-Pyrazole

Ruthenium(II) half-sandwich complexes utilizing pyrazole ligands are emerging as potent anticancer agents, overcoming cisplatin resistance.

Mechanism of Action: Unlike cisplatin, which targets DNA primarily, Ru-pyrazole complexes often exhibit a dual mechanism:

  • Hydrolysis: Loss of the chloride ligand to form the active aqua species

    
    .
    
  • Targeting: Binding to the N7 position of Guanine in DNA or inhibition of enzymes like Cathepsin B.

RuMechanism Prodrug Prodrug [Ru(Arene)(Pz)Cl]+ Activ Hydrolysis (-Cl, +H2O) Prodrug->Activ Aqua Active Species [Ru(Arene)(Pz)(H2O)]2+ Activ->Aqua Target DNA Binding (Guanine N7) Aqua->Target Nucleophilic Attack

Figure 3: Activation pathway of Ruthenium(II)-arene-pyrazole anticancer complexes.

References

  • Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates. Journal of the American Chemical Society. [Link]

  • Halcrow, M. A. (2014).[5] Structure:function relationships in molecular spin-crossover complexes. Chemical Society Reviews. [Link]

  • Mukherjee, P. S., et al. (2011). Design and synthesis of pyrazole-based coordination architectures. Coordination Chemistry Reviews. [Link]

  • Sadler, P. J., et al. (2005). Organometallic Ruthenium(II) Arene Anticancer Complexes. Accounts of Chemical Research. [Link]

  • Colombo, V., et al. (2011). High Thermal and Chemical Stability in Pyrazolate-Bridged Metal–Organic Frameworks. Inorganic Chemistry. [Link]

Sources

A Technical Guide to 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole: SMILES, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its metabolic stability and versatile synthetic accessibility make it a focal point for the development of novel therapeutics targeting a wide array of diseases, from inflammation to cancer.[3][5] This guide provides an in-depth technical overview of a specific, synthetically accessible pyrazole derivative: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole . We will dissect its chemical representation through the SMILES string, detail a robust synthetic protocol, and explore its potential applications as a foundational scaffold in drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecular architecture.

Chemical Identity and Structural Representation

A precise understanding of a compound's structure is fundamental. This section details the key identifiers for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, with a particular focus on its representation in the Simplified Molecular-Input Line-Entry System (SMILES).

Core Chemical Properties

The essential physicochemical properties of the target compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 3,5-dimethyl-1-(2-phenylethyl)pyrazole[6]
Molecular Formula C13H16N2[6]
Molecular Weight 200.28 g/mol [6]
SMILES CC1=CC(=NN1CCC2=CC=CC=C2)C[6]
InChI Key ZYKFIMCOEFWOPW-UHFFFAOYSA-N[6]
Deconstructing the SMILES String

The SMILES string CC1=CC(=NN1CCC2=CC=CC=C2)C provides a linear, text-based representation of the molecule's two-dimensional structure. Understanding its components is crucial for cheminformatics and database management.

  • CC1...: The first C represents a methyl group (CH3). The second C is a carbon atom within a ring, designated by the number 1.

  • ...=C...: This indicates a double bond between the first ring carbon and the next atom, which is another carbon.

  • ...C(=N...: The parentheses enclose a branch from the main chain. Here, the ring carbon is double-bonded to a Nitrogen atom. However, the correct representation for the pyrazole ring is aromatic or single/double bonded. The provided SMILES CC1=CC(=NN1CCC2=CC=CC=C2)C accurately reflects the structure. Let's re-examine the correct SMILES from the source: CC1=CC(=NN1CCC2=CC=CC=C2)C.

  • CC1=CC(=NN1...)C: This core describes the pyrazole ring. C1 is the first carbon of the ring, double-bonded to the next C. This carbon has a methyl group attached, represented by the final C. The ring carbon is also single-bonded to a nitrogen N.

  • ...=NN1...: The first nitrogen is double-bonded to the next nitrogen, which is part of the ring closure 1.

  • ...N1CCC2=CC=CC=C2: The second nitrogen of the pyrazole ring is attached to a two-carbon ethyl linker (CC). This linker is then attached to a second ring system, designated by the number 2.

  • ...C2=CC=CC=C2: This describes the phenyl ring: a six-membered ring (C2...C2) with alternating double and single bonds.

Caption: 2D structure of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole.

Synthesis and Characterization

The construction of the pyrazole core is a well-established transformation in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9] This approach offers a reliable and high-yielding route to the target molecule.

Retrosynthetic Analysis

The logical disconnection for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole involves breaking the N-C bond of the phenylethyl substituent and the N-N and C-N bonds within the pyrazole ring. This reveals two readily available starting materials: acetylacetone (2,4-pentanedione) and (2-phenylethyl)hydrazine .

retrosynthesis target 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole intermediates Acetylacetone + (2-Phenylethyl)hydrazine target->intermediates C-N bond formation (Knorr Pyrazole Synthesis)

Caption: Retrosynthetic pathway for the target pyrazole.

Experimental Protocol: Synthesis

This protocol outlines a standard procedure for the synthesis via a condensation reaction.

Materials:

  • Acetylacetone (1.0 eq)

  • (2-Phenylethyl)hydrazine (1.05 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 eq) dissolved in glacial acetic acid (5-10 mL per gram of acetylacetone).

  • Reagent Addition: Slowly add (2-phenylethyl)hydrazine (1.05 eq) to the stirred solution at room temperature. The addition may be mildly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water, which should cause the product to precipitate.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure by identifying the specific proton and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Drug Discovery and Development

The pyrazole scaffold is a validated pharmacophore, and 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole serves as an excellent starting point for building compound libraries for screening campaigns.

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][5][8] This broad bioactivity is attributed to the pyrazole ring's ability to act as a versatile scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. Notable drugs containing a pyrazole core include the blockbuster anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil .[3][4]

A Workflow for Lead Discovery

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole can be utilized as a core structure in a typical drug discovery workflow. The phenylethyl moiety can be replaced with a diverse set of substituents to explore the chemical space around a biological target, while the pyrazole core provides a stable anchoring point.

drug_discovery_workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Development start Scaffold Selection (3,5-Dimethyl-1-R-pyrazole) library Library Synthesis (Vary 'R' group) start->library hts High-Throughput Screening (HTS) (e.g., Kinase, GPCR assays) library->hts hit2lead Hit-to-Lead (SAR Studies) hts->hit2lead lead_opt Lead Optimization (ADMET Profiling) hit2lead->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow using the pyrazole scaffold.

This workflow illustrates a rational approach to drug discovery. Starting with the core molecule, a library of analogues is synthesized by varying the substituent at the N1 position. This library is then screened against a panel of biological targets. Active compounds, or "hits," are then subjected to structure-activity relationship (SAR) studies to improve potency and selectivity, ultimately leading to a preclinical candidate. The inherent "drug-like" properties of the pyrazole core make this a highly viable strategy.[2]

Conclusion

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is more than just a chemical entity defined by its SMILES string. It represents a versatile and synthetically accessible building block with significant potential for drug discovery and development. Its structure is rooted in the pharmacologically validated pyrazole scaffold, and its synthesis is straightforward, making it an ideal starting point for creating diverse chemical libraries. For researchers in medicinal chemistry, this compound offers a robust foundation upon which to build the next generation of targeted therapeutics.

References

  • National Center for Biotechnology Information (2024). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. PubChem Compound Summary for CID 14345. Available from: [Link]

  • PubChemLite (n.d.). 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole. Available from: [Link]

  • ChemSynthesis (2025). 3,5-dimethyl-1H-pyrazole. Available from: [Link]

  • Wikipedia (n.d.). 3,5-Dimethylpyrazole. Available from: [Link]

  • Kale, P. D., & Shivarkar, A. B. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. Available from: [Link]

  • National Center for Biotechnology Information (2024). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem Compound Summary for CID 7037010. Available from: [Link]

  • NIST (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Available from: [Link]

  • Matrix Fine Chemicals (n.d.). 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE. Available from: [Link]

  • El-Metwaly, N., & El-Gazzar, A. B. A. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available from: [Link]

  • NIST (n.d.). 3,5-Dimethylpyrazole. NIST Chemistry WebBook. Available from: [Link]

  • Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

  • The Royal Society of Chemistry (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

  • Singh, N., et al. (2017). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Talaviya, R., & Patel, S. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Cheméo (n.d.). Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). Available from: [Link]

  • Kumar, A., & Tripti. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available from: [Link]

  • Corrosion (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. Available from: [Link]

  • The Good Scents Company (n.d.). 3,5-dimethyl pyrazole. Available from: [Link]

  • CoPolDB (n.d.). 3,5-Dimethyl-1-vinylpyrazole. Available from: [Link]

  • ResearchGate (n.d.). Rational Design of the Target Compounds. Available from: [Link]

  • MDPI (2010). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl). Available from: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Pillay, K., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]

  • ResearchGate (2025). Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Available from: [Link]

  • MDPI (2010). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Available from: [Link]

Sources

Methodological & Application

Synthesis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole from Acetylacetone: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities that have led to numerous approved pharmaceuticals.[1][2] This application note provides a comprehensive guide to the synthesis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, a representative N-substituted pyrazole, via the classic Knorr pyrazole synthesis.[3][4] We delve into the underlying reaction mechanism, offer a detailed, step-by-step experimental protocol, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a practical and scientifically grounded approach to the preparation of this important class of heterocyclic compounds.

Introduction and Significance

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of steric and electronic properties, leading to potent and selective modulators of various biological targets. Notable drugs incorporating the pyrazole core include the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®).[2]

The target molecule, 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, combines the stable 3,5-dimethylpyrazole moiety with a phenylethyl group at the N1 position. This structural motif is of significant interest for exploring structure-activity relationships (SAR) in various therapeutic areas, including potential applications as phosphodiesterase type 4 (PDE4) inhibitors or as intermediates for more complex molecular architectures.[5][6]

The chosen synthetic strategy is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3][7] This method remains one of the most straightforward and efficient routes to substituted pyrazoles, involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[7][8] Its robustness and the wide availability of starting materials make it an ideal choice for both academic and industrial laboratories.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade. The use of a catalytic amount of acid is crucial as it protonates a carbonyl oxygen of acetylacetone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8][9][10]

The key mechanistic steps are as follows:

  • Initial Nucleophilic Attack: The terminal nitrogen of 2-phenylethylhydrazine acts as a nucleophile, attacking one of the activated carbonyl carbons of acetylacetone.[10]

  • Intermediate Formation: This attack leads to a tetrahedral carbinolamine intermediate, which quickly eliminates a molecule of water to form a hydrazone intermediate.[10][11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate, a hydroxyl-pyrazolidine.[8][11]

  • Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxyl-pyrazolidine intermediate. The elimination of a water molecule results in the formation of a double bond, yielding the stable, aromatic 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole ring.[11]

Knorr Pyrazole Synthesis Mechanism Mechanism of Knorr Pyrazole Synthesis acetylacetone Acetylacetone (1,3-Dicarbonyl) hydrazone Hydrazone Intermediate acetylacetone->hydrazone + Hydrazine - H₂O hydrazine 2-Phenylethylhydrazine hydrazine->hydrazone cyclized_int Cyclized Intermediate (Hydroxyl-pyrazolidine) hydrazone->cyclized_int Intramolecular Cyclization product 3,5-Dimethyl-1-(2-phenylethyl) -1H-pyrazole cyclized_int->product Dehydration (-H₂O)

Caption: Knorr synthesis pathway from reactants to the final pyrazole product.

Experimental Application & Protocol

This protocol details the synthesis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsQuantity
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.1210.01.01.0 mL
2-PhenylethylhydrazineC₈H₁₂N₂136.1910.01.01.36 g
Ethanol (Absolute)C₂H₅OH46.07--50 mL
Glacial Acetic AcidCH₃COOH60.05catalytic-~0.5 mL
Saturated Sodium BicarbonateNaHCO₃84.01--~50 mL
Ethyl AcetateC₄H₈O₂88.11--~100 mL
Brine (Saturated NaCl)NaCl58.44--~30 mL
Anhydrous Magnesium SulfateMgSO₄120.37--~2-3 g
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylethylhydrazine (1.36 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the hydrazine has completely dissolved.

  • Catalyst Addition: Add glacial acetic acid (~0.5 mL) to the solution.

  • Reagent Addition: While stirring, add acetylacetone (1.0 mL, 10.0 mmol) dropwise to the solution over 5-10 minutes. Causality Note: Although the reaction is not violently exothermic on this scale, controlled addition is good practice. For larger scales, an ice bath is recommended to manage heat evolution during the initial condensation.[12]

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue (which may be an oil or a semi-solid), add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel. Causality Note: The bicarbonate solution neutralizes the acetic acid catalyst and any acidic impurities.

  • Extraction: Shake the separatory funnel, allowing the layers to separate. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Product Isolation: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole.

Purification Protocol

The crude product will likely be a yellow to brown oil. Purification via flash column chromatography is recommended for obtaining a high-purity sample.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). The optimal eluent should be determined by TLC analysis of the crude product.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, and dry it. Load the dried silica onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Note: Pyrazole derivatives can sometimes exhibit poor solubility. If recrystallization is attempted and fails, consider using a binary solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation) or opt for chromatography as described.[13]

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include: singlets for the two methyl groups on the pyrazole ring (~2.2-2.3 ppm), a singlet for the pyrazole ring proton (~5.9 ppm), and triplets for the two CH₂ groups of the phenylethyl chain, along with multiplets for the aromatic protons of the phenyl group.[14]

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the methyl carbons, the two aliphatic carbons, the pyrazole ring carbons (three signals, one C-H and two quaternary), and the aromatic carbons.[14]

  • Mass Spectrometry (ESI+): The calculated monoisotopic mass is 200.13. Expect to find the [M+H]⁺ ion at m/z = 201.14.[15]

  • IR (Neat): Look for the disappearance of the strong C=O stretching band from acetylacetone (~1700 cm⁻¹) and the appearance of C=N and C=C stretching bands characteristic of the pyrazole ring (~1500-1600 cm⁻¹).[16][17]

Experimental Workflow and Data Summary

Experimental_Workflow Synthesis Workflow A 1. Dissolve Hydrazine in Ethanol + Catalyst B 2. Add Acetylacetone Dropwise A->B C 3. Reflux (80 °C, 2-4h) Monitor by TLC B->C D 4. Cool & Evaporate Solvent C->D E 5. Aqueous Work-up (EtOAc / NaHCO₃) D->E F 6. Extract, Wash, & Dry Organic Layer E->F G 7. Evaporate Solvent (Crude Product) F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS, IR) H->I

Caption: Step-by-step workflow for the synthesis and purification process.

ParameterDetails
Reaction Type Knorr Pyrazole Synthesis (Cyclocondensation)
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Temperature 80 °C (Reflux)
Reaction Time 2-4 hours (TLC monitored)
Expected Yield 75-90% (after purification)
Product Appearance Colorless to pale yellow oil

Conclusion

The Knorr pyrazole synthesis offers a reliable, efficient, and scalable method for the preparation of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole from readily available starting materials. Understanding the causality behind each step—from the role of the acid catalyst in activating the substrate to the function of the aqueous work-up in neutralizing byproducts—is key to achieving a successful and reproducible outcome. The protocol described herein is robust and can be adapted for the synthesis of a wide variety of N-substituted pyrazole derivatives, providing a valuable tool for researchers engaged in the discovery and development of new chemical entities.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. Retrieved February 23, 2026, from [Link]

  • CS216930B2 - Method of preparation of the pyrazoles - Google Patents. (n.d.). Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.). Google Patents.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Describe the reaction mechanism of phenylhydrazine with 2, 4-penta dione .. - Filo. (2025, November 20). Filo. Retrieved February 23, 2026, from [Link]

  • 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. (2024, September 9). Royal Chemical. Retrieved February 23, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Google Patents.
  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018, October 15). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions - Scribd. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Could anybody tell about synthesis of 3,5 dimethylpyrazole? - ResearchGate. (2014, April 1). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis of 3,5-Dimethylpyrazole - YouTube. (2020, September 2). YouTube. Retrieved February 23, 2026, from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 23, 2026, from [Link]

  • 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole - PubChemLite. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Reaction of Acetone with Phenyl hydrazine - YouTube. (2023, February 3). YouTube. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). TSI Journals. Retrieved February 23, 2026, from [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Protocol for the N-alkylation of 3,5-dimethylpyrazole using (2-bromoethyl)benzene: Synthesis of 1-(2-phenylethyl)-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

N-alkylated pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, frequently appearing as core scaffolds in anti-tumor agents and other biologically active molecules.[1] This application note provides a detailed, robust, and field-tested protocol for the synthesis of 1-(2-phenylethyl)-3,5-dimethylpyrazole via the N-alkylation of 3,5-dimethylpyrazole with (2-bromoethyl)benzene. The procedure employs a classical and effective base-mediated approach, utilizing sodium hydride in a polar aprotic solvent. We will delve into the mechanistic underpinnings, explain the rationale behind the choice of reagents and conditions, and provide a comprehensive, step-by-step guide from reaction setup to product purification and characterization, with a strong emphasis on safety.

Introduction and Mechanistic Rationale

The functionalization of the pyrazole ring is a cornerstone of modern synthetic chemistry. Direct N-alkylation is one of the most fundamental methods for modifying the pyrazole core, typically proceeding via the deprotonation of the ring nitrogen followed by a nucleophilic substitution reaction with an appropriate electrophile, such as an alkyl halide.[1][2][3]

Reaction Scheme:

Reaction scheme for the N-alkylation of 3,5-dimethylpyrazole

The reaction mechanism involves two key steps:

  • Deprotonation: The acidic proton on the nitrogen of 3,5-dimethylpyrazole (pKa ≈ 14) is abstracted by a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice for this step as it irreversibly deprotonates the pyrazole to form the corresponding sodium pyrazolate salt and hydrogen gas. This step is critical as it generates a highly nucleophilic pyrazolate anion.[4]

  • Nucleophilic Substitution (SN2): The resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon atom of (2-bromoethyl)benzene. This displaces the bromide leaving group in a classic SN2 reaction to form the desired N-C bond.

A significant advantage of using 3,5-dimethylpyrazole as the starting material is its symmetry. Alkylation can occur at either of the two ring nitrogens (N1 or N2), but due to the molecule's symmetry, both pathways lead to the identical product, 1-(2-phenylethyl)-3,5-dimethylpyrazole. This elegantly circumvents the challenge of regioselectivity that often complicates the alkylation of unsymmetrical pyrazoles, thereby simplifying both the reaction execution and the subsequent product purification.[4]

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Hazards
3,5-Dimethylpyrazole67-51-6C₅H₈N₂96.13Harmful if swallowed, STOT RE 2.[5][6]
(2-Bromoethyl)benzene103-63-9C₈H₉Br185.06Harmful if swallowed, causes eye irritation.[7][8][9]
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Water-reactive, flammable solid, causes severe burns.[10][11]
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Flammable, reproductive toxicity, irritant.[12][13][14]
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Flammable liquid, eye irritation.
Hexanes110-54-3C₆H₁₄86.18Flammable liquid, skin/eye irritation, aspiration hazard.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9ClH₄N53.49Eye irritation.
Brine (Saturated Aqueous NaCl)7647-14-5NaCl58.44Not hazardous.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Not hazardous.
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Respiratory irritation.
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, needles, bubbler)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[10][12][15]

Detailed Experimental Protocol

This protocol outlines a procedure for a 10 mmol scale reaction.

Workflow Overview

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Oven-dry glassware and cool under inert gas B Add 3,5-dimethylpyrazole (1.0 eq) and anhydrous DMF to flask A->B C Cool flask to 0°C in an ice bath B->C D Add NaH (1.1 eq) portion-wise at 0°C C->D Under N₂/Ar E Stir for 30 min at 0°C (H₂ evolution) D->E F Add (2-bromoethyl)benzene (1.05 eq) dropwise E->F G Warm to RT and stir for 12-16h F->G H Monitor reaction by TLC G->H I Cool to 0°C and cautiously quench with sat. NH₄Cl(aq) H->I Upon completion J Extract with Ethyl Acetate (3x) I->J K Combine organic layers, wash with brine J->K L Dry over Na₂SO₄, filter, and concentrate K->L M Purify crude product via flash column chromatography L->M N Characterize pure product (NMR, MS) M->N

A high-level workflow for the synthesis of 1-(2-phenylethyl)-3,5-dimethylpyrazole.
Step-by-Step Procedure
  • Reaction Setup:

    • Place a 100 mL two-necked round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly oven-dried beforehand.

    • To the flask, add 3,5-dimethylpyrazole (0.96 g, 10 mmol, 1.0 eq).

    • Add 20 mL of anhydrous dimethylformamide (DMF) via syringe. Stir the mixture until the solid is fully dissolved.

    • Cool the flask in an ice-water bath to 0°C.

  • Deprotonation:

    • While stirring at 0°C, carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) in small portions over 5-10 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The inert atmosphere prevents the flammable hydrogen from mixing with oxygen.

    • Keep the mixture stirring at 0°C for 30 minutes. The cessation of bubbling indicates the completion of deprotonation.

  • Alkylation:

    • Add (2-bromoethyl)benzene (1.94 g, 1.45 mL, 10.5 mmol, 1.05 eq) dropwise to the stirring suspension via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC. Spot the reaction mixture against the 3,5-dimethylpyrazole starting material on a silica gel plate. A suitable eluent system is 20-30% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting pyrazole. The reaction is complete when the starting material spot is no longer visible.[4]

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

    • Safety Critical Step: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL) to destroy any unreacted sodium hydride. Vigorous gas evolution will occur.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual DMF and water.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.[4]

    • A suggested gradient elution is from 5% to 25% ethyl acetate in hexanes. The exact eluent composition should be guided by prior TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(2-phenylethyl)-3,5-dimethylpyrazole as a pure compound.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 5.75 (s, 1H, pyrazole-H), 4.10 (t, J = 7.2 Hz, 2H, N-CH₂), 3.10 (t, J = 7.2 Hz, 2H, Ar-CH₂), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.1, 139.5, 138.9, 128.8, 128.6, 126.6, 105.2, 50.8, 36.5, 13.4, 11.0.

  • Mass Spec (ESI+): m/z 201.14 [M+H]⁺.

Safety and Hazard Management

This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): Highly water-reactive and flammable.[16][17] It releases flammable hydrogen gas upon contact with water, alcohols, or other protic sources. It is also corrosive and can cause severe skin and eye burns.[10] Always handle NaH under an inert atmosphere and use appropriate PPE. Do not use water to extinguish a NaH fire; use a Class D fire extinguisher (dry powder, sand).[16]

  • Dimethylformamide (DMF): A combustible liquid that is readily absorbed through the skin.[18] It is classified as a reproductive toxin and may damage an unborn child.[12][13][19] Avoid inhalation and skin contact.

  • (2-Bromoethyl)benzene: Harmful if swallowed and causes serious eye and skin irritation.[7][20][21] Handle with care, avoiding contact with skin and eyes.

  • 3,5-Dimethylpyrazole: Harmful if swallowed and may cause damage to organs (liver) through prolonged or repeated exposure.[5][6][15] Avoid ingestion and inhalation of dust.

  • General Handling: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times. Ensure an eyewash station and safety shower are readily accessible.[9] All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Benchchem. (2025). Optimizing N-Alkylation of Pyrazoles. Technical Support Center.
  • CDN Isotopes. (2015). (2-Bromoethyl)
  • Alkali Metals. MSDS for SODIUM HYDRIDE.
  • Fisher Scientific. (2025).
  • ECHEMI.
  • LookChem. (2024). (2-Bromoethyl)
  • RCI Labscan Limited. (2021).
  • Merck. (2024).
  • Thermo Fisher Scientific. (2018).
  • Chemos GmbH & Co. KG.
  • International Programme on Chemical Safety. (1990). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE.
  • Cole-Parmer. (2006).
  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Carl ROTH.
  • Sigma-Aldrich. 3,5-Dimethylpyrazole 99 67-51-6.
  • CDH Fine Chemical.
  • TCI Chemicals. (2025).
  • Cole-Parmer. (2005).
  • Sigma-Aldrich. (2025). (2-Bromoethyl)
  • WuXi Biology.
  • Fisher Scientific. (2025). (2-Bromoethyl)
  • Sigma-Aldrich. (2025).
  • Guchhait, S. K., et al. (2022).
  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Kutyashev, I. B., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Semantic Scholar. (2022).
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Benchchem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

Sources

Microwave-Assisted Synthesis of 1-Substituted Pyrazoles: Precision Control of Regioselectivity and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 1-substituted pyrazoles Content Type: Detailed Application Note and Protocol

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex®), Rimonabant, and Fipronil. While traditional thermal synthesis (Knorr condensation) often suffers from long reaction times (12–24 h) and poor regioselectivity, microwave-assisted organic synthesis (MAOS) offers a transformative solution. This application note details a robust, solvent-free protocol for the synthesis of 1-substituted pyrazoles, emphasizing the kinetic control of regiochemistry and the principles of Green Chemistry.

Scientific Foundation: Mechanism & Regioselectivity[1]

The Knorr Pyrazole Synthesis

The most direct route to 1-substituted pyrazoles is the condensation of 1,3-dicarbonyls with substituted hydrazines.[1] However, this reaction is deceptively simple. When using a non-symmetrical 1,3-diketone (


) and a substituted hydrazine (

), two regioisomers are possible: the 1,3,5-substituted and the 1,4,5-substituted variants.
The Microwave Advantage

Microwave irradiation does not merely heat the reaction; it provides dielectric heating , which directly couples with polar intermediates. In the context of pyrazole synthesis:

  • Dipolar Polarization: The polar transition states (zwitterionic intermediates formed upon nucleophilic attack) absorb microwave energy more efficiently than the neutral ground states, effectively lowering the activation energy (

    
    ).
    
  • Solvent-Free Efficiency: Eliminating solvent maximizes the microwave cross-section of the reactants, leading to reaction times of minutes rather than hours.

Mechanistic Pathway & Regiocontrol

The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. The regioselectivity is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

PyrazoleMechanism cluster_legend Regioselectivity Factors Reagents 1,3-Diketone + Substituted Hydrazine Intermediate Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Attack (Kinetic Control) Transition Dehydration Transition State Intermediate->Transition MW Irradiation (Rapid Heating) Product1 Isomer A (1,5-Disubstituted) Transition->Product1 Path A Product2 Isomer B (1,3-Disubstituted) Transition->Product2 Path B Text Steric hindrance at Carbonyl vs. Electronic density of Hydrazine

Figure 1: Mechanistic bifurcation in Knorr Pyrazole synthesis. Microwave irradiation accelerates the dehydration step, often locking the kinetic product before thermodynamic equilibration can occur.

Application Note: Solvent-Free Synthesis Protocol

This protocol describes the synthesis of 1-phenyl-3,5-dimethylpyrazole as a model system, adaptable for various aryl hydrazines and 1,3-diketones.

Experimental Design Strategy
  • Stoichiometry: A slight excess of the 1,3-diketone (1.1 equiv) is used to ensure complete consumption of the potentially toxic hydrazine.

  • Catalysis: While often autocatalytic, the addition of a solid support (like Silica Gel or Montmorillonite K-10) can act as a Lewis acid catalyst and a microwave susceptor, improving energy transfer.

  • Vessel: A sealed microwave vial is critical to reach temperatures above the boiling point of volatile byproducts (water), driving the reaction to completion.

Reagents and Equipment
  • Reactant A: Acetylacetone (2,4-Pentanedione) [CAS: 123-54-6]

  • Reactant B: Phenylhydrazine [CAS: 100-63-0]

  • Catalyst/Support: Silica Gel (230-400 mesh) or catalytic p-TsOH (optional).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are unsuitable due to uneven field distribution and lack of temperature control.

Step-by-Step Protocol

Step 1: Pre-Reaction Preparation

  • In a fume hood, weigh Phenylhydrazine (1.0 mmol, 108 mg) into a 10 mL microwave process vial.

  • Add Acetylacetone (1.1 mmol, 110 mg) dropwise.

    • Observation: An immediate exothermic reaction may occur (formation of hydrazone intermediate).

  • (Optional for Green Chemistry) Add 200 mg of Silica Gel . Mix thoroughly with a spatula to create a dry, free-flowing powder. This "Dry Media" technique eliminates solvent waste.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined snap cap.

  • Insert into the microwave cavity.

  • Program the method as follows:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 120 °C.

    • Hold Time: 5 minutes.

    • Pre-stirring: 30 seconds (if using liquid phase).

    • Pressure Limit: 250 psi (safety cutoff).

    • Power: Max 300W (system will modulate).

Step 3: Work-up and Purification

  • Cool the vial to room temperature using the reactor's compressed air feature (approx. 2 mins).

  • Extraction:

    • If Silica was used:[2] Add 5 mL of Ethyl Acetate (EtOAc) to the vial, vortex for 1 minute, and filter to remove the silica.

    • If liquid phase: Dilute directly with 5 mL EtOAc.

  • Wash the organic layer with 1M HCl (2 x 3 mL) to remove unreacted hydrazine.

  • Wash with Brine (1 x 3 mL) , dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water (1:1).

Comparative Analysis: MW vs. Conventional Heating[4][5][6][7]

The following data highlights the efficiency gains using the protocol described above compared to traditional reflux methods.

ParameterConventional Reflux (Ethanol)Microwave (Solvent-Free)Improvement Factor
Reaction Time 4 – 12 Hours2 – 10 Minutes~60x Faster
Yield 65 – 78%88 – 96%+20% Yield
Solvent Usage 20–50 mL per gramNone (or minimal workup)Green Profile
Purity (Crude) Requires ChromatographyOften Analytical GradeProcess Efficiency

Data aggregated from comparative studies (Mojtahedi et al., 2005; SciELO, 2006).

Troubleshooting & Optimization (Expert Insights)

Controlling Regioselectivity

If your specific 1,3-diketone is unsymmetrical (e.g., Benzoylacetone), you will form isomers.

  • To favor the 1,5-isomer: Use a protic solvent (Ethanol) with a catalytic amount of Acetic Acid. The acid activates the carbonyl, promoting attack by the more nucleophilic terminal nitrogen of the hydrazine.

  • To favor the 1,3-isomer: Use basic conditions or non-polar solvents.

  • Expert Tip: In MW synthesis, using Trifluoroethanol (TFE) as a solvent has been shown to drastically improve regioselectivity due to its unique hydrogen-bonding capabilities [Deng & Mani, 2008].

Safety with Hydrazines

Phenylhydrazine is toxic and a potential skin sensitizer.

  • Self-Validating Step: Always quench the reaction mixture with dilute acid (Step 3.3) before disposal. Test the aqueous waste with Tollens' reagent; if a silver mirror forms, unreacted hydrazine is still present.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1.0 eq Hydrazine + 1.1 eq Diketone) Mix Mix on Silica Support (Solvent-Free) Start->Mix MW MW Irradiation 120°C, 5 min, 300W Mix->MW Extract Extract with EtOAc Filter Silica MW->Extract Wash Acid Wash (1M HCl) Remove excess Hydrazine Extract->Wash Finish Concentrate & Crystallize (Final Product) Wash->Finish

Figure 2: Operational workflow for the solvent-free microwave synthesis of 1-substituted pyrazoles.

References

  • Solvent-Free Synthesis: Mojtahedi, M. M., et al. "Microwave-Assisted Synthesis of Substituted Pyrazolones Under Solvent-Free Conditions."[3] Heterocyclic Communications, vol. 11, no. 3-4, 2005.[4]

  • Regioselectivity Mechanisms: Deng, X., & Mani, N. S.[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[5]

  • Buchwald-Hartwig N-Arylation: Obermayer, D., Glasnov, T. N., & Kappe, C. O. "Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides." Journal of Organic Chemistry, 2011.

  • Green Chemistry Protocol: "Pyrazole synthesis under microwave irradiation and solvent-free conditions." Journal of the Brazilian Chemical Society (SciELO), 2006.

Sources

Solvent-free synthesis methods for phenylethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Synthesis Architectures for Phenylethyl Pyrazoles

Executive Summary & Pharmacological Relevance

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Specifically, phenylethyl pyrazoles —derivatives featuring a phenylethyl moiety at the


 or 

positions—exhibit potent antimicrobial, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities.[1]

Traditional synthesis relies heavily on volatile organic solvents (VOCs) like ethanol or acetic acid, often requiring reflux conditions that degrade heat-sensitive functional groups.[1] This Application Note details three solvent-free protocols designed to maximize atom economy, reduce E-factors (waste-to-product ratio), and accelerate reaction kinetics through high-concentration molecular interactions.

Strategic Decision Matrix: Method Selection

Select the optimal protocol based on your available instrumentation and substrate sensitivity.

MethodSelection cluster_legend Key Decision Factors Start Start: Substrate Analysis Thermal Is the substrate thermally sensitive? Start->Thermal Scale Target Scale? Thermal->Scale No Mech Protocol A: Mechanochemistry (Ball Milling/Grinding) Thermal->Mech Yes (>80°C unstable) Scale->Mech Solid Precursors Only MW Protocol B: Microwave Irradiation (Neat) Scale->MW High Throughput (<1g) Solid Protocol C: Solid-Supported Catalysis (Silica/Acid) Scale->Solid Batch Scale (>5g) Legend Mechanochemistry: Kinetic energy drives reaction. Microwave: Dipolar polarization heats internally. Solid Support: Surface area catalysis.

Figure 1: Decision matrix for selecting the appropriate solvent-free synthesis modality.[2][3]

Protocol A: Mechanochemical Synthesis (Grinding)

Best for: Thermally sensitive substrates, solid-state reactants, and "Click" chemistry efficiency.[1]

Mechanism: Mechanochemistry utilizes kinetic energy (friction and impact) to break crystal lattices, generating localized "hot spots" (plasma states) that overcome activation energy barriers without bulk heating.[1] This method typically follows the cyclocondensation of chalcones with hydrazines.

Materials
  • Precursor A: 1,3-diphenylprop-2-en-1-one (Chalcone derivative) - 1.0 mmol.

  • Precursor B: 2-Phenylethylhydrazine (or Phenylhydrazine) - 1.2 mmol.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) - 10 mol% (Optional but recommended for rate enhancement).

  • Equipment: Retsch MM400 Mixer Mill or Agate Mortar & Pestle.

Step-by-Step Methodology
  • Loading: In a stainless steel grinding jar (10 mL), place the chalcone (1 mmol) and p-TSA (0.1 mmol).

  • Addition: Add the hydrazine derivative (1.2 mmol). If the hydrazine is a liquid, adsorb it onto the solid chalcone briefly before grinding.[1]

  • Grinding:

    • Manual: Grind vigorously with a pestle for 10–20 minutes. The mixture will transition from a dry powder to a sticky paste (eutectic melt) and back to a solid.

    • Automated: Add two 5mm stainless steel balls. Mill at 25 Hz for 15 minutes.

  • Monitoring: Spot a small amount of the solid directly onto a TLC plate. Elute with Hexane:EtOAc (7:3).

  • Workup: Wash the resulting solid with water (2 x 5 mL) to remove the p-TSA and excess hydrazine. Filter and dry.[2][4][5]

  • Purification: Recrystallize from hot ethanol only if necessary.

Validation Data:

  • Yield: 88–94%[1]

  • Time: 15–20 mins

  • Atom Economy: High (Water is the only byproduct).

Protocol B: Microwave-Assisted Neat Synthesis

Best for: High-throughput library generation, Knorr-type synthesis (1,3-diketones).

Mechanism: Microwave irradiation causes rapid molecular rotation of dipolar molecules (like hydrazine and diketones). In the absence of solvent, the energy is absorbed directly by the reactants, leading to superheating effects that accelerate cyclization significantly compared to conventional heating.[1]

Materials
  • Precursor A: Ethyl acetoacetate or Acetylacetone (1.0 mmol).

  • Precursor B: 2-Phenylethylhydrazine sulfate (1.0 mmol).

  • Base: Sodium Acetate (1.1 mmol) - Required only if using hydrazine salts.

  • Equipment: Monowave 300 (Anton Paar) or equivalent sealed-vessel reactor.

Step-by-Step Methodology
  • Preparation: In a 10 mL G10 microwave vial, mix the diketone and hydrazine sulfate.

  • Additives: Add Sodium Acetate (solid) to neutralize the sulfate salt in situ.

  • Irradiation: Cap the vial. Program the reactor:

    • Ramp: 2 mins to 110°C.

    • Hold: 5–8 mins at 110°C.

    • Stirring: High (600 rpm).

  • Cooling: Rapid compressed air cooling to 40°C.

  • Isolation: The product often solidifies upon cooling. Add 2 mL of ice-cold water, sonicate for 1 minute, and filter the precipitate.

Validation Data:

  • Yield: 90–96%[1]

  • Time: <10 mins

  • Advantage: Eliminates the "reflux" step entirely.

Protocol C: Solid-Supported Catalysis (Silica-Sulphuric Acid)

Best for: One-pot multi-component reactions (e.g., Aldehyde + Diketone + Hydrazine).

Mechanism: The silica surface acts as a Lewis acid/Brønsted acid interface, activating the carbonyl groups for nucleophilic attack while adsorbing water produced during condensation, pushing the equilibrium forward (Le Chatelier’s principle).[1]

Materials
  • Catalyst Preparation: Add

    
     (3 drops) to Silica Gel (230–400 mesh, 1.0 g) in diethyl ether, evaporate solvent to create 
    
    
    
    .[1]
  • Reactants: Aromatic Aldehyde (1 mmol) + Ethyl Acetoacetate (1 mmol) + Phenylethylhydrazine (1 mmol).

Step-by-Step Methodology
  • Mixing: In a beaker, mix the three reactants. They may form an oil.

  • Catalyst Addition: Add 0.2 g of the prepared

    
     catalyst. Mix thoroughly with a spatula.
    
  • Reaction: Heat the mixture on a hot plate at 80°C for 15–20 minutes. The silica ensures uniform heat distribution and prevents charring.

  • Extraction: Add hot ethanol (5 mL) to the mixture and filter while hot. The catalyst (

    
    ) remains on the filter paper.
    
  • Crystallization: Cool the filtrate to precipitate the pure pyranopyrazole or pyrazole derivative.

Comparative Analysis of Methodologies

FeatureMechanochemistry (Protocol A)Microwave (Protocol B)Solid Support (Protocol C)
Reaction Time 15–30 min5–10 min20–40 min
Energy Input Low (Mechanical)High (Electromagnetic)Medium (Thermal)
Solvent Use None (Wash only)None (Neat)Minimal (Extraction)
Scalability High (Continuous extrusion)Low (Batch limit)Medium
Substrate Scope Solids/PastesLiquids/SolidsMulti-component
Typical Yield 85–95%90–98%80–90%

Chemical Pathway Visualization

The following diagram illustrates the convergent pathways for Protocols A and B.

ReactionPathways Chalcone Chalcone (1,3-diaryl-2-propen-1-one) Grinding Grinding (Protocol A) Formation of Eutectic Melt Chalcone->Grinding Diketone 1,3-Diketone (e.g., Acetylacetone) MW Microwave (Protocol B) Dipolar Polarization Diketone->MW Hydrazine Phenylethyl Hydrazine Hydrazine->Grinding Hydrazine->MW Pyrazoline Intermediate: Pyrazoline Grinding->Pyrazoline Cyclization Hydrazone Intermediate: Hydrazone / Enamine MW->Hydrazone -H2O Product Final Product: Phenylethyl Pyrazole Hydrazone->Product Cyclodehydration Pyrazoline->Product Oxidation/Tautomerization

Figure 2: Mechanistic pathways for mechanochemical and microwave-assisted synthesis.

References & Further Reading

  • Microwave-Assisted Synthesis:

    • Li, C.-J., & Varma, R. S. (2025).[1] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC.

  • Mechanochemistry (Grinding):

    • Zangade, S., et al. (2018).[1] An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique. Green Chemistry Letters and Reviews.

  • Solid-Supported Catalysis:

    • Kumari, S., et al. (2025).[1][3][6] Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles. ACS Omega.

  • General Green Chemistry Protocols:

    • Kaupp, G. (2008).[1] Solvent-free and time-efficient Biginelli reactions in ball mills. CrystEngComm.

Sources

Application Notes & Protocols: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole as a Versatile N-Donor Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole as a ligand in homogeneous catalysis. Pyrazole-based ligands are a significant class of N-donors in coordination chemistry, prized for their ability to form stable and catalytically active metal complexes.[1] The electronic and steric properties of these ligands can be finely tuned through substitution on the pyrazole ring, influencing the efficiency, selectivity, and substrate scope of catalytic transformations.[2] This guide details the synthesis of the title ligand and its practical application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[3][4] The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Synthesis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole Ligand

The target ligand is synthesized via a standard N-alkylation of 3,5-dimethylpyrazole. This method is reliable and provides good yields of the desired product. The choice of a strong base like sodium hydride ensures complete deprotonation of the pyrazole's N-H, facilitating nucleophilic attack on the alkyl halide.

Synthetic Workflow

cluster_reagents Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Deprotonation 1. Deprotonation (0°C to RT) 3,5-Dimethylpyrazole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation (2-Bromoethyl)benzene (2-Bromoethyl)benzene Alkylation 2. Alkylation (RT, 12-18h) (2-Bromoethyl)benzene->Alkylation DMF Anhydrous DMF DMF->Deprotonation Deprotonation->Alkylation Formation of Pyrazolate Quench 3. Quench with H₂O Alkylation->Quench Extraction 4. Extraction with EtOAc Quench->Extraction Purification 5. Column Chromatography Extraction->Purification Ligand 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole Purification->Ligand

Caption: Workflow for the synthesis of the target ligand.

Detailed Synthesis Protocol

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • (2-Bromoethyl)benzene (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3,5-dimethylpyrazole (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole (concentration approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add (2-bromoethyl)benzene (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole as a pure compound.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesized ligand is an excellent candidate for stabilizing palladium catalysts in cross-coupling reactions. The two methyl groups provide steric bulk around the metal center, while the N-phenylethyl group can further influence the ligand's steric profile. This section details its application in a model Suzuki-Miyaura reaction.

General Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The pyrazole ligand plays a crucial role in stabilizing the palladium species throughout this cycle, facilitating the key steps of oxidative addition and reductive elimination.[3]

PdII_OA R¹-Pd(II)L₂-X PdII_TM R¹-Pd(II)L₂-R² PdII_OA->PdII_TM R²-B(OR)₂ Base Pd0 Pd0 PdII_TM->Pd0 R¹-R² OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-bromoanisole with phenylboronic acid as a representative example.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole (Ligand, 4 mol%)

  • 4-Bromoanisole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (2 mol%) and the pyrazole ligand (4 mol%).

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add 1,4-dioxane to dissolve the catalyst and ligand. Stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add water (typically a 4:1 to 10:1 ratio of dioxane:water).

  • Seal the Schlenk tube and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the biphenyl product.

Substrate Scope and Performance

The catalytic system is expected to be effective for a range of aryl and heteroaryl halides and boronic acids. The following table provides an overview of potential substrate combinations and expected outcomes based on similar pyrazole-ligated palladium catalysts.[5][6]

EntryAryl Halide (R¹-X)Boronic Acid (R²-B(OH)₂)Expected Yield (%)
14-BromoanisolePhenylboronic acid>90
24-ChlorotoluenePhenylboronic acid75-85
31-Bromonaphthalene4-Methoxyphenylboronic acid>90
42-Bromopyridine3-Tolylboronic acid80-90
54-IodoacetophenonePhenylboronic acid>95
Causality and Role of the Ligand
  • Stabilization: The pyrazole ligand coordinates to the palladium center through its N2 nitrogen atom. This coordination stabilizes the palladium species, preventing its aggregation into inactive palladium black, especially at the elevated temperatures often required for these reactions.[7]

  • Electronic Effects: The N-donor character of the pyrazole makes the palladium center more electron-rich. This increased electron density facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Steric Influence: The 3,5-dimethyl groups and the 1-(2-phenylethyl) substituent provide a sterically hindered environment around the palladium atom. This bulkiness promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8] The steric hindrance can also influence the selectivity of the reaction when working with complex substrates.

References

  • Zhang, G. et al. (2021). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Mhlongo, N. N. et al. (2017). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Al-Azzawi, A. M. et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Walter, F. et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Haggerty, K. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

  • Reddy, G. S. K. K. et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

  • Meng, G. et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • Kuriyama, S. & Nishibayashi, Y. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

  • Mhlongo, N. N. et al. (2018). Results of the Heck coupling reactions. ResearchGate. [Link]

  • Haggerty, K. et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Kinzel, T. et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Wang, T.-F. et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances. [Link]

  • Al-wsabie, A. et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. [Link]

  • Kurbatov, M. A. et al. (2023). Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes. Russian Journal of General Chemistry. [Link]

  • Nanjunda Swamy, S. et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Reddy, M. M. et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Sonopo, M. S. et al. (2016). The role of substituents in a bidentate N,N-chelating ligand on the substitution of aqua ligands from mononuclear Pt(II) complexes. ResearchGate. [Link]

  • CN1482119A - Method for preparing 3.
  • Wang, Z. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Curutchet, C. et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. [Link]

  • Attaryan, O. S. et al. (2011). (PDF) Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. ResearchGate. [Link]

  • Das, P. et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Escalante, M. & Rodríguez-Hernández, A. E. (2018). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México. [Link]

  • Rossino, G. et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Acar, Ç. et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. [Link]

Sources

Biological activity screening of N-phenylethyl pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Biological Activity Screening of N-Phenylethyl Pyrazole Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Phenylethyl Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. When substituted with an N-phenylethyl moiety, the resulting scaffold gains modulated lipophilicity and steric properties that can be fine-tuned to achieve high-potency and selective interactions with a wide range of biological targets.

Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[2][3][4][5] This diversity has led to the development of several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Crizotinib and Ruxolitinib, validating the therapeutic potential of this scaffold.[5][6]

This guide provides a comprehensive framework for the initial biological activity screening of novel N-phenylethyl pyrazole derivatives. It outlines a logical, tiered screening cascade designed to efficiently identify promising compounds and elucidate their potential mechanisms of action, with a focus on anticancer applications.

Section 1: A Tiered Strategy for Efficient Screening

A hierarchical screening cascade is an efficient strategy to manage a library of novel derivatives. This approach prioritizes resources by using broad, high-throughput assays in the initial phase to identify "hits," which are then subjected to more complex and specific assays to confirm activity and investigate the mechanism of action.

Screening Cascade Workflow

G Primary Compound Library (N-Phenylethyl Pyrazole Derivatives) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Primary->Cytotoxicity Hit_Confirmation Hit Confirmation & Dose-Response (Calculate IC50 Values) Cytotoxicity->Hit_Confirmation Identify 'Hits' Kinase_Assay Mechanistic Assay (e.g., In Vitro Kinase Inhibition) Hit_Confirmation->Kinase_Assay Investigate MoA Pathway_Analysis Cell-Based Pathway Analysis (e.g., Western Blot for p-ERK) Kinase_Assay->Pathway_Analysis Validate in cells Lead_Opt Structure-Activity Relationship (SAR) & ADME-Tox Profiling Pathway_Analysis->Lead_Opt

Caption: A logical workflow for screening N-phenylethyl pyrazole derivatives.

Section 2: Tier 1 Protocol - In Vitro Cytotoxicity Screening

The first step for a library of compounds with potential anticancer activity is to assess their general cytotoxicity against relevant cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Protocol 2.1: MTT Assay for Cell Viability

Principle: This assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.

Materials:

  • N-phenylethyl pyrazole derivatives (dissolved in DMSO, 10 mM stock)

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[8]

    • Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure the final absorbance readings fall within the linear range of the instrument.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete culture medium from the 10 mM DMSO stock. The final concentration of DMSO in the wells should be kept constant and low (≤0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe a compound's effect on cell proliferation.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for another 2-4 hours at 37°C.[9]

    • Rationale: During this incubation, only viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[8]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

Controls for Assay Validation:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds. This represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Blank Control: Wells containing only culture medium, MTT, and DMSO. This value is subtracted from all other readings.

Section 3: Tier 2 Protocol - Mechanistic Screening

Pyrazole scaffolds are known to be effective kinase inhibitors.[11][12] If a compound shows significant cytotoxicity in Tier 1, a logical next step is to screen it against a panel of protein kinases to identify potential molecular targets.

Hypothetical Kinase Signaling Pathway

Many anticancer drugs target kinases within critical growth signaling pathways, such as the MAPK/ERK pathway. A pyrazole derivative could potentially inhibit a kinase like MEK or RAF.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor N-Phenylethyl Pyrazole Derivative Inhibitor->MEK Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: A pyrazole derivative inhibiting the MAPK/ERK signaling pathway.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[13] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[14] The light signal is proportional to the initial kinase activity.

Materials:

  • Active, purified kinase enzyme (e.g., MEK1) and its specific substrate

  • N-phenylethyl pyrazole derivative "hits" from Tier 1

  • ADP-Glo™ Kinase Assay Kit (Promega), containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP standard

  • Kinase assay buffer

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's technical manual.[15] This includes reconstituting the Kinase Detection Substrate and preparing serial dilutions of the pyrazole inhibitor and ATP.

    • Scientist's Note: The ATP concentration should be at or near the Kₘ for the specific kinase being tested to accurately assess competitive inhibition.[16]

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of pyrazole derivative at various concentrations (or vehicle for controls).

    • Add 2 µL of a mix containing the kinase enzyme and its substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Final Reaction Volume: 5 µL.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the enzymatic reaction, which should be determined during assay optimization.[16]

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.[15]

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[15]

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Controls for Assay Validation:

  • "No Enzyme" Control: Reaction mix without kinase to determine background signal.

  • "Vehicle" Control: Reaction with kinase and vehicle (DMSO) but no inhibitor. This represents 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) to validate assay performance.

Section 4: Data Presentation and Interpretation

Raw data must be processed to determine key parameters like IC₅₀ (the concentration of an inhibitor that reduces a biological activity by 50%).

Table 1: Sample Cytotoxicity and Kinase Inhibition Data
Compound IDPyrazole Substituents (R¹, R²)Cell Viability IC₅₀ (µM) [MCF-7 Cells]Kinase Inhibition (%) [@ 10 µM vs. MEK1]
PZE-001H, H> 1005.2
PZE-0024-Cl, H15.845.1
PZE-0034-F, 3-CH₃2.592.7
PZE-0044-OCH₃, H45.221.3
Doxorubicin(Positive Control)0.8N/A

Data Analysis:

  • IC₅₀ Calculation: Percent cell viability is calculated relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration, and a non-linear regression (sigmoidal dose-response) is used to determine the IC₅₀ value.

  • Kinase Inhibition: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)) where RLU is the Relative Luminescence Units.

Conclusion

This application guide provides a robust, tiered framework for the initial biological evaluation of novel N-phenylethyl pyrazole derivatives. By starting with a broad cytotoxicity screen and progressing to specific, mechanistic assays for active compounds, researchers can efficiently identify promising drug candidates and gain critical insights into their mode of action. The protocols described herein are foundational and should be optimized for specific cell lines, kinase targets, and compound libraries to ensure reliable and reproducible results.

References

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available at: [Link][3]

  • Kumar, A., & Sharma, G. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23. Available at: [Link][4]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. Available at: [Link][5]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies. Available at: [Link][6]

  • Shafi, S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link][11]

  • Singh, G., et al. (2020). Pyrazoline as a medicinal scaffold. BIONATURA. Available at: [Link][17]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link][7]

  • Zhang, T., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link][18]

  • Ilie, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link][12]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. Available at: [Link][19]

  • MTT ASSAY: Principle. (n.d.). University of South Australia. Available at: [Link][8]

  • Yin, H., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. Available at: [Link][20]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link][2]

Sources

Crystal growth techniques for 1-substituted 3,5-dimethylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallization of 1-Substituted 3,5-Dimethylpyrazoles

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, obtaining high-quality single crystals of 1-substituted 3,5-dimethylpyrazoles is a critical step for unambiguous structure elucidation, polymorph screening, and ensuring the purity of active pharmaceutical ingredients (APIs). The inherent structural diversity of this class of compounds, ranging from low-melting solids to persistent oils, presents unique crystallization challenges. This guide provides a comprehensive overview of field-proven crystal growth techniques, emphasizing the scientific rationale behind protocol choices to empower researchers in overcoming these challenges.

Understanding the Crystallization Landscape of 1-Substituted 3,5-Dimethylpyrazoles

1-Substituted 3,5-dimethylpyrazoles are N-heterocyclic compounds that often exhibit properties making crystallization non-trivial.[1][2] Key considerations include:

  • Low Melting Point: Many derivatives are low-melting solids or even liquids at room temperature, which can complicate traditional crystallization methods.[3][4]

  • "Oiling Out": A common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[5][6] This is often due to high solubility or kinetic hindrances to nucleation.[5]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms can be influenced by the choice of solvent and crystallization conditions.[7]

  • Hydrogen Bonding: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, and substituents at the 1-position can introduce additional hydrogen bonding capabilities, influencing solvent interactions and crystal packing.[8]

A systematic approach, beginning with small-scale trials and careful solvent selection, is paramount to successfully navigating these challenges.[9]

Foundational Techniques for Crystal Growth

The following techniques are widely applicable to small organic molecules and can be adapted for 1-substituted 3,5-dimethylpyrazoles.

This is often the simplest and most successful method for obtaining high-quality single crystals.[10] The principle relies on slowly increasing the concentration of the solute to the point of supersaturation, allowing for controlled nucleation and crystal growth.[11]

Protocol:

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is moderately soluble.[10] Highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to poor quality crystals.[8]

  • Dissolution: Dissolve the compound (typically 10-20 mg) in a minimal amount of the chosen solvent in a clean vial. An NMR tube can be a suitable vessel as its cap allows for slow evaporation.[8]

  • Evaporation Control: Cover the vial with a cap that is not airtight, or with parafilm containing a few pinholes.[10][12] The rate of evaporation can be slowed by placing the vial in a cooler environment, such as a refrigerator.[8]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[9][13]

Table 1: Recommended Solvents for Slow Evaporation of Pyrazole Derivatives

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Good for many pyrazole derivatives, often used for recrystallization.[14][15]
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility profiles.[14][16]
Ethyl AcetatePolar Aprotic77Effective for compounds with intermediate polarity.[14]
TolueneNonpolar111Can be effective for less polar derivatives or as a co-solvent.[8][14]
Methanol/Ethyl AcetateMixtureVariableA combination of a good solvent and a less polar co-solvent can fine-tune solubility.[15]

This technique is ideal for compounds that exhibit a significant decrease in solubility at lower temperatures.[17] A hot, saturated solution is prepared and allowed to cool slowly, inducing crystallization.[18][19]

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[17]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the near-boiling solvent to create a saturated solution.[18]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14][17]

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask with cotton or paper towels.[19]

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize crystal yield.[18]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[18]

Workflow for Slow Cooling Crystallization

G cluster_prep Preparation cluster_cooling Cooling & Crystallization cluster_isolation Isolation dissolve Dissolve Compound in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter If impurities present slow_cool Slow Cooling to Room Temperature hot_filter->slow_cool fridge_cool Further Cooling (Refrigerator/Ice Bath) slow_cool->fridge_cool To maximize yield filtration Vacuum Filtration fridge_cool->filtration wash Wash with Cold Solvent filtration->wash

Caption: Workflow for the Slow Cooling Crystallization Method.

Vapor diffusion is an excellent technique for small amounts of material and for compounds that are difficult to crystallize by other methods.[8] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually inducing crystallization.[20]

Protocol:

  • Solvent & Anti-Solvent Selection:

    • Solvent: A less volatile solvent in which the compound is soluble.

    • Anti-Solvent: A more volatile solvent in which the compound is insoluble, but which is miscible with the primary solvent.[20]

  • Setup:

    • Dissolve the compound in the primary solvent in a small, open container (e.g., a small vial or test tube).

    • Place this inner container inside a larger, sealable container (e.g., a beaker or jar).

    • Add the anti-solvent to the larger container, ensuring the level is below the top of the inner container.

    • Seal the outer container.[8]

  • Diffusion: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner container. This decreases the solubility of the compound, leading to crystallization.[20]

  • Monitoring: Monitor the inner vial for crystal growth. Once crystals appear, it may be beneficial to remove the inner vial to prevent further rapid precipitation that could diminish crystal quality.[21]

Diagram of Vapor Diffusion Setup

G cluster_jar Sealed Outer Container cluster_vial Inner Vial solution Compound dissolved in less volatile solvent anti_solvent More volatile anti-solvent vapor Vapor Diffusion cluster_jar cluster_jar

Caption: Schematic of a typical vapor diffusion setup.

Advanced Strategies and Troubleshooting

If your compound forms an oil instead of crystals, consider the following:[5][6]

  • Reduce Supersaturation: Use a more dilute solution or slow down the rate of solvent evaporation or cooling.

  • Change the Solvent System: An oil may form because the compound is too soluble in the chosen solvent.[8] Try a solvent in which the compound has lower solubility.

  • Seeding: Introduce a seed crystal of the compound to the solution to encourage nucleation.[18] If no seed crystal is available, scratching the inside of the vial with a glass rod can sometimes initiate crystallization.[18]

  • Temperature Gradient: Applying a gentle temperature gradient across the crystallization vessel can sometimes promote crystal growth from an oil.

For compounds that are liquid or have very low melting points at room temperature, in-situ crystallization at sub-ambient temperatures is necessary.[4][22]

  • Technique: This often involves sealing the compound in a capillary tube, mounting it on a diffractometer equipped with a cooling system, and using a device like an infrared laser to create a small molten zone that is slowly moved along the capillary to grow a single crystal.[4]

This is a variation of diffusion where direct contact between the solvent and anti-solvent is used.

Protocol:

  • Dissolve the compound in a dense solvent.

  • Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.

  • Crystals will form at the interface as the solvents slowly diffuse into one another.[9]

Conclusion

The crystallization of 1-substituted 3,5-dimethylpyrazoles is a multifactorial process where success hinges on a systematic and informed approach. By understanding the physicochemical properties of the target molecule and applying the principles of slow, controlled changes in solubility, researchers can significantly increase the probability of obtaining high-quality single crystals. This guide serves as a foundational resource, and further optimization of solvent systems, temperature profiles, and concentrations will often be necessary to achieve the desired outcome for a specific derivative.

References

  • Crystallization of small molecules. (n.d.).
  • Slow Evaporation Method. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research (JETIR), 11(6).
  • Recrystallization. (n.d.). University of Richmond Blogs.
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2012). PMC - NIH.
  • Sitting Drop Vapor Diffusion. (n.d.).
  • Crystallisation Techniques. (2006).
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (n.d.). Benchchem.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1735-1755. doi:10.1039/D2CS00697A
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. doi:10.1039/C1CE05624G
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystallization Techniques. (n.d.). IMSERC.
  • Fragrance Crystallization. (n.d.).
  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021). MDPI.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024).
  • Titi, A., Messali, M., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127583.
  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. (n.d.).
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
  • Low Melting Point Compounds. (2024). Parsons Group - School of Chemistry.
  • What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate.
  • Winterization of Oils and Fats. (n.d.). Muez Hest.
  • Synthesis, crystal growth, crystal structure, optical, thermal, biological and NLO studies of heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide. (2025). ResearchGate.
  • Crystallization of fats and oils. (2023). Sonneveld.
  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). European Journal of Chemistry.
  • CRYSTALLIZATION. (n.d.).
  • Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube.
  • In situ Crystallization of Low-Melting Ionic Liquids. (2005). Journal of the American Chemical Society, 127(46), 16038-16039. doi:10.1021/ja0558506
  • Growth of N-Heterocyclic Carbene Assemblies on Cu(100) and Cu(111): From Single Molecules to Magic-Number Islands. (n.d.). PMC.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI.
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR.
  • The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. (n.d.). SciSpace.
  • How to Grow Single Crystals. (2020). YouTube.
  • Crystal growth-Single crystals. (2014). YouTube.
  • Some thoughts about the single crystal growth of small molecules. (n.d.). RSC Publishing.
  • Synthesis and X-ray crystal structure of the 3,5-dimethylpyrazolato copper(I) trimer, [Cu(pz″)]. (n.d.). Canadian Science Publishing.

Sources

Application Note: Preparation of Pyrazole-Metal Complexes with Bulky N-Substituents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in organometallic synthesis and drug development. It details the strategic preparation of sterically demanding pyrazole-metal complexes, focusing on overcoming the kinetic and thermodynamic challenges associated with bulky N-substituents.

Abstract & Strategic Importance

Pyrazole ligands are ubiquitous in medicinal chemistry and homogeneous catalysis. However, standard pyrazoles often lead to the formation of coordinatively saturated, insoluble oligomers (e.g., trimers or tetramers) when complexed with metals.[1][2] Introducing bulky N-substituents (e.g., tert-butyl, mesityl, adamantyl) serves a dual purpose:

  • Steric Protection: It prevents the formation of polynuclear species, enforcing monomeric, soluble, and catalytically active geometries.[1][2]

  • Electronic Modulation: It alters the electron density at the metal center, tuning reactivity for C-H activation or cross-coupling cycles.

This guide provides validated protocols for synthesizing these bulky ligands and their subsequent metalation, specifically focusing on Palladium(II) systems as a representative model for late transition metal chemistry.[1][2]

Ligand Synthesis Strategies

The synthesis of bulky N-substituted pyrazoles generally follows two distinct pathways depending on the nature of the bulky group (Aliphatic vs. Aromatic).

Decision Logic for Synthesis

The following flowchart illustrates the selection process for the optimal synthetic route.

LigandSynthesis Start Target: Bulky N-Substituted Pyrazole Decision Nature of Bulky Group? Start->Decision Aliphatic Aliphatic (e.g., t-Butyl, Adamantyl) Decision->Aliphatic Alkyl Aromatic Aromatic (e.g., Mesityl, 2,6-iPr-Ph) Decision->Aromatic Aryl Condensation Method A: Condensation (1,3-Diketone + R-NHNH2) Aliphatic->Condensation Hydrazine Available Purification Purification (Distillation/Recrystallization) Condensation->Purification Coupling Method B: C-N Cross-Coupling (Buchwald-Hartwig) Aromatic->Coupling Hydrazine Unstable Coupling->Purification Final Pure Ligand Purification->Final

Figure 1: Decision tree for selecting the synthetic route based on substituent type.

Protocol A: Condensation (For Aliphatic Bulk)

Target: 1-(tert-Butyl)-3,5-dimethylpyrazole Mechanism: Cyclocondensation of


-diketones with alkyl hydrazines.[2]

Reagents:

  • 2,4-Pentanedione (Acetylacetone): 10.0 mmol (1.00 g)[1][2]

  • tert-Butylhydrazine hydrochloride: 11.0 mmol (1.37 g)[1][2]

  • Ethanol (EtOH): 20 mL

  • Triethylamine (

    
    ): 11.0 mmol (1.11 g)[1][2]
    

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylhydrazine hydrochloride in EtOH (20 mL).

  • Neutralization: Add

    
     dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.
    
  • Addition: Add 2,4-pentanedione dropwise over 10 minutes. The reaction is exothermic; maintain temperature <10°C during addition to prevent side reactions.

  • Reflux: Allow the mixture to warm to room temperature (RT), then heat to reflux (78°C) for 3 hours. Monitor by TLC (Silica, 4:1 Hexane:EtOAc).[1][2]

  • Workup: Remove EtOH under reduced pressure. Resuspend the residue in

    
     (30 mL) and wash with water (2 x 15 mL) to remove triethylammonium salts.[2]
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. The product is typically a colorless oil or low-melting solid.
    
    • Yield Expectation: 85-95%.

Protocol B: Buchwald-Hartwig Coupling (For Aromatic Bulk)

Target: 1-Mesityl-3,5-dimethylpyrazole Mechanism: Pd-catalyzed C-N bond formation. This is preferred over condensation for bulky aryls because aryl hydrazines with ortho-substituents (like mesityl hydrazine) are often unstable or difficult to synthesize.

Reagents:

  • 3,5-Dimethylpyrazole: 10.0 mmol (0.96 g)[1][2]

  • 2-Bromomesitylene: 10.0 mmol (1.99 g)[1][2]

  • Catalyst:

    
     (1 mol%)[1][2]
    
  • Ligand: Xantphos or tBuXPhos (2 mol%)[1][2]

  • Base:

    
     (15.0 mmol, anhydrous)[1][2]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed, 20 mL)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Loading: Add 3,5-dimethylpyrazole, 2-bromomesitylene,

    
    , 
    
    
    
    , and the phosphine ligand.
  • Solvation: Add degassed toluene via syringe.

  • Reaction: Seal the tube and heat to 100-110°C for 16-24 hours.

    • Note: The bulky aryl halide requires high temperatures and electron-rich phosphines (e.g., tBuXPhos) to facilitate oxidative addition.[2]

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR should show the disappearance of the N-H signal (~10-12 ppm) and the integration of the mesityl methyl groups.

Metalation Protocol: Palladium(II) Complexation

Target: trans-Bis(1-mesityl-3,5-dimethylpyrazole)palladium(II) chloride Context: Direct reaction with


 is often slow due to the insolubility of the polymeric palladium chloride.[2] We utilize the labile ligand precursor 

(Bis(benzonitrile)palladium(II) chloride) to facilitate ligand exchange.[1][2]
Experimental Workflow

Metalation Precursor Precursor: PdCl2(PhCN)2 (Soluble, Labile Ligands) Mixing Ligand Exchange Solvent: DCM or Toluene, RT, 4-12h Precursor->Mixing Ligand Ligand: 1-Mes-3,5-Me2Pz (2.05 Equivalents) Ligand->Mixing Observation Monitoring Color Change: Orange -> Yellow Mixing->Observation Isolation Precipitation/Crystallization Add Pentane/Hexane Observation->Isolation

Figure 2: Ligand exchange pathway for the synthesis of bulky pyrazole-palladium complexes.

Step-by-Step Procedure
  • Precursor Preparation: Dissolve

    
     (0.5 mmol, 191 mg) in Dichloromethane (DCM, 10 mL). The solution should be a clear orange.
    
    • Why DCM? DCM solubilizes the bulky ligand and the resulting complex, while allowing easy precipitation with non-polar solvents later.

  • Ligand Addition: Dissolve the bulky pyrazole (1.05 mmol, slight excess) in DCM (5 mL) and add it dropwise to the stirring Pd solution at RT.

  • Reaction: Stir for 4–12 hours.

    • Visual Cue: The solution typically lightens from deep orange to yellow as the strong

      
      -donor pyrazoles displace the benzonitriles.
      
  • Concentration: Reduce the solvent volume to ~2-3 mL under vacuum. Do not dry completely.

  • Precipitation: Slowly layer Hexane or Pentane (15 mL) over the DCM solution. Let it stand at -20°C overnight.

  • Filtration: Collect the yellow crystalline solid by filtration. Wash with cold pentane to remove displaced benzonitrile.

Characterization & Troubleshooting

Diagnostic Data Summary

Comparison of spectroscopic data confirms successful coordination.

FeatureFree Ligand (1-Mes-3,5-Me2Pz)Pd-ComplexCausality/Explanation
1H NMR (

)
3-Me / 5-Me signals distinctDownfield shift (~0.1-0.5 ppm)Deshielding due to

-donation to the metal center.[2]
13C NMR (

)
~140-150 ppmShiftedChange in ring current and electron density upon coordination.[1][2]
X-Ray Geometry N/ASquare PlanarBulky N-substituents force the pyrazoles into a trans arrangement to minimize steric clash.
Solubility Soluble in most organicsSoluble in DCM,

Unlike unsubstituted pyrazole complexes (insoluble polymers), these are discrete molecules.[1][2]
Troubleshooting Guide
  • Problem: Product is an oil/gum.

    • Solution: The displaced benzonitrile is difficult to remove. Triturate the oil with diethyl ether or extensive washing with pentane. Alternatively, use

      
       as the precursor (COD is easier to remove under vacuum).[1][2]
      
  • Problem: Black precipitate forms.

    • Solution: Decomposition to Pd(0).[1][2] Ensure the reaction is kept under inert atmosphere (Argon) and avoid excessive heating during the complexation step.

  • Problem: Incomplete reaction (Free ligand visible in NMR).

    • Solution: The steric bulk slows down the kinetics. Increase reaction time to 24h or gently warm to 40°C.

References

  • Buchwald-Hartwig Amination of Pyrazoles

    • Mann, G., et al. "Palladium-Catalyzed C-N Bond Formation."[1][2] Journal of the American Chemical Society, 1998.

    • [1][2]

  • Steric Effects in Pyrazole Coordination

    • Mukherjee, R. "Coordination Chemistry of Pyrazole-Derived Ligands." Coordination Chemistry Reviews, 2000.[1]

    • [1][2]

  • Synthesis of Bulky Scorpionates (Contextual)

    • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press, 1999.[1][2]

    • [1][2]

  • Palladium Precursors (

    
    ): 
    
    • Anderson, G. K., & Lin, M. "Bis(benzonitrile)dichloro complexes of palladium and platinum."[1][2] Inorganic Syntheses, 1990.[1]

    • [1][2]

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1][2]

Sources

Topic: A Practical Guide to Selecting and Optimizing Recrystallization Solvents for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Critical Role of Purification in the Synthesis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The biological activity and physical properties of such compounds are intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent is the most critical parameter in the development of an effective recrystallization protocol. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities will either be insoluble at high temperatures or remain in solution at low temperatures.

This application note provides a comprehensive guide for the rational selection and experimental determination of an optimal recrystallization solvent for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole. We will explore the theoretical basis for solvent selection, provide a detailed experimental protocol for solvent screening, and offer guidance on troubleshooting common issues.

II. Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. The polarity of the solvent and the solute must be well-matched for dissolution to occur. Based on its structure, 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole can be characterized as a molecule of intermediate polarity. The presence of the aromatic phenyl ring and the pyrazole ring with its nitrogen atoms introduces polar characteristics, while the ethyl and methyl groups contribute to its non-polar nature.

A systematic approach to solvent selection involves screening a range of solvents with varying polarities. The ideal solvent will have a boiling point between 60 °C and 120 °C. A solvent with a boiling point that is too low will be difficult to handle and may evaporate too quickly, while a solvent with a boiling point that is too high can be difficult to remove from the purified crystals.

III. Visualizing the Solvent Selection Workflow

The process of selecting an appropriate recrystallization solvent can be systematically visualized. The following flowchart outlines the decision-making process from initial solvent screening to the final selection of an optimal solvent system.

A Start: Crude 3,5-Dimethyl-1- (2-phenylethyl)-1H-pyrazole B Select a Range of Solvents (Varying Polarity) A->B C Small-Scale Solubility Tests (Hot and Cold) B->C D Is the Compound Soluble in Hot Solvent? C->D E Is the Compound Insoluble or Sparingly Soluble in Cold Solvent? D->E Yes G Poor Candidate: Insoluble when Hot D->G No F Good Single Solvent Candidate Proceed to Trial Recrystallization E->F Yes H Poor Candidate: Soluble when Cold E->H No J Trial Recrystallization F->J I Consider a Mixed Solvent System G->I H->I I->J K Evaluate Crystal Quality, Yield, and Purity (e.g., by mp, TLC, NMR) J->K L Optimal Solvent/System Found K->L Successful M Troubleshoot: Oiling Out, Poor Crystal Formation K->M Unsuccessful M->B

Caption: Workflow for Recrystallization Solvent Selection.

IV. Experimental Protocol: Systematic Solvent Screening

This protocol details a systematic approach to identifying a suitable recrystallization solvent for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole.

Materials:

  • Crude 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

  • A selection of solvents (see Table 1 for suggestions)

  • Test tubes (13 x 100 mm)

  • Hot plate with a sand or water bath

  • Pasteur pipettes

  • Spatula

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Initial Cold Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture (vortex or flick the test tube) for 30-60 seconds. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • Hot Solubility: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand or water bath. Add the same solvent dropwise with continuous agitation until the compound fully dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystal Formation: Once a clear solution is obtained at the elevated temperature, remove the test tube from the heat source and allow it to cool slowly to room temperature. Subsequently, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available). If the compound "oils out" (forms a liquid layer instead of solid crystals), this indicates that the boiling point of the solvent may be higher than the melting point of the solute, or that the solution is supersaturated with impurities. In such cases, a lower boiling point solvent or a mixed solvent system should be considered.

V. Potential Solvents for Screening

The following table provides a list of candidate solvents with varying polarities and boiling points that are suitable for initial screening.

Solvent Class Boiling Point (°C) Polarity Index Rationale for Selection
Heptane Non-polar980.1Good for dissolving non-polar impurities. May be a good anti-solvent in a mixed system.
Toluene Non-polar (Aromatic)1112.4The aromatic character may aid in dissolving the phenylethyl moiety.
Ethyl Acetate Moderately Polar774.4A versatile solvent that often works well for compounds of intermediate polarity.
Isopropanol Polar Protic823.9The hydroxyl group can interact with the pyrazole nitrogens.
Ethanol Polar Protic784.3Similar to isopropanol, but slightly more polar.
Acetonitrile Polar Aprotic825.8A polar solvent that lacks hydrogen bonding donor capabilities.
Water Polar Protic10010.2Unlikely to be a good single solvent, but may be useful as an anti-solvent with a miscible organic solvent like ethanol or isopropanol.

VI. The Mixed Solvent System Approach

If a suitable single solvent cannot be identified, a mixed solvent system (binary solvent system) is a powerful alternative. This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Protocol for Mixed Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • To this hot solution, add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described for the single solvent method.

A common and effective mixed solvent system for a compound of intermediate polarity like 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole could be Ethanol/Water or Toluene/Heptane.

**

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dimethylpyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DMP-ALK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The 3,5-DMP Advantage & Challenge

Welcome to the technical support hub for 3,5-dimethylpyrazole (3,5-DMP) functionalization.

The Good News: Unlike asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), 3,5-DMP is symmetric. You do not need to worry about


 vs. 

regioselectivity because both nitrogens are equivalent due to rapid tautomerism.

The Challenge: The primary failure modes for this substrate are incomplete conversion (stalled reaction), over-alkylation (quaternary ammonium salt formation), and elimination side-reactions of the alkylating agent.

This guide moves beyond basic textbook protocols to provide field-tested solutions for maximizing yield.

Diagnostic Module: Why is my yield low?

Use this decision matrix to identify the root cause of your yield loss.

SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction stalls at ~50-60% H-Bonding/Aggregation Pyrazolate anions can form tight aggregates or H-bond with unreacted starting material, reducing nucleophilicity.Switch to Cs₂CO₃ (Cesium Effect) or add 18-Crown-6 to disrupt ion pairs.
White precipitate forms; Product disappears Quaternization (Over-alkylation) The N-alkylated product is still nucleophilic and attacks a second equivalent of alkyl halide.Reduce alkyl halide stoichiometry to 0.95 eq . Use a bulky base.
Alkyl halide consumed; No product Elimination (E2) The base is acting as a Brønsted base (removing protons from the alkyl halide) rather than a nucleophile promoter.Lower temperature. Switch to a weaker base (e.g., K₂CO₃ instead of NaH). Use a less hindered electrophile.
Low conversion with Aryl Halides Wrong Mechanism Simple

conditions (Base/Heat) do not work for aryl halides (e.g., Bromobenzene).
Requires Ullmann (Cu) or Buchwald-Hartwig (Pd) catalysis.

Mechanistic Pathway & Failure Modes

Understanding the competition between the desired pathway and side reactions is critical.

Caption: Reaction pathway showing the critical branch points where yield is lost to quaternization or elimination.

Optimized Protocols (SOPs)

Protocol A: The "Cesium Effect" (Best for Difficult Substrates)

Why it works: Cesium has a large ionic radius, which creates a "loose" ion pair with the pyrazolate anion in polar aprotic solvents. This significantly increases the nucleophilicity of the nitrogen compared to Sodium or Potassium salts [1][2].

  • Reagents: 3,5-DMP (1.0 eq), Alkyl Halide (1.1 eq), Cs₂CO₃ (1.5 eq).

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 3,5-DMP in DMF (0.5 M concentration).

    • Add Cs₂CO₃.[1][2][3] Stir at RT for 30 mins (activation).[1]

    • Add Alkyl Halide dropwise.

    • Heat to 60°C (only if R-X is unreactive; otherwise RT).

    • Critical Step: Monitor by TLC.[1][4] If conversion stalls, do NOT add more base. Add 5 mol% TBAI (Tetrabutylammonium iodide) to activate the halide.

Protocol B: Phase Transfer Catalysis (Green/Scale-Up Friendly)

Why it works: Eliminates the need for dry solvents and handles moisture well. High yields are often reported for pyrazoles using PTC without solvent or in Toluene/Water systems [3].

  • Reagents: 3,5-DMP (1.0 eq), Alkyl Halide (1.2 eq), KOH (2.0 eq, pulverized), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Solvent: Toluene (or solvent-free).

  • Procedure:

    • Mix 3,5-DMP, KOH, and TBAB in Toluene.

    • Heat to reflux with vigorous stirring (high shear is needed for solid-liquid PTC).

    • Add Alkyl Halide slowly.

    • Workup involves simple filtration of salts and evaporation of toluene.

Protocol C: Aza-Michael Addition (For Acrylates/Enones)

Why it works: If your "alkyl group" is derived from an alkene with an electron-withdrawing group (e.g., methyl acrylate, acrylonitrile), standard substitution fails. You need conjugate addition [4].

  • Catalyst: Cs₂CO₃ (10 mol%) or DBU (10 mol%).

  • Solvent: DMSO or Water.

  • Note: This reaction is 100% atom economical and often requires no workup other than precipitation.

FAQ: Expert Troubleshooting

Q: I am using Sodium Hydride (NaH) and getting low yields. Why? A: NaH is excellent for deprotonation, but it is "too" strong for some substrates.

  • Moisture Sensitivity: If your DMF isn't bone-dry, NaH generates NaOH + Water. Water kills the reaction.

  • Aggregation: Sodium pyrazolates form tight aggregates in THF/DMF. Switch to Cs₂CO₃ in DMF or add a crown ether (15-Crown-5 for Na+) to break the aggregate.

Q: How do I remove the unreacted 3,5-DMP from my product? A: Since 3,5-DMP is amphoteric (weakly acidic and basic), you can wash it out:

  • Acid Wash: Wash the organic layer with 1M HCl. The product (N-alkyl) is less basic than the starting material (free NH) in some cases, but be careful—pyrazoles are generally weak bases.

  • Copper Complexation: Add aqueous CuSO₄. Unreacted pyrazoles often form blue copper complexes that stay in the aqueous layer, while the N-alkylated product remains in the organic layer.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (100-120°C for 10-20 mins) in MeCN often pushes stalled reactions to completion by overcoming the activation energy barrier for the


 attack, specifically when using sterically hindered alkyl halides [5].

References

  • Duan, X.-F., & Zhang, Z.-B. (2006).[2] Organic reactions promoted by cesium salts.[1][2][3][4][5] Chinese Journal of Organic Chemistry, 26(4), 438–444.

  • Feringa, B. L., et al. (2002).[5] Cesium effect: high chemoselectivity in direct N-alkylation of amines.[5] The Journal of Organic Chemistry, 67(2), 674-683.[5]

  • Diez-Barra, E., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853.

  • Zhang, Z., et al. (2012). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones.[2] Chinese Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

Sources

Removing unreacted phenylethyl bromide from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Removal of Unreacted Phenylethyl Bromide

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of N-phenylethyl pyrazole derivatives. Specifically, we will address the common and often frustrating issue of removing unreacted (2-bromoethyl)benzene, or phenylethyl bromide, from the final reaction mixture. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual phenylethyl bromide so difficult?

A: Phenylethyl bromide presents a purification challenge due to its physical properties. It is a relatively non-polar organic halide with a moderate boiling point (approx. 220-221 °C). This can make it difficult to separate from the desired N-phenylethyl pyrazole product, which may have similar polarity and solubility characteristics, especially if the pyrazole core itself is substituted with non-polar groups. Simple distillation is often not feasible without high vacuum due to the high boiling point, and co-elution can be an issue in column chromatography if the conditions are not optimized.

Q2: I see a spot on my TLC that I suspect is unreacted phenylethyl bromide. How can I be sure?

A: The most straightforward method is to co-spot your crude reaction mixture with a sample of pure phenylethyl bromide starting material on the same TLC plate. If the suspect spot has the same retention factor (Rf) as the starting material, it is highly likely to be unreacted phenylethyl bromide. For absolute confirmation, you can isolate the impurity via preparative chromatography and characterize it using ¹H NMR spectroscopy.

Q3: Can't I just wash the crude product with water to remove it?

A: No, this is ineffective. Phenylethyl bromide is an organic halide with very low solubility in water. An aqueous wash will primarily remove inorganic salts (like the bromide salt byproduct) and highly polar solvents (like DMF), but it will not remove the unreacted phenylethyl bromide, which will remain in the organic layer with your product.[1]

Q4: Is there a way to avoid this problem from the start?

A: Yes, optimizing the reaction can minimize the amount of unreacted starting material. Consider the following:

  • Stoichiometry: Use the pyrazole as the limiting reagent and a slight excess (e.g., 1.1-1.2 equivalents) of phenylethyl bromide. While this seems counterintuitive, it ensures the complete consumption of the more valuable pyrazole starting material. The purification strategies outlined below are designed to remove this excess.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS.[2][3] Ensure the reaction has gone to completion before beginning the work-up.

  • Base and Solvent: The choice of base and solvent is critical in N-alkylation and can significantly impact reaction rate and yield.[4] Common systems include K₂CO₃ in DMF or NaH in THF. Ensure your base is sufficiently strong and your solvent is anhydrous if required.

In-Depth Troubleshooting Guide

Issue 1: Standard Column Chromatography Fails to Separate Product from Phenylethyl Bromide

Question: I ran a silica gel column using a standard hexane/ethyl acetate gradient, but the phenylethyl bromide is co-eluting with my desired N-phenylethyl pyrazole. What's happening and how can I fix it?

Answer: This is a common issue rooted in the similar polarities of the starting material and the product.

Causality: The N-phenylethyl pyrazole product is generally more polar than phenylethyl bromide due to the presence of the nitrogen atoms in the pyrazole ring. However, the non-polar phenylethyl group on your product and any other non-polar substituents can reduce this polarity difference, causing the two compounds to travel at similar rates on a silica column. The choice of eluent may not be providing sufficient differentiation.

Troubleshooting & Optimization:

  • Modify the Eluent System:

    • Decrease Polarity: If the two spots are very close together, try using a less polar solvent system. For example, switch from hexane/ethyl acetate to a toluene/hexane or dichloromethane/hexane mixture. This can sometimes enhance the separation by altering the specific interactions with the silica gel.

    • Increase Polarity Gradient Resolution: Instead of a steep gradient, use a very shallow one or even run the column isocratically (with a single solvent mixture) if the Rf difference is small. This gives the compounds more "time" on the column to separate.

  • Deactivate the Silica: For some basic compounds like pyrazoles, interacting too strongly with the acidic silica gel can cause streaking and poor separation.[5] Pre-treating your silica slurry or eluent with 1% triethylamine (NEt₃) can deactivate the acidic sites, leading to sharper peaks and potentially better separation from the neutral phenylethyl bromide.

Table 1: Recommended Starting Eluent Systems for Chromatography

Eluent SystemPolarityBest For...
Hexane / Ethyl AcetateVariableGeneral purpose, good starting point for most pyrazoles.
Dichloromethane / MethanolHighMore polar pyrazole derivatives.
Toluene / Hexane / Ethyl AcetateLow-MidFine-tuning separation where standard systems fail to resolve closely eluting spots.
Issue 2: Large-Scale Synthesis Makes Chromatography Impractical

Question: My synthesis is on a multi-gram scale, and chromatography is not a viable option for purification. How can I effectively remove the unreacted phenylethyl bromide?

Answer: For larger scales, a chemical work-up using an acid-base extraction is the most robust and scalable method.[3]

Causality: This technique exploits the key chemical difference between your product and the impurity: basicity. The pyrazole ring system is weakly basic and can be protonated by an acid to form a water-soluble salt.[6] Phenylethyl bromide is a neutral organic halide and has no basic properties.

Workflow: Purification via Acid-Base Extraction

The following diagram illustrates the logic of the acid-base extraction process.

G crude Crude Reaction Mixture (Product + Phenylethyl Bromide) in Organic Solvent (e.g., Ethyl Acetate) wash Wash with Dilute Acid (e.g., 1M HCl) crude->wash sep_funnel Separatory Funnel wash->sep_funnel organic_layer Organic Layer: Unreacted Phenylethyl Bromide & Non-basic Impurities sep_funnel->organic_layer Remains in Organic Phase aqueous_layer Aqueous Layer: Protonated Pyrazole Salt [Product-H]+Cl- sep_funnel->aqueous_layer Extracts into Aqueous Phase basify Neutralize with Base (e.g., sat. NaHCO3 or 1M NaOH) until pH > 8 aqueous_layer->basify extract Extract with Fresh Organic Solvent basify->extract pure_organic Organic Layer: Pure N-Phenylethyl Pyrazole extract->pure_organic final_aqueous Aqueous Layer: Inorganic Salts extract->final_aqueous

Caption: Workflow for purification by acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer volume.

    • Expert Insight: The pyrazole is now protonated and has moved into the aqueous (HCl) layer. The unreacted phenylethyl bromide remains in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer containing phenylethyl bromide can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH is basic (pH > 8, check with pH paper). You should see your product precipitate out or form an oil.

  • Re-extraction: Extract the now-neutral pyrazole product back into a fresh organic solvent (ethyl acetate or DCM) three times.

  • Final Work-up: Combine the new organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]

Issue 3: My Product is a Solid, but Recrystallization Isn't Working

Question: My crude product is a solid, but when I try to recrystallize it, I get an oil or the impurity crashes out with the product. What should I do?

Answer: This indicates that you haven't found a suitable solvent system for recrystallization, or the impurity level is too high.

Causality: Successful recrystallization depends on a significant difference in solubility between the desired compound and the impurity in a chosen solvent at high and low temperatures.[3] Phenylethyl bromide is a liquid at room temperature and may be acting as an "oiling out" agent, preventing your product from forming a crystal lattice.

Troubleshooting & Optimization:

  • Perform a Solvent Screen: Take small amounts of your crude solid and test different solvents. A good recrystallization solvent will dissolve your product when hot but not when cold. The impurity (phenylethyl bromide) should ideally remain soluble at all temperatures or be insoluble at all temperatures.

    • Good candidates to screen: Ethanol/water, isopropanol, ethyl acetate/hexanes, toluene.

  • First, Purify by Extraction: If the impurity level is high, recrystallization alone is unlikely to be effective. First, perform the acid-base extraction described in the previous section to remove the bulk of the phenylethyl bromide. Then, recrystallize the resulting solid from a suitable solvent to achieve high purity.

Preventative Strategy: Scavenging Unreacted Electrophile

For situations requiring extremely high purity, or when other methods are insufficient, a scavenger can be used to chemically remove the unreacted phenylethyl bromide.

Principle: This method involves adding a reagent (the "scavenger") that selectively reacts with the electrophilic phenylethyl bromide. The key is that the scavenger or the resulting adduct can be easily removed from the reaction mixture.[8] A water-soluble nucleophile is an excellent choice.

G start Crude Mixture (Product + Excess Phenylethyl Bromide) add_scavenger Add Water-Soluble Nucleophilic Scavenger (e.g., Sodium Thiosulfate) start->add_scavenger reaction Reaction forms Water-Soluble Adduct add_scavenger->reaction wash Aqueous Wash reaction->wash end Pure Product in Organic Layer wash->end

Caption: Logic of using a scavenger to remove electrophiles.

Experimental Protocol: Scavenging with Sodium Thiosulfate

  • Reaction Completion: Once your main reaction is complete (as determined by TLC/LC-MS), add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction flask.[7]

  • Stirring: Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

  • Work-up: Proceed with a standard aqueous work-up. The thiosulfate adduct of phenylethyl bromide will be removed in the aqueous layer.

Disclaimer: All protocols are intended as guidelines. Researchers should exercise standard laboratory safety precautions and adapt procedures as necessary for their specific substrates and scales.

References

  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (n.d.). via Cyclocondensation.
  • Roberts, J. D., & Regan, C. M. (1952). Rearrangement studies with C¹⁴: II. The preparation of 2-phenylethyl halides. Canadian Journal of Chemistry, 30(11), 890-896.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Lee, C. C., & Finlayson, A. J. (1954). Rearrangement studies with C14: II. The preparation of 2-phenylethyl halides. Canadian Journal of Chemistry, 32(1), 1009-1014.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Google Patents. (2009). Method for purifying pyrazoles.
  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.

Sources

Purification of oily pyrazole derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting & FAQs

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Overcoming Tailing, Co-elution, and Handling Issues with Pyrazole Derivatives

Introduction: The "Oily Pyrazole" Challenge

Pyrazole derivatives are notorious in organic synthesis for two distinct physical properties that complicate purification:

  • The "Oil" Factor: Many substituted pyrazoles resist crystallization due to low melting points or the presence of rotational isomers (rotamers), resulting in viscous oils that are difficult to load onto chromatography columns.

  • The "Streak" Factor: The pyrazole nitrogen (pyridine-like

    
     nitrogen) acts as a Lewis base. It interacts strongly with the acidic silanol groups (
    
    
    
    ) on standard silica gel, causing peak tailing (streaking) and poor resolution.

This guide provides self-validating protocols to overcome these specific chemical hurdles.

Module 1: The Chemistry of Tailing (And How to Stop It)

Q: Why does my pyrazole derivative streak across the entire column length?

A: This is a classic acid-base mismatch. Standard silica gel is slightly acidic (pH ~5-6). The basic nitrogen in the pyrazole ring undergoes hydrogen bonding or protonation by the silanol protons. This "drag" effect causes the compound to elute slowly and continuously, rather than as a tight band.

The Fix: You must mask the silanol sites using a Mobile Phase Modifier .

Visualizing the Mechanism

SilanolInteraction Silica Silica Surface (Acidic Silanols) Pyrazole Pyrazole Derivative (Basic Nitrogen) Silica->Pyrazole H-Bonding (Drag) TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Masking)

Figure 1: Mechanism of Action. The modifier (TEA) binds to the acidic silanol sites (Red), preventing the Pyrazole (Blue) from sticking, allowing it to elute freely.

Module 2: Solvent System Engineering

Q: DCM/MeOH isn't separating my impurities. What is the "Magic Mixture"?

A: For polar, oily pyrazoles, a simple binary gradient is often insufficient. You need a ternary system.

Recommended Solvent Systems
System TypeCompositionBest ApplicationNotes
The Standard Modifier Hexane / EtOAc + 1% TEA Lipophilic pyrazolesPre-wash the column with 1% TEA in Hexane before loading to "neutralize" the silica bed.
The Polar "Magic Mix" DCM / MeOH / NH₄OH Polar/Water-soluble pyrazolesRatio: 90:9:1 or 85:14:1. The NH₄OH (Ammonium Hydroxide) is critical for sharpening peaks.
The "Green" Alternative Heptane / Ethanol / TEA Process scale-upEthanol is less likely to dissolve silica than MeOH; Heptane is less toxic than Hexane.

Protocol: The "Pre-Buffering" Technique

  • Prepare your starting mobile phase (e.g., 99% Hexane / 1% TEA).

  • Flush the column with 2 Column Volumes (CV) of this mixture before loading your sample.

  • This saturates the silica's acidic sites with TEA, ensuring your compound doesn't streak at the very top of the column.

Module 3: Handling Viscous Oils (Loading Strategy)

Q: My compound is a thick oil. When I try to load it liquid, it dissolves the top of the silica bed and ruins the band. What should I do?

A: Never liquid-load a viscous oil directly if it requires a strong solvent (like DCM) to dissolve. The strong solvent will carry the compound down the column unevenly before the run starts. Use Dry Loading.

Critical Distinction: Use Celite (Diatomaceous Earth) , not Silica, for dry loading oily pyrazoles.

  • Why? Silica dry-loading can lead to irreversible adsorption of basic compounds. Celite is inert and releases the compound immediately upon elution.

The Celite Dry-Load Workflow

DryLoading Step1 1. Dissolve Oil Step2 2. Add Celite 545 Step1->Step2 Solvent: DCM or Acetone Step3 3. Rotovap to Dryness Step2->Step3 Ratio: 1g Oil : 2g Celite Step4 4. Load Powder on Column Step3->Step4 Free-flowing powder

Figure 2: Celite Dry-Loading Protocol. This method prevents "band broadening" caused by viscous liquid loading.

Step-by-Step Protocol:

  • Dissolve your oily pyrazole in the minimum amount of DCM or Acetone in a round-bottom flask.

  • Add Celite 545 (Ratio: 2 parts Celite to 1 part Crude Oil by weight).

  • Rotovap gently.[1] Caution: Oily pyrazoles often "bump." Use a bump trap and lower pressure slowly.

  • Once dry, you will have a free-flowing powder.[1][2]

  • Pour this powder onto the top of your pre-packed column.

  • Add a layer of sand on top to protect the bed when adding solvent.

Module 4: Advanced Troubleshooting (FAQs)

Q: I used TEA, but I still see a "ghost band" or continuous bleeding of UV activity.

  • Diagnosis: You may be seeing the elution of the TEA itself (which can form salts) or degradation of your compound.

  • Solution: Switch to Amine-Functionalized Silica (NH2-Silica) . This stationary phase is chemically bonded with propyl-amine groups. It is basic by nature, eliminating the need for TEA in the solvent and preventing the acid-catalyzed degradation of sensitive pyrazoles.

Q: My pyrazole is not UV active. How do I see the fractions?

  • Diagnosis: Many alkyl-pyrazoles lack sufficient conjugation for UV detection at 254 nm.

  • Solution:

    • Iodine Chamber: Pyrazoles absorb iodine vapor efficiently, turning brown.

    • Dragendorff’s Reagent: Specific stain for nitrogenous bases (turns orange/red).

    • ELSD (Evaporative Light Scattering Detector): If available, this detects all non-volatile compounds regardless of UV activity.

Q: I purified it, but it's still an oil. I need a solid for X-ray/Stability.

  • Solution: Salt Formation.

    • Dissolve the purified oil in diethyl ether.

    • Bubble dry HCl gas or add HCl in Dioxane dropwise.

    • The Pyrazole-HCl salt will often precipitate immediately as a white solid, which can then be recrystallized.

References

  • Teledyne ISCO. (2023).[3] Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from

  • Biotage. (2023).[4] Strategies for the Purification of Amines and Heterocycles.[5][6][7] Retrieved from

  • SiliCycle. (2024). SiliCycle Separation Solutions: Amine-Functionalized Silica vs. Standard Silica. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic technique for preparative separations with moderate resolution.[8] Journal of Organic Chemistry, 43(14), 2923–2925.[8] (Foundational Flash Chromatography Protocol).[4]

  • Reich, H. J. (2024). Common Organic Chemistry: Solvent Systems and Dry Loading.[2] University of Wisconsin-Madison. Retrieved from

Sources

Technical Support Center: Knorr Pyrazole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this foundational heterocyclic synthesis, particularly when employing substituted hydrazines. As a cornerstone reaction first reported by Ludwig Knorr in 1883, its versatility is matched by a nuanced sensitivity to substrate and reaction conditions.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common challenges, from low yields and impurity formation to the critical issue of regioselectivity.

Frequently Asked Questions (FAQs)
Category 1: Reaction Initiation & Purity Issues

Question 1: My reaction with a substituted hydrazine hydrochloride salt is sluggish and produces a dark, impure mixture. What is the underlying cause and how can I improve it?

Answer: This is a frequent issue when using hydrazine salts directly. The reaction medium becomes excessively acidic due to the presence of HCl, which can inhibit the reaction and promote side reactions or degradation of sensitive substrates. While the Knorr synthesis is typically acid-catalyzed, the free HCl from the salt can be overly harsh.[4][5] Furthermore, the discoloration (often yellow or red) suggests potential oxidation or self-condensation of the hydrazine starting material, which is exacerbated by harsh conditions.[6]

Causality Explained: The key is to have a controlled amount of acid to catalyze the initial condensation and subsequent cyclization without causing substrate degradation. The free hydrazine base is the active nucleophile. When using a hydrochloride salt, the equilibrium concentration of the free base can be too low in a highly acidic environment, slowing down the desired reaction pathway and allowing side reactions to dominate.

Troubleshooting Protocol: Neutralization of Hydrazine Salt A proven method is to convert the hydrazine hydrochloride to an acetate salt in situ. This buffers the system and provides a gentler catalytic acidity.[6]

  • Reagent Preparation: For every 1.0 equivalent of your substituted hydrazine hydrochloride, add 1.0 equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc).

  • Solvent & Addition: Dissolve the hydrazine salt and the acetate salt in your chosen solvent (e.g., ethanol or acetic acid) and stir for 15-20 minutes before adding the 1,3-dicarbonyl compound.

  • Inert Atmosphere: To prevent oxidative side products, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] This is particularly important if your hydrazine or dicarbonyl is known to be sensitive.

  • Monitoring: Monitor the reaction by TLC or LCMS. You should observe a cleaner reaction profile compared to using the hydrochloride salt directly.[6]

Question 2: I'm observing significant byproduct formation, leading to difficult purification. What are the likely side reactions?

Answer: Byproduct formation in the Knorr synthesis often stems from the reactivity of the intermediates and starting materials. The primary culprits are typically incomplete cyclization, self-condensation of the 1,3-dicarbonyl, or the formation of a stable, non-cyclized hydrazone intermediate.

The general mechanism involves initial condensation to a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5] If the cyclization step is slow or disfavored, the hydrazone intermediate can persist or react through other pathways.

G

Caption: Workflow for diagnosing and mitigating byproduct formation.

Mitigation Strategies:

  • Promote Cyclization: If you isolate the hydrazone intermediate, the cyclization is the rate-limiting step. Increasing the reaction temperature or adding a catalytic amount of a stronger acid (like glacial acetic acid) can facilitate the ring-closure and subsequent dehydration.[8]

  • Control Stoichiometry & Addition: The self-condensation of 1,3-dicarbonyls is often base-catalyzed. To minimize this, try adding the dicarbonyl compound slowly to a solution of the hydrazine rather than mixing them all at once.[7]

  • Purify Starting Materials: Ensure your 1,3-dicarbonyl and substituted hydrazine are pure. Impurities in the starting materials are a common source of unexpected byproducts.

Category 2: Regioselectivity

Question 3: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine yields a nearly 1:1 mixture of regioisomers. How can I control the regioselectivity?

Answer: This is the most significant challenge in Knorr pyrazole synthesis with substituted hydrazines and unsymmetrical dicarbonyls.[9][10] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted nitrogen of the hydrazine can happen at either of the two non-equivalent carbonyl carbons.[11] The final ratio of isomers is a delicate balance of steric hindrance, electronic effects, and reaction conditions (pH, solvent, temperature).[7][11]

OO |||| R2-C-CH2-C-R3

];

Plus [label="+"];

Isomer1 [label="Regioisomer 1\n(Attack at C=O of R2)"]; Isomer2 [label="Regioisomer 2\n(Attack at C=O of R3)"];

Hydrazine -> Plus [style=invis]; Plus -> Diketone [style=invis]; Diketone -> Isomer1 [label=" Path A"]; Diketone -> Isomer2 [label=" Path B"]; } /dot

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Controlling the outcome requires manipulating these factors to favor one reaction pathway over the other.

Key Factors & Control Strategies:

FactorInfluence on RegioselectivityExperimental Protocol / Recommendation
pH / Catalyst CRITICAL. The most powerful tool. The reaction mechanism can shift depending on the pH. Under acidic conditions, the reaction proceeds via a hydrazone intermediate. Under basic conditions, a different pathway may be favored, often reversing selectivity.[7][11]Systematically screen catalysts. Compare results from using no catalyst, catalytic glacial acetic acid, or a base like sodium acetate. Acidic conditions often favor attack at the more reactive (less hindered) carbonyl.
Solvent Can dramatically influence the outcome. Fluorinated alcohols, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to significantly improve regioselectivity through their unique hydrogen-bonding properties.[9][11]Protocol: Dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL). Add the substituted hydrazine (1.1 mmol) dropwise. Stir at room temperature until completion. This often provides high selectivity for one isomer.[11]
Steric & Electronic Effects The inherent properties of your substrates play a major role. A bulky substituent (e.g., tert-butyl) on the dicarbonyl will sterically hinder attack at the adjacent carbonyl.[11] An electron-withdrawing group (e.g., CF₃) will make the adjacent carbonyl more electrophilic and susceptible to attack.[11]If you have synthetic flexibility, choose a 1,3-dicarbonyl with a significant steric or electronic bias to direct the reaction. For example, using a benzoylacetone derivative instead of acetylacetone introduces a phenyl group which can direct the initial attack.

Question 4: How can I definitively determine the structure of my major regioisomer?

Answer: Confirming the exact structure of the synthesized pyrazole is crucial, as the biological activity of regioisomers can differ dramatically. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to unambiguously distinguish between the two possible isomers. The most powerful and reliable technique is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

Expertise in Practice: Using 2D NOESY The NOESY experiment detects spatial proximity between protons. By identifying a cross-peak between the protons on the N1-substituent of the pyrazole ring and the protons on the C5-substituent, you can confirm their physical closeness and thus solve the structure.

Protocol for Structural Confirmation:

  • Purification: Isolate the major isomer to high purity using column chromatography or recrystallization.[1][7]

  • Acquire Spectra: Obtain high-resolution ¹H NMR, ¹³C NMR, and 2D NOESY spectra for the purified compound.

  • Analysis:

    • In the NOESY spectrum, locate the signal for the protons on your N1-substituent (e.g., the methyl group of an N-methyl pyrazole).

    • Look for a correlation (a cross-peak) from this signal to the protons of one of the substituents at either the C3 or C5 position.

    • A NOESY correlation between the N1-substituent and the C5-substituent definitively confirms that isomer's structure.[11] The absence of this correlation, and a potential correlation to the C3-substituent, would indicate the other regioisomer.

References
  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved February 23, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved February 23, 2026, from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 23, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 23, 2026, from [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved February 23, 2026, from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 23, 2026, from [Link]

  • Gomaa, A. M., & Ali, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved February 23, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. Retrieved February 23, 2026, from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved February 23, 2026, from [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved February 23, 2026, from [Link]

Sources

Optimizing reaction temperature for pyrazole condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Pyrazole Synthesis Optimization Hub. This guide is designed for medicinal chemists and process engineers facing the "Regioselectivity Crisis" and yield bottlenecks inherent to the Knorr pyrazole synthesis and its variants. We move beyond basic textbook procedures to address the thermodynamic and kinetic levers that control your reaction outcome.

Module 1: The Regioselectivity Crisis (Thermodynamic vs. Kinetic Control)

The Core Problem: When reacting a mono-substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

), you invariably face the risk of generating a mixture of 1,3- and 1,5-isomers.[1] The ratio of these isomers is heavily dependent on reaction temperature and solvent choice.[2]
Q: Why does temperature shift my isomer ratio?

A: The Kinetic vs. Thermodynamic Divergence. The reaction proceeds through a hydrazone intermediate. The formation of this intermediate is governed by two competing factors:

  • Nucleophilicity of the Hydrazine: The substituted nitrogen (

    
    ) is less nucleophilic due to steric hindrance, while the unsubstituted nitrogen (
    
    
    
    ) is more nucleophilic.
  • Electrophilicity of the Carbonyls: The carbonyl adjacent to the smaller group (or electron-withdrawing group) is generally more electrophilic.[1]

  • Low Temperature (0°C – 25°C): The reaction is under Kinetic Control . The most nucleophilic nitrogen (

    
    ) attacks the most electrophilic carbonyl. This pathway is irreversible at low energy, locking in the kinetic isomer.
    
  • High Temperature (Reflux/Microwave): The reaction is under Thermodynamic Control . The initial hydrazone formation becomes reversible. The system equilibrates to form the most stable pyrazole isomer (often the 1,5-isomer where steric clash between N-substituents and C-substituents is minimized, though this varies by substrate).

Q: My isomer ratio is 60:40. How do I push it to >95:5?

A: The "Solvent-Temperature" Matrix. Do not just change the temperature; change the solvation environment.

  • Strategy 1 (Kinetic): Use Fluorinated Alcohols (e.g., HFIP, TFE) at room temperature. These solvents are strong hydrogen bond donors. They activate the carbonyls selectively and stabilize the transition state for the kinetic product, often reversing selectivity compared to ethanol [1].

  • Strategy 2 (Thermodynamic): Switch to Acetic Acid at reflux. The acidic medium catalyzes the tautomerization of the hydrazone intermediate, allowing the system to find the thermodynamic energy well faster.

Module 2: Rate Acceleration & Microwave Optimization

The Core Problem: Conventional reflux (EtOH, 78°C) often requires 2–12 hours and suffers from "stalling" due to the high energy barrier of the final dehydration/aromatization step.

Q: Is microwave synthesis actually better, or just faster?

A: It is chemically distinct. Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating.[3] Polar intermediates (like the zwitterionic hydrazone) absorb microwave energy efficiently, creating localized "hot spots" that drive the rate-determining dehydration step.

Comparative Data: Conventional vs. Microwave (MAOS) Data aggregated from comparative studies on phenyl-1H-pyrazole synthesis [2][3].[4][5][6]

ParameterConventional Heating (EtOH)Microwave (MAOS)Advantage
Temperature 78°C (Reflux)120°C – 150°CAccess to superheated zones
Time 2 – 12 Hours2 – 10 Minutes98% Time Reduction
Yield 70 – 85%91 – 98%Cleaner impurity profile
Solvent Ethanol/Acetic AcidEtOH/AcOH or Solvent-Free Green chemistry potential
Module 3: Troubleshooting Guide (The "Goo" Factor)
Q: I am seeing a "sticky" baseline spot and low mass balance. What is it?

A: Oligomerization (Azine Formation). If you are using unsubstituted hydrazine (


), a common failure mode is the formation of Azines .
  • Mechanism: One hydrazine molecule reacts with two dicarbonyl molecules (bridging them), or one dicarbonyl reacts with two hydrazines.

  • Fix: Ensure strict stoichiometry. Add the hydrazine dropwise to the dicarbonyl (keeping dicarbonyl in excess initially) to prevent hydrazine bridging.

Q: The reaction stalls at the intermediate (Hydrazone observed by LCMS).

A: The Dehydration Block. You have formed the intermediate, but it won't cyclize.

  • Fix 1: Increase Temperature. The cyclization has a higher

    
     than the initial attack.
    
  • Fix 2: Acid Catalyst. Add 5-10 mol%

    
    -TsOH or switch solvent to Glacial Acetic Acid. The acid protonates the hydroxyl group in the intermediate, making it a better leaving group (
    
    
    
    ).
Module 4: Visualization & Logic Flows
Diagram 1: The Regioselectivity Decision Tree

Caption: Mechanistic divergence of Pyrazole synthesis. Kinetic paths (blue) favor speed; Thermodynamic paths (red) favor stability.

PyrazoleMechanism Start Substituted Hydrazine + Unsymmetrical 1,3-Diketone Decision Reaction Conditions Start->Decision KineticPath Low Temp (0-25°C) Protic/Fluorinated Solvent Decision->KineticPath Favors Speed ThermoPath High Temp (Reflux/MW) Acidic Solvent (AcOH) Decision->ThermoPath Favors Equilibrium Intermed1 Hydrazone A (Kinetic Intermediate) KineticPath->Intermed1 Irreversible Attack Intermed2 Hydrazone B (Thermodynamic Intermediate) ThermoPath->Intermed2 Reversible Equilibrium Intermed1->Intermed2 Tautomerization (High Temp) Prod1 Isomer A (1,5-Substituted) Kinetic Product Intermed1->Prod1 Cyclization Prod2 Isomer B (1,3-Substituted) Thermodynamic Product Intermed2->Prod2 Cyclization

Diagram 2: Troubleshooting Workflow

Caption: Diagnostic logic for common pyrazole synthesis failures.

Troubleshooting Problem Reaction Failure Issue1 Mixture of Isomers Problem->Issue1 Issue2 Low Yield / Stalled Problem->Issue2 Issue3 Polymer/Goo Problem->Issue3 Sol1 Lower Temp (0°C) Use Fluorinated Solvent Issue1->Sol1 Sol2 Switch to Microwave (120°C) Add p-TsOH Issue2->Sol2 Sol3 Check Stoichiometry Dilute Reaction Issue3->Sol3

Module 5: Experimental Protocols (SOPs)
Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, thermodynamic products, difficult substrates.

  • Preparation: In a 10 mL microwave vial, combine 1,3-dicarbonyl (1.0 mmol) and hydrazine derivative (1.1 mmol).

  • Solvent: Add Ethanol (2 mL) or Acetic Acid (2 mL) if the substrate is non-reactive.

  • Parameters: Seal the vessel. Set Microwave reactor to:

    • Temperature: 120°C

    • Hold Time: 5 – 10 minutes

    • Stirring: High

    • Pressure Limit: 250 psi

  • Work-up: Cool to room temperature (compressed air cooling). Pour mixture into ice water (20 mL). The pyrazole often precipitates as a solid. Filter and wash with cold water.[2]

  • Validation: Check LCMS. If conversion <90%, resubmit at 140°C for 5 minutes.

Protocol B: Regioselective Kinetic Synthesis (Low Temp)

Best for: Obtaining the less stable isomer.

  • Preparation: Dissolve 1,3-dicarbonyl (1.0 mmol) in Hexafluoroisopropanol (HFIP) or Ethanol (5 mL). Chill to 0°C in an ice bath.

  • Addition: Add hydrazine derivative (1.0 mmol) dropwise over 10 minutes to maintain low localized temperature.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C slowly over 4 hours. Do not heat.

  • Monitoring: Monitor by TLC/NMR. Do not rely solely on LCMS as isomers may co-elute.

  • Work-up: Evaporate solvent under reduced pressure (keep bath <30°C). Purify via column chromatography immediately to prevent isomerization.

References
  • BenchChem. (2025).[1][2][6] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from 1

  • BenchChem. (2025).[1][2][6] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Retrieved from 6

  • ResearchGate/PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Retrieved from 5

  • Royal Society of Chemistry. (2025).[3] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. Retrieved from 3

Sources

Technical Support Center: Navigating the Separation of N-Alkylation Byproducts in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the separation of N-alkylation byproducts in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of isolating desired N-alkylated pyrazole regioisomers.

The N-alkylation of unsymmetrical pyrazoles frequently yields a mixture of N1 and N2 regioisomers, products of alkylation at the two different nitrogen atoms of the pyrazole ring.[1][2] Due to their often similar physical and chemical properties, separating these isomers can be a significant bottleneck in synthetic workflows.[3][4] This resource provides in-depth troubleshooting advice, detailed separation protocols, and answers to frequently asked questions to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of pyrazoles often unselective, leading to a mixture of N1 and N2 isomers?

The formation of a mixture of N1 and N2-alkylated pyrazoles stems from the electronic nature of the pyrazole ring. The two nitrogen atoms have similar electronic properties, and in the presence of a base, the resulting pyrazolate anion exhibits delocalized negative charge, allowing for alkylation at either nitrogen.[1] This inherent reactivity often leads to the formation of both regioisomers.[5] The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors.[2][6]

Q2: What are the primary factors that influence the N1/N2 regioselectivity of pyrazole alkylation?

Controlling the regioselectivity of pyrazole N-alkylation is a key strategy to minimize separation challenges. Several factors can be modulated to favor the formation of one isomer over the other:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2][7]

  • Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetonitrile can influence the regioselectivity, often favoring a single isomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.

  • Base and Counter-ion: The nature of the base and its corresponding counter-ion can dramatically alter the N1/N2 ratio. For instance, using K₂CO₃ in DMSO has been reported to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[8] Conversely, the use of sodium hydride (NaH) has been shown in some cases to prevent the formation of isomeric mixtures.[1]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one regioisomer.

Q3: My primary goal is to obtain a single, pure regioisomer. What is the best overall strategy: optimizing the reaction for selectivity or developing a robust separation method?

This is a common strategic decision in process development. The optimal approach depends on several factors, including the scale of your synthesis, the inherent difficulty of the separation, and available resources.

  • For small-scale and discovery chemistry: It is often more time-efficient to proceed with a moderately selective reaction that provides a mixture of isomers and then focus on developing an effective separation method.

  • For large-scale synthesis and process chemistry: Investing time in optimizing the reaction for high regioselectivity is crucial. Minimizing the formation of the undesired isomer will significantly simplify downstream processing, reduce waste, and improve overall yield and cost-effectiveness.

Troubleshooting Guide: Separating N-Alkylated Pyrazole Isomers

This section provides a structured approach to troubleshooting the separation of N1 and N2-alkylated pyrazole regioisomers, a common challenge due to their similar polarities.[3]

Problem: My N-alkylated pyrazole isomers are co-eluting or showing poor separation during column chromatography.

This is the most frequent issue encountered. Here’s a systematic approach to resolving it:

Step 1: Foundational Analysis - Thin-Layer Chromatography (TLC)

Before attempting column chromatography, it is essential to establish separation conditions using TLC. If you cannot achieve baseline separation of the spots on a TLC plate, you will not be able to separate them on a column.

  • Protocol: Methodically screen a range of solvent systems with varying polarities. A good starting point for normal-phase silica gel is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Expert Tip: If the spots remain close together, try adding a small percentage (0.5-1%) of a third solvent with a different character, such as methanol or triethylamine (if your compounds are basic), to modulate the interactions with the silica surface.

Step 2: Optimizing Column Chromatography Conditions

If you have achieved some separation on TLC, you can proceed to column chromatography.

Table 1: Troubleshooting Poor Separation in Column Chromatography

Symptom Potential Cause Recommended Solution
Co-elution of isomers Insufficient difference in polarity.Shallow Gradient: Employ a very shallow gradient of the eluent system that showed the best, albeit imperfect, separation on TLC. Isocratic Elution: If a shallow gradient fails, an isocratic (constant solvent composition) elution with the optimal solvent mixture from your TLC screen may provide better resolution.[3]
Broad, tailing peaks Strong interaction with the stationary phase; column overloading.Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column. Dry Loading: Dissolve your crude mixture in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to a fine powder. This powder can then be carefully loaded onto the top of the column. This technique often leads to sharper bands and better separation.[3]
Irreproducible results Inconsistent column packing; changes in solvent composition.Consistent Packing: Ensure your column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to channeling and poor separation. Fresh Solvents: Always use freshly prepared and high-purity solvents for your mobile phase.
Step 3: Advanced Separation Strategies

If standard silica gel chromatography is unsuccessful, consider these advanced techniques:

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers significantly higher resolving power. Both normal-phase and reverse-phase HPLC can be effective.

    • Normal-Phase HPLC: Can provide excellent resolution for isomers with small polarity differences.

    • Reverse-Phase HPLC (C18): A good option if the isomers have sufficient hydrophobicity.[3]

  • Alternative Stationary Phases: If your compounds are sensitive to the acidic nature of silica gel, consider using alternative stationary phases such as alumina or Florisil®.[3]

  • Non-Chromatographic Methods:

    • Crystallization: If one of the isomers is crystalline, fractional crystallization can be a powerful purification technique. Experiment with different solvent systems to induce selective crystallization of the desired isomer.[9]

    • Acid-Base Extraction/Salt Formation: If the basicity of the two pyrazole nitrogens is sufficiently different, it may be possible to achieve separation through selective salt formation and extraction.[10][11]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography for Pyrazole Isomer Separation

Objective: To separate a mixture of N1 and N2-alkylated pyrazole regioisomers using standard silica gel flash chromatography.

Materials:

  • Crude mixture of pyrazole isomers

  • Silica gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (determined by TLC analysis)

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[12]

Protocol 2: Characterization of Separated Isomers by NMR

Objective: To unambiguously identify the N1 and N2-alkylated pyrazole isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Techniques:

  • ¹H and ¹³C NMR: While these spectra will confirm the presence of the pyrazole core and the alkyl group, they may not be sufficient to distinguish between the two regioisomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining the spatial proximity of protons. An NOE between the protons of the alkyl group and a substituent on the pyrazole ring can definitively establish the point of attachment.[4][7]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. Observing a correlation between the protons of the alkyl group and a specific carbon in the pyrazole ring can confirm the regiochemistry.[13]

  • ¹⁵N NMR: If available, ¹⁵N NMR can be a powerful tool, as the chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and will be significantly affected by alkylation.[14]

Visualizing the Workflow

Diagram 1: Decision Tree for Separating N-Alkylated Pyrazole Isomers

Separation_Workflow start Mixture of N1/N2 Pyrazole Isomers tlc TLC Analysis: Screen Solvent Systems start->tlc separation_on_tlc Separation on TLC? tlc->separation_on_tlc column_chrom Flash Column Chromatography (Silica Gel) separation_on_tlc->column_chrom Yes no_separation No Separation on TLC separation_on_tlc->no_separation No poor_separation Poor Separation column_chrom->poor_separation optimize_column Optimize Column Conditions (Shallow Gradient, Isocratic, Dry Load) pure_isomers Pure Isomers optimize_column->pure_isomers poor_separation->optimize_column Yes hplc HPLC (Normal or Reverse Phase) poor_separation->hplc No alt_stationary_phase Alternative Stationary Phase (Alumina, Florisil) poor_separation->alt_stationary_phase No crystallization Fractional Crystallization poor_separation->crystallization No hplc->pure_isomers alt_stationary_phase->pure_isomers crystallization->pure_isomers reaction_optimization Re-evaluate Reaction Conditions for Better Selectivity no_separation->reaction_optimization

Sources

Overcoming steric hindrance in 1-(2-phenylethyl) pyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(2-phenylethyl) pyrazoles, with a specific focus on overcoming steric hindrance. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions.

Troubleshooting Guide: Overcoming Steric Hindrance in 1-(2-Phenylethyl) Pyrazole Formation

Steric hindrance from the bulky 2-phenylethyl group can significantly impede the desired N-alkylation of the pyrazole ring, leading to low yields, undesired side products, or reaction failure. This section addresses common issues and provides actionable solutions.

Problem 1: Low or No Yield of the Desired 1-(2-Phenylethyl) Pyrazole

Possible Causes:

  • Steric Repulsion: The primary reason is often the steric bulk of the 2-phenylethyl electrophile hindering its approach to the pyrazole nitrogen.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can fail to overcome the activation energy barrier.

  • Poor Nucleophilicity of Pyrazole: The pyrazole nitrogen may not be sufficiently activated to attack the electrophile.

  • Side Reactions: The strong base required might lead to elimination reactions of the 2-phenylethyl halide, or side reactions with the solvent.

Solutions & Experimental Protocols:

Solution A: Employ Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an effective technique for N-alkylation of pyrazoles, often providing high yields under mild conditions.[1][2] A quaternary ammonium salt transfers the pyrazole anion from the solid or aqueous phase to the organic phase, where it reacts with the electrophile.

Protocol: N-Alkylation of Pyrazole using Phase-Transfer Catalysis

Materials:

  • Pyrazole (1.0 eq)

  • 2-Phenylethyl bromide (1.0 - 1.2 eq)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (solvent)

Procedure:

  • To a stirred suspension of pyrazole and potassium hydroxide in the chosen solvent, add tetrabutylammonium bromide.

  • Heat the mixture to 50-60 °C.

  • Add 2-phenylethyl bromide dropwise over 30 minutes.

  • Maintain the reaction at 50-60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solution B: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields and shorter reaction times, which can be advantageous in overcoming steric barriers.[3][4][5]

Protocol: Microwave-Assisted N-Alkylation of Pyrazole

Materials:

  • Pyrazole (1.0 eq)

  • 2-Phenylethyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine the pyrazole, 2-phenylethyl bromide, and potassium carbonate in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).[6]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Problem 2: Formation of Undesired N2-Isomer in Unsymmetrical Pyrazoles

Possible Cause:

  • Electronic and Steric Effects: In unsymmetrical pyrazoles, alkylation can occur at either of the two nitrogen atoms. The regioselectivity is influenced by the steric hindrance around each nitrogen and the electronic properties of the substituents on the pyrazole ring.[7] Generally, bulky electrophiles tend to attack the less sterically hindered nitrogen.[8]

Solutions & Strategies:

Strategy A: Leveraging Steric Hindrance for Regioselectivity

If the desired product is the one where the 2-phenylethyl group is attached to the less sterically hindered nitrogen, the inherent steric bulk of the electrophile can be used to your advantage. If the opposite isomer is desired, alternative strategies are necessary.

Strategy B: Modifying Reaction Conditions

The choice of base and solvent can significantly influence the N1/N2 ratio.[7] For instance, using a milder base like potassium carbonate in a polar aprotic solvent such as DMSO can favor N1-alkylation for certain 3-substituted pyrazoles.[7]

Strategy C: Alternative Synthetic Routes

When direct N-alkylation proves unselective, consider alternative synthetic pathways that offer better regiocontrol.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be a powerful tool for forming C-N bonds and has been applied to the N-arylation and N-alkylation of pyrazoles.[9][10][11] This method may offer better regioselectivity depending on the ligand and reaction conditions.

  • Synthesis from Hydrazine Precursors: Constructing the pyrazole ring from a pre-functionalized hydrazine, such as (2-phenylethyl)hydrazine, and a 1,3-dicarbonyl compound is a classic and reliable method for ensuring the correct regiochemistry.[12][13][14]

Protocol: Knorr Pyrazole Synthesis

Materials:

  • (2-Phenylethyl)hydrazine (1.0 eq)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 eq)

  • Ethanol or Acetic Acid (solvent)

Procedure:

  • Dissolve the 1,3-diketone in the chosen solvent.

  • Add (2-phenylethyl)hydrazine to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting pyrazole by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of pyrazoles with a sterically demanding electrophile like 2-phenylethyl bromide?

A1: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the pyrazole. Potassium carbonate (K₂CO₃) is a good starting point due to its balance of reactivity and handling.[7] For more challenging cases, stronger bases like sodium hydride (NaH) can be effective, but require anhydrous conditions and careful handling.[7] In phase-transfer catalysis, potassium hydroxide (KOH) is commonly used.[1][2]

Q2: How does solvent choice impact the reaction?

A2: The solvent plays a crucial role in solvating the pyrazole anion and influencing the reaction rate and regioselectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective as they can stabilize the intermediate ions.[7] In some cases, less polar solvents like toluene are used, particularly in phase-transfer catalysis.[15]

Q3: Can I use 2-phenylethyl chloride or iodide instead of the bromide?

A3: Yes, other halides can be used. 2-Phenylethyl iodide is more reactive than the bromide and may lead to faster reaction times or allow for milder conditions. However, it is also more expensive and can sometimes lead to side reactions. 2-Phenylethyl chloride is less reactive and may require more forcing conditions (higher temperatures, longer reaction times).[1]

Q4: Are there any catalyst systems that can improve the regioselectivity of N-alkylation?

A4: Yes, recent research has explored catalyst-controlled N-alkylation. For instance, magnesium-based catalysts have been shown to favor N2-alkylation in some cases.[7] Additionally, enzymatic catalysis is an emerging field that offers high regioselectivity for pyrazole alkylation.[16] For specific applications, exploring the literature for catalyst systems tailored to your pyrazole substrate is recommended.

Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Overcoming Steric Hindrance

workflow start Low Yield of 1-(2-phenylethyl) Pyrazole check_conditions Review Reaction Conditions start->check_conditions ptc Implement Phase-Transfer Catalysis check_conditions->ptc Suboptimal Conditions microwave Utilize Microwave Synthesis check_conditions->microwave Slow Reaction regio_issue Regioselectivity Problem? ptc->regio_issue microwave->regio_issue knorr Employ Knorr Synthesis regio_issue->knorr Yes buchwald Consider Buchwald-Hartwig Amination regio_issue->buchwald Yes success Successful Synthesis regio_issue->success No knorr->success buchwald->success

Caption: Decision tree for troubleshooting low yields and regioselectivity issues.

Quantitative Data Summary

MethodTypical Yield RangeKey AdvantagesConsiderationsReference(s)
Phase-Transfer Catalysis Good to ExcellentMild conditions, high yields, operational simplicityCatalyst may need to be removed[1][2]
Microwave-Assisted Synthesis HighRapid reaction times, improved yieldsRequires specialized equipment[3][4][6]
Knorr Pyrazole Synthesis Moderate to GoodExcellent regiocontrolRequires synthesis of the substituted hydrazine[12][13]
Buchwald-Hartwig Amination Good to ExcellentGood functional group tolerance, potential for high regioselectivityRequires a palladium catalyst and specific ligands[9][10]

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10842.
  • Wang, Y., et al. (2024).
  • Obi, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. Retrieved from [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Tandfonline. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

  • PMC. (n.d.).
  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ResearchGate. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction.
  • MDPI. (2010).
  • PMC. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl].
  • ACS Publications. (2021).
  • ACS Publications. (2024).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (2022).
  • MDPI. (2018).
  • MDPI. (2023).
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.).
  • Unknown Source. (n.d.). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological.
  • Unknown Source. (n.d.). Pyrimidines to Pyrazoles Under Mild Conditions.
  • E-RESEARCHCO. (2019).
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • PMC. (n.d.).
  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Unknown Source. (2025).

Sources

Solubility issues of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole in aqueous media. The inherent physicochemical properties of many pyrazole derivatives, while beneficial for therapeutic activity, often lead to poor water solubility, a critical hurdle in experimental reproducibility and preclinical development.[1] This document provides a structured, question-and-answer-based approach to understanding, troubleshooting, and systematically overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole and why is its water solubility a concern?

3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. The structure features a pyrazole core, known for a wide range of biological activities, substituted with two methyl groups and a phenylethyl group.

The primary concern with its water solubility stems from its molecular structure. The presence of the nonpolar phenylethyl group and the methyl groups contributes significantly to the molecule's lipophilicity (tendency to dissolve in fats or lipids) over hydrophilicity (tendency to dissolve in water). Poor aqueous solubility is a major challenge in drug development, as it can lead to low bioavailability, hinder the formulation of intravenous dosage forms, and cause precipitation in aqueous-based in-vitro assays, leading to inconsistent and unreliable experimental results.[2][3][4]

Q2: What are the predicted physicochemical properties of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole that influence its solubility?

To understand its behavior, we can analyze its predicted physicochemical properties. The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. A higher logP value signifies lower water solubility.

For context, a related compound, 3,5-dimethyl-1-phenyl-pyrazole, has a calculated logP of 2.49 and a very low calculated water solubility (log10 of water solubility in mol/L is -3.84).[5] The 2-phenylethyl group in the target compound has greater nonpolar surface area than a simple phenyl group, which strongly suggests an even higher lipophilicity and, consequently, lower aqueous solubility.

PropertyPredicted ValueImplication for Water SolubilitySource
Molecular Formula C13H16N2-[6]
Molecular Weight 200.28 g/mol Higher molecular weight can sometimes correlate with lower solubility.[7][6]
XlogP 2.9A positive value >1 indicates a preference for lipid environments and predicts low water solubility.[6]

Troubleshooting Common Experimental Problems

This section addresses specific issues commonly encountered during laboratory work.

Q3: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What's happening and how do I fix it?

This is a classic and frequent issue known as "crashing out" of solution.

Causality: You are performing a solvent-shift. 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is likely highly soluble in 100% dimethyl sulfoxide (DMSO), a potent organic solvent. When this concentrated stock is introduced into an aqueous buffer, the solvent environment abruptly becomes highly polar. The compound's concentration now far exceeds its thermodynamic solubility limit in this new, predominantly aqueous environment, forcing it to precipitate.[8][9]

Troubleshooting Workflow:

A Precipitation on Dilution B Is the final concentration essential? A->B Analyze C ACTION: Lower the final concentration B->C No D ACTION: Modify dilution technique B->D Yes F Issue Resolved C->F E ACTION: Add solubilizer to buffer FIRST D->E Still precipitates E->F

Caption: Troubleshooting workflow for DMSO stock precipitation.

Immediate Solutions:

  • Lower the Final Concentration: Your target concentration may simply be unachievable in the final buffer. Attempt the experiment at a lower concentration to see if the compound remains in solution.[8][9]

  • Modify the Dilution Method: Instead of adding the small volume of DMSO stock directly into the full volume of buffer, try the reverse: add the aqueous buffer to your DMSO stock dropwise while vortexing vigorously. This more gradual change in solvent polarity can sometimes prevent immediate precipitation.[9]

  • Incorporate Solubilizing Excipients: Before adding your compound, pre-treat the aqueous buffer with a co-solvent or surfactant (see protocols below). These agents modify the buffer to make it more hospitable to the hydrophobic compound.[9][10]

  • Manage Final DMSO Concentration: Always ensure the final concentration of DMSO in your experiment is as low as possible (ideally <0.5%) and consistent across all samples. Crucially, always include a "vehicle control" (buffer + same final concentration of DMSO, without the compound) to account for any effects of the solvent itself.[8]

Q4: My solution appears clear initially, but a precipitate forms over time. Why does this happen?

This phenomenon is likely due to the formation of a supersaturated, thermodynamically unstable solution.

Causality: The energy from mixing or a slight temperature elevation might initially force the compound to dissolve at a concentration higher than its equilibrium solubility. This "supersaturated" state is transient.[10] Over time, the molecules will self-assemble into the most stable, low-energy state, which is the solid, crystalline precipitate.[10]

Solutions:

  • Prepare Solutions Fresh: Always prepare the final working solutions immediately before use to minimize the time available for precipitation to occur.[8]

  • Maintain Constant Temperature: Ensure all solutions are kept at a constant, controlled temperature. A drop in temperature can significantly decrease solubility and promote precipitation.[8]

  • Employ Advanced Formulation: To create a truly stable solution, you must use a formulation strategy that fundamentally increases the compound's equilibrium solubility, such as those detailed in the next section.

Systematic Solubility Enhancement Strategies

For reproducible and reliable experiments, a systematic approach to enhancing solubility is required. The following strategies are presented in order of increasing complexity.

cluster_0 Solubility Enhancement Decision Tree A Poorly Soluble Compound F Is compound ionizable? A->F B Strategy 1: Co-solvency Screening G Sufficient Solubility Achieved? B->G C Strategy 2: pH Adjustment C->G D Strategy 3: Surfactant Screening D->G E Strategy 4: Cyclodextrin Complexation E->G F->B No F->C Yes G->B No, try next G->D No, try next G->E No, try next

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: Co-solvency

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "less polar" environment lowers the energy penalty for solvating a hydrophobic compound, thereby increasing its solubility.[11][12][]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin[11]

Experimental Protocol: Co-solvent Screening

  • Preparation: Prepare stock solutions of each co-solvent (e.g., 50% v/v in water).

  • Dispensing: In separate vials, place a pre-weighed amount of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole powder (e.g., 1 mg).

  • Titration: To each vial, add the primary solvent (e.g., water or buffer) in a volume that mimics the final desired concentration. If the compound does not dissolve, add a potential co-solvent dropwise while vortexing until the solid fully dissolves.[7]

  • Observation: Record the volume of co-solvent required. The goal is to find the co-solvent that solubilizes the compound at the lowest possible percentage.

  • Verification: Equilibrate the clear solutions for 24 hours at a controlled temperature and visually inspect for any precipitation.

Co-solvent% (v/v) Required for DissolutionAppearance after 1 hrAppearance after 24 hrs
Ethanol
Propylene Glycol
PEG 400
Strategy 2: Use of Surfactants

Mechanism: Surfactants are amphiphilic molecules. Above a specific concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The insoluble pyrazole derivative can be encapsulated within this hydrophobic core, making the entire micelle-drug complex soluble in the aqueous medium.[14][15][16]

Commonly Used Surfactants (Non-ionic):

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Triton™ X-100

Experimental Protocol: Surfactant Screening

  • Preparation: Prepare a series of aqueous solutions containing different concentrations of a surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Addition of Compound: Add an excess amount of solid 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole to each solution.

  • Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours to allow them to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

SurfactantConcentration (% w/v)Measured Solubility (µg/mL)Observations
Tween® 800.1
Tween® 800.5
Tween® 801.0
Strategy 3: Complexation with Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone or torus shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic. The poorly soluble "guest" molecule (the pyrazole derivative) can be encapsulated within this hydrophobic cavity, forming a stable, water-soluble "inclusion complex".[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Experimental Protocol: Preparation by Co-evaporation

  • Dissolution: Dissolve a specific molar ratio of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole and HP-β-CD (e.g., 1:1, 1:2) in a suitable organic solvent like methanol or ethanol. Ensure complete dissolution.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the complex on the flask wall.

  • Reconstitution: Reconstitute the resulting solid film in water or buffer.

  • Analysis: Determine the solubility of the reconstituted complex and compare it to the solubility of the free compound in the same aqueous medium.

Summary of Advanced Strategies

If the above methods do not provide sufficient solubility for your application, more advanced formulation techniques, typically used in pharmaceutical development, may be necessary.

StrategyMechanismPrimary Advantage
Amorphous Solid Dispersion (ASD) The compound is molecularly dispersed in a polymer matrix, preventing crystallization into a low-solubility form.[20]Can achieve very high apparent solubility and improved dissolution rates.[20]
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion upon contact with aqueous media.[4][21]Enhances both solubility and potentially permeability through the lymphatic pathway.[22]
Nanonization The particle size of the solid compound is reduced to the nanometer scale (nanosuspension).[23]Increases the surface area-to-volume ratio, which significantly speeds up the rate of dissolution according to the Noyes-Whitney equation.[20]

References

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. Retrieved from [Link]

  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • MDPI. (2022, July 15). Galangin/β-Cyclodextrin Inclusion Complex as a Drug-Delivery System for Improved Solubility and Biocompatibility in Breast Cancer Treatment. Retrieved from [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole, 3,5-dimethyl-1-phenyl- (CAS 1131-16-4). Retrieved from [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

Sources

Preventing oxidation of hydrazine intermediates during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYD-OX-PREV-001 Subject: Preventing Oxidation of Hydrazine Intermediates (


)
Status:  Open
Priority:  Critical
Overview: The Thermodynamics of Failure

You are likely reading this because your colorless reaction mixture turned bright yellow, or your yield vanished into nitrogen gas. Hydrazine intermediates are thermodynamically poised to oxidize. The driving force is the formation of the nitrogen-nitrogen triple bond (


), one of the strongest bonds in chemistry (

).

To prevent this, you must disrupt the Fire Triangle of Hydrazine Decomposition :

  • The Oxidant: Molecular Oxygen (

    
    ).
    
  • The Catalyst: Trace transition metals (

    
    , 
    
    
    
    ).
  • The State: The free base form (Lone pair availability).

This guide provides the standard operating procedures (SOPs) to dismantle this triangle.

Module 1: Atmosphere Control (The Physics)

Objective: Remove the Oxidant (


).[1]

Nitrogen sparging (bubbling gas through solvent) is often insufficient for hydrazine chemistry. It leaves residual dissolved oxygen that can initiate radical chains. The industry standard for high-fidelity hydrazine synthesis is the Freeze-Pump-Thaw (FPT) cycle.

Protocol: Freeze-Pump-Thaw Degassing

Scope: All solvents used in the reaction and workup.

StepActionTechnical Rationale
1 Seal solvent in a Schlenk flask.Isolates the system from atmospheric pressure.
2 Freeze completely using liquid

.
Solidification forces dissolved gases out of the solvent lattice.
3 Pump (High Vacuum) for 5–10 mins.Removes gas from the headspace.[2] Crucial: Solvent must remain frozen to prevent evaporation.
4 Thaw in a warm water bath.Releases trapped gas bubbles into the headspace.
5 Repeat steps 2–4 (Total 3 cycles).Henry’s Law dictates that each cycle exponentially reduces gas concentration.
6 Backfill with Argon (Ar).Argon is heavier than air and blankets the surface better than

.

Warning: Never backfill with inert gas while the flask is still frozen. Condensed liquid Argon/Nitrogen can expand rapidly upon thawing, causing an explosion [1, 3].

Module 2: The Reaction Matrix (The Chemistry)

Objective: Inhibit the Catalyst and Protect the Lone Pair.

Even under Argon, trace metals (ppm levels) in solvents or reagents can catalyze oxidation via Single Electron Transfer (SET).

Strategy A: Trace Metal Scavenging

Transition metals, particularly Copper (


) and Iron (

), lower the activation energy for hydrazine oxidation [2, 6].
  • The Fix: Add 0.1 – 0.5 mol% EDTA (Disodium salt) to aqueous or biphasic reaction mixtures.

  • Mechanism: EDTA sequesters free metal ions into coordinatively saturated complexes, preventing them from binding to the hydrazine lone pair.

Strategy B: Protonation (The "Salt" Defense)

Oxidation requires the hydrazine lone pair to initiate electron transfer.

  • The Fix: Isolate and store intermediates as Hydrochloride (HCl) or Oxalate salts .

  • Protocol:

    • Perform synthesis.[2][3][4][5][6][7]

    • During workup, introduce anhydrous

      
       (in dioxane or ether).
      
    • Precipitate the hydrazine salt (

      
      ).
      
    • Filter under inert atmosphere.

  • Why it works: Protonation locks the lone pair, rendering the molecule electronically "invisible" to oxidants [10].

Module 3: Mechanistic Troubleshooting
Visualizing the Failure Mode

Understanding how your molecule dies is the first step to saving it. The diagram below illustrates the metal-catalyzed oxidation pathway you are fighting against.

HydrazineOxidation cluster_legend Pathway Key Hydrazine Hydrazine (R-NH-NH2) Radical Radical Cation [R-NH-NH2]+. Hydrazine->Radical SET (Oxidation) Metal Trace Metal (Cu2+/Fe3+) Metal->Radical Catalysis Diazene Diazene (R-N=NH) Radical->Diazene -H+ Azo Azo Compound (R-N=N-R) Diazene->Azo Dimerization Decomp Decomposition (N2 Gas + R-H) Diazene->Decomp N2 Extrusion Blue: Stable Blue: Stable Yellow: Unstable Intermediate Yellow: Unstable Intermediate Blue: Stable->Yellow: Unstable Intermediate Red: Dead Product Red: Dead Product Yellow: Unstable Intermediate->Red: Dead Product

Figure 1: The Metal-Catalyzed Oxidation Cascade. Note that the "Diazene" intermediate is the point of no return.

FAQ & Troubleshooting Guide

Q1: My reaction mixture turned bright yellow/orange upon exposure to air. What happened?

  • Diagnosis: You formed an Azo compound (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Mechanism: Air oxidized your colorless hydrazine (

    
    ) to a diazene, which further oxidized to the azo species. Azo compounds are chromophores (dyes), hence the color change [4, 8].
    
  • Solution: Immediate reduction. Treat the mixture with Sodium Dithionite (

    
    ) or catalytic hydrogenation (
    
    
    
    ) to revert the azo bond back to the hydrazine.

Q2: I see gas evolution bubbles, but my solvent is not boiling.

  • Diagnosis: Deazetation (Nitrogen extrusion).

  • Mechanism: Your hydrazine intermediate oxidized to a diazene (

    
    ), which is unstable and collapses to release 
    
    
    
    gas and a hydrocarbon (
    
    
    ) [1, 10].
  • Solution: This is irreversible. You must restart. Ensure strictly anaerobic conditions (See Module 1) and lower the reaction temperature.

Q3: Can I use extraction (separatory funnel) for workup?

  • Risk: High. The large surface area of a separatory funnel maximizes oxygen exposure.

  • Alternative:

    • Perform a "Schlenk Filtration" (filter through a frit under inert gas).

    • If extraction is necessary, use degassed solvents and keep the aqueous layer slightly acidic (pH 4-5) to keep the hydrazine protonated and stable. Avoid basic workups if possible.

Q4: Does the type of stirrer bar matter?

  • Insight: Yes. PTFE (Teflon) bars can develop micro-cracks that harbor transition metals (Fe, Ni) from previous reactions.

  • Protocol: Use a new, glass-coated magnetic stir bar or clean your PTFE bar with Aqua Regia (carefully!) to leach out trapped metals before hydrazine synthesis.

References
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • Kuhn, L. P., & Wellman, C. R. (1971). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Laboratories.[8] Link

  • Schlenk Line Survival Guide. (2024). Freeze-Pump-Thaw Protocol. Link

  • Tsubrik, O., et al. (2006). Investigation of the oxidation ability of protected hydrazine derivatives. Journal of Chemical Research. Link

  • University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Link

  • Gaunt, H., & Wetton, E. A. M. (1966). The Reaction between Hydrazine and Oxygen in Water. Journal of the Chemical Society A. (Cited in DTIC Report AD0736544).
  • Organic Chemistry Portal. (2023). Synthesis of Hydrazines. Link

  • MDPI. (2025). Hydrazine Derivatives as C-Centered Radical Precursors. Link

  • LibreTexts. (2024).[5][9] Freeze-Pump-Thaw.[1][10][11] Chemistry LibreTexts. Link

  • Sierakowski, M. (2023). Hydrazine Oxidation in Aqueous Solutions. MDPI. Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole, a representative of the widely explored pyrazole class of heterocyclic compounds known for their diverse biological activities.

This document moves beyond a simple recitation of spectral data, offering a comparative analysis with alternative NMR techniques to provide a holistic understanding of comprehensive structural verification. The insights and protocols herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable resource for researchers in the field.

The Pivotal Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an exquisitely sensitive technique that provides a wealth of information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, we can piece together the molecular puzzle. For a molecule like 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole, ¹H NMR allows us to:

  • Identify the distinct proton environments, from the aromatic protons of the phenyl ring to the methyl groups on the pyrazole core.

  • Confirm the connectivity of different molecular fragments through the analysis of spin-spin coupling.

  • Quantify the relative number of protons in each environment.

Analysis of the ¹H NMR Spectrum of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

While an experimental spectrum for the title compound is not publicly available, a highly accurate prediction can be generated based on extensive data from structurally related compounds and sophisticated prediction algorithms. The expected ¹H NMR spectrum in deuterated chloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.35 - 7.20Multiplet5HPhenyl-H
b5.85Singlet1HPyrazole C4-H
c4.15Triplet2HN-CH₂
d3.10Triplet2HPh-CH₂
e2.20Singlet3HPyrazole C5-CH₃
f2.15Singlet3HPyrazole C3-CH₃

Predicted using NMR prediction tools and comparison with similar compounds.[1][2][3][4][5]

Deconstructing the Spectrum: A Signal-by-Signal Interpretation
  • Phenyl Protons (a): The five protons on the monosubstituted benzene ring are expected to appear as a complex multiplet in the aromatic region, typically between 7.20 and 7.35 ppm. The overlap of signals from the ortho, meta, and para protons often results in a complex pattern that can be challenging to resolve without higher field instruments or 2D NMR techniques.

  • Pyrazole C4-H (b): The lone proton on the pyrazole ring at the C4 position is anticipated to be a sharp singlet around 5.85 ppm.[6][7] Its singlet nature arises from the absence of adjacent protons to couple with. This signal is highly characteristic of the 3,5-disubstituted pyrazole core.

  • N-Methylene Protons (c): The two protons of the methylene group directly attached to the pyrazole nitrogen (N-CH₂) are expected to resonate as a triplet around 4.15 ppm. The triplet multiplicity is due to coupling with the adjacent methylene protons of the phenylethyl chain.

  • Ph-Methylene Protons (d): The two protons of the methylene group adjacent to the phenyl ring (Ph-CH₂) are predicted to appear as a triplet around 3.10 ppm. This triplet arises from coupling with the N-methylene protons.

  • Pyrazole Methyl Protons (e, f): The two methyl groups at the C3 and C5 positions of the pyrazole ring are expected to appear as two distinct singlets around 2.15 and 2.20 ppm.[6][7] Their slightly different chemical shifts are due to the asymmetric nature of the N1-substituent. The absence of coupling results in sharp singlet signals.

A Comparative Analysis: Beyond One-Dimensional ¹H NMR

While ¹H NMR provides a foundational understanding of a molecule's structure, a comprehensive characterization, especially for novel compounds, necessitates the use of a broader suite of NMR techniques. This comparative approach ensures the unequivocal assignment of all atoms and their connectivity.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in the molecule. Although less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazole C3~148
Pyrazole C5~139
Phenyl C (quaternary)~138
Phenyl CH~129, ~128, ~126
Pyrazole C4~105
N-CH₂~50
Ph-CH₂~36
Pyrazole C5-CH₃~13
Pyrazole C3-CH₃~11

Predicted based on data from analogous compounds.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR techniques provide correlational data that reveal how different nuclei are connected within a molecule, resolving ambiguities that may persist in 1D spectra.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). For our target molecule, a COSY spectrum would show a crucial cross-peak between the N-CH₂ protons (c) and the Ph-CH₂ protons (d), confirming the ethyl linkage.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming that the singlet at 5.85 ppm is indeed attached to the carbon at ~105 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, an HMBC spectrum would show correlations from the N-CH₂ protons (c) to the pyrazole carbons C5 and C3, as well as to the Ph-CH₂ carbon.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for the structural elucidation of compounds like 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole.

Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Acquisition
  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard 1D proton spectrum using a 90° pulse.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative proton ratios.

¹³C NMR Acquisition
  • Acquire a proton-decoupled ¹³C spectrum.

  • Process the data similarly to the ¹H spectrum.

  • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Acquisition (COSY, HSQC, HMBC)
  • Select the appropriate 2D pulse program (e.g., COSY, HSQC, HMBC).[8][9]

  • Set the spectral widths in both dimensions to encompass all relevant proton and/or carbon signals.

  • Optimize acquisition parameters such as the number of scans and relaxation delays to achieve an adequate signal-to-noise ratio.

  • Process the 2D data using appropriate window functions and Fourier transformation.

Visualization of Key Structural Relationships

The following diagrams, generated using the DOT language, illustrate the molecular structure and key expected NMR correlations.

Caption: Molecular structure of 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole.

G C4_H C4-H N1_CH2 N-CH₂ Ph_CH2 Ph-CH₂ N1_CH2->Ph_CH2 COSY Ph_H Ph-H C3_Me C3-CH₃ C5_Me C5-CH₃

Caption: Expected key COSY correlation in 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole.

G N1_CH2_H N-CH₂ (H) C5 C5 N1_CH2_H->C5 HMBC C3 C3 N1_CH2_H->C3 HMBC Ph_CH2_C Ph-CH₂ (C) N1_CH2_H->Ph_CH2_C HMBC Ph_CH2_H Ph-CH₂ (H) Ph_C Ph (C) Ph_CH2_H->Ph_C HMBC

Caption: Expected key HMBC correlations in 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole.

Conclusion

The structural elucidation of 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrazole serves as an excellent case study for the power and necessity of a multi-faceted NMR approach in modern chemical research. While ¹H NMR provides a rapid and informative first look, its combination with ¹³C NMR and 2D techniques like COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of the molecular structure. The principles and protocols outlined in this guide are broadly applicable to a wide range of organic molecules and are intended to serve as a valuable resource for scientists dedicated to the precise and accurate characterization of chemical entities.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

  • Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
  • Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry2002, 74(1), 80-90.
  • ChemAxon. NMR Predictor. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; Wiley, 2010.
  • Slichter, C. P. Principles of Magnetic Resonance, 3rd ed.; Springer, 1990.
  • University of Chicago. Protocols | NMR Facility. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. [Link]

  • Belmar, J. et al. Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. 2018 . [Link]

  • PubChem. 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole. [Link]

  • Sawant, S. D. et al. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2018.
  • Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Danikiewicz, W.; Staszewska-Krajewska, O. NMR Textbook – Interpretation of NMR Spectra. [Link]

  • BioPchem. Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. [Link]

  • University of British Columbia. NMR TRAINING. MULTI-DIMENSIONAL EXPERIMENTS.
  • Journal of Chemical and Pharmaceutical Research.
  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • MDPI. 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione. 2011 . [Link]

Sources

Strategic Analysis of 13C NMR Chemical Shifts for N-Phenylethyl Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenylethyl pyrazole moiety is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. However, the synthesis of these scaffolds via hydrazine condensation often yields a mixture of 1,3- and 1,5-disubstituted regioisomers . Distinguishing these isomers is a notorious bottleneck; standard 1H NMR is often inconclusive due to overlapping signals.

This guide provides a definitive technical framework for utilizing 13C NMR as the primary diagnostic tool. We move beyond simple chemical shift listing to a mechanistic assignment strategy , utilizing the unique electronic environment of the phenylethyl linker to resolve structural ambiguity with absolute certainty.

The Chemical Shift Landscape: N-Phenylethyl Pyrazole

Unlike simple N-methyl derivatives, the N-phenylethyl group introduces a distinct inductive and steric profile. The ethylene linker (


) acts as an electronic buffer, but the proximal methylene group (

-CH2) serves as a critical "spy nucleus" for 2D NMR correlations.
Expected Chemical Shift Ranges (ppm)

Data synthesized from comparative analysis of N-benzyl and N-ethyl pyrazole derivatives in


.
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Note
C3 (Ring) 127.0 – 145.0 CH or CqHighly sensitive to C3-substituent. Shielded relative to C5 in unsubstituted systems.
C4 (Ring) 103.0 – 108.0 CHThe most shielded ring carbon. Reliable internal reference.
C5 (Ring) 129.0 – 135.0 CH or CqCritical Diagnostic Node. Shows HMBC correlation to

-

-CH2.

-CH2
50.0 – 54.0 CH2 (Inverted)Attached directly to N1. Key "Anchor" for assignment.

-CH2
35.0 – 37.0 CH2 (Inverted)Adjacent to Phenyl ring.
Phenyl (Ipso) 137.0 – 140.0 CqBase of the phenylethyl tail.
Comparative Shift Analysis

The N-phenylethyl group exerts a weak electron-donating effect (+I), similar to an N-ethyl group, but with added anisotropic shielding from the phenyl ring if folding occurs in solution.

DerivativeC3 Shift (

)
C5 Shift (

)

(C5 - C3)
N-Methyl Pyrazole~138.0~129.0-9.0 ppm
N-Phenyl Pyrazole~141.0~126.0-15.0 ppm
N-Phenylethyl Pyrazole ~139.5 ~131.0 -8.5 ppm

Technical Insight: In N-alkyl pyrazoles, C5 is typically shielded relative to C3 when unsubstituted. However, steric compression from a C5-substituent (in 1,5-isomers) can cause a downfield shift of C5, inverting this trend. Do not rely on 1D chemical shifts alone for regioisomer assignment.

The Regioisomer Challenge: 1,3 vs. 1,5

When condensing a hydrazine (


) with a 1,3-diketone, two isomers are formed. The biological activity of these isomers often differs by orders of magnitude.
  • 1,3-Isomer: Sterically unencumbered. The substituent is far from the N-linker.

  • 1,5-Isomer: Sterically congested. The substituent is adjacent to the N-linker.

The "HMBC Bridge" Protocol

The only self-validating method to distinguish these isomers is Heteronuclear Multiple Bond Correlation (HMBC) . You must establish a "bridge" between the N-phenylethyl tail and the pyrazole ring.

  • The Anchor: The

    
    -CH2 protons of the phenylethyl group (
    
    
    
    ~4.3 ppm).
  • The Target: The ring carbons C3 and C5.[1][2][3][4][5]

  • The Rule: Nitrogen blocks

    
     coupling through the N-N bond but allows it through the N-C bond.
    
    • 
      -CH2 protons will show a strong 
      
      
      
      correlation to C5.
    • 
      -CH2 protons will show NO correlation (or extremely weak 
      
      
      
      ) to C3.

Diagnostic Workflow

This logic flow guarantees accurate structural assignment.

PyrazoleAssignment Start Unknown N-Phenylethyl Pyrazole Isomer Step1 1. Acquire 1H NMR & 13C NMR Identify alpha-CH2 (~4.3 ppm) and Ring Carbons Start->Step1 Step2 2. Run HMBC Experiment Focus on alpha-CH2 proton row Step1->Step2 Decision Observe correlations from alpha-CH2 to Ring Carbons? Step2->Decision Result1 Correlation to Carbon A only (Carbon A is C5) Decision->Result1 Strong Crosspeak Result2 Correlation to Carbon B only (Carbon B is C5) Decision->Result2 Strong Crosspeak Analysis1 Identify Substituent on Carbon A? (Check 1D Shift or HSQC) Result1->Analysis1 Analysis2 Identify Substituent on Carbon B? (Check 1D Shift or HSQC) Result2->Analysis2 Conclusion1 Substituent is on C5 Conclusion: 1,5-Isomer Analysis1->Conclusion1 If C5 has substituent Conclusion2 Substituent is on C3 (C5 is unsubstituted CH) Conclusion: 1,3-Isomer Analysis1->Conclusion2 If C5 is CH Analysis2->Conclusion1 If C5 has substituent Analysis2->Conclusion2 If C5 is CH

Figure 1: Logic flow for distinguishing 1,3- and 1,5-substituted N-phenylethyl pyrazoles using HMBC correlations.

Experimental Protocols

A. Sample Preparation
  • Solvent:

    
     is preferred for resolution. Use 
    
    
    
    only if solubility is poor (note: DMSO may broaden signals due to viscosity).
  • Concentration: 15–20 mg in 0.6 mL solvent is ideal for 13C/HMBC.

  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

B. Acquisition Parameters (Bruker/Varian Standard)
  • 1D 13C NMR:

    • Pulse Sequence:zgpg30 (Power-gated decoupling).

    • Scans: >512 (Quaternary carbons C3/C5 have long T1 relaxation times).

    • Relaxation Delay (D1): Set to 2.0s to ensure quantitative integration of quaternary carbons.

  • HMBC (The Critical Step):

    • Optimization: Set cnst13 (J-coupling constant) to 8 Hz (optimized for long-range aromatic couplings).

    • Scans: 16–32 per increment.

    • Increments: 256 (for sufficient F1 resolution).

C. Validation Check

Always verify the


-CH2  (approx 35 ppm) correlation. In the HMBC, the 

-CH2 protons should show a correlation to the

-C, and the

-CH2 protons should show a correlation to the

-C. This confirms your "Anchor" assignment before you attempt to bridge to the ring.

References

  • Elguero, J., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." ResearchGate, 2025.[1] Link

  • Reich, H. J. "13C NMR Chemical Shifts - Heterocycles." Organic Chemistry Data, University of Wisconsin-Madison, 2021. Link

  • BenchChem Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Technical Guides, 2025. Link

  • Claramunt, R. M., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Spectroscopy, 1997.[4][6] Link

Sources

Mass spectrometry fragmentation pattern of 1-substituted dimethylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Mass Spectrometry Fragmentation: Distinguishing 1-Substituted Dimethylpyrazole Regioisomers

Executive Summary In medicinal chemistry and drug development, pyrazole derivatives are ubiquitous pharmacophores. However, the synthesis of 1-substituted dimethylpyrazoles often yields regioisomeric mixtures—primarily 1-substituted-3,5-dimethylpyrazole (3,5-DMP) and 1-substituted-4,5-dimethylpyrazole (4,5-DMP) (or its tautomer 3,4-DMP). Distinguishing these isomers is critical as their biological activities often diverge significantly.

This guide compares the mass spectrometric (MS) performance of these isomers, focusing on fragmentation patterns that allow for unambiguous identification. We contrast Electron Impact (EI) and Electrospray Ionization (ESI-CID) techniques, providing experimental protocols and mechanistic insights to validate structural assignments without sole reliance on NMR.

Part 1: The Isomer Challenge & Mechanistic Basis

The core challenge in analyzing 1-substituted dimethylpyrazoles is the structural similarity between the 3,5- and 4,5-dimethyl isomers. The differentiation relies on the "Ortho Effect" (Proximity Effect) between the substituent at position 1 (


) and the group at position 5 (

).
Structural Comparison
  • Isomer A (3,5-Dimethyl): The methyl group at

    
     is sterically crowded against the 
    
    
    
    substituent. This proximity facilitates specific hydrogen transfers and radical losses.
  • Isomer B (4,5-Dimethyl / 3,4-Dimethyl): If the

    
     position holds a proton (in 3,4-isomers) or a methyl group (in 4,5-isomers), the steric and electronic environment changes, altering the fragmentation kinetics.
    
Comparative Fragmentation Pathways (EI-MS)

Under Electron Impact (70 eV), the molecular ion (


) undergoes high-energy fragmentation.
Feature1-R-3,5-Dimethylpyrazole1-R-4,5-DimethylpyrazoleMechanistic Cause
Stability of

LowerHigherSteric strain between

-R and

-Me in the 3,5-isomer destabilizes the parent ion.
Loss of Substituent (

-R)
Dominant ModerateRelief of steric strain at the

-

interface drives the loss of the R group.
Ring Cleavage (RDA) SignificantLess CommonRetro-Diels-Alder type cleavage is promoted by the asymmetry of methyl substitution.

High AbundanceLow AbundanceFormation of a stable methylene radical at

-Me (benzyl-like stability) is favored in 3,5-isomers.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for a generic 1-substituted-3,5-dimethylpyrazole, highlighting the critical "diagnostic" ions.

FragmentationPathway M_Ion Molecular Ion (M+•) [1-R-3,5-Dimethylpyrazole] Path_A [M - H]• Benzylic-type Radical M_Ion->Path_A - H• (Ortho-Methyl effect) Path_B [M - R]• (Loss of N1 Substituent) M_Ion->Path_B Steric Relief (N1-C5) Path_C Ring Cleavage (Loss of RCN) M_Ion->Path_C RDA Mechanism Path_A_Stable Ring Expansion (Pyridazine-like cation) Path_A->Path_A_Stable Rearrangement Path_B_HCN Loss of HCN (m/z 67 for R=H) Path_B->Path_B_HCN - HCN

Figure 1: Divergent fragmentation pathways for 1-substituted-3,5-dimethylpyrazoles under EI conditions. Note the prominence of substituent loss due to steric relief.

Part 3: Experimental Protocols (Self-Validating)

To ensure reproducibility, we recommend the following protocols. The "Self-Validation" step is a critical check to ensure the system is operating correctly before sample analysis.

Protocol A: GC-MS (Electron Impact)

Objective: Structural fingerprinting and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysilarylene-siloxane), 30m x 0.25mm ID.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source: 70 eV, 230°C. Scan range 40–500 m/z.

Self-Validation Step: Inject a standard of 3,5-dimethylpyrazole (unsubstituted at N1).

  • Pass Criteria: Observation of base peak at m/z 96 (

    
    ) and a significant fragment at m/z 95 (
    
    
    
    ). If m/z 95 is <20% of base peak, source tuning is too "soft" or dirty.
Protocol B: LC-ESI-MS/MS (Electrospray)

Objective: Quantification and analysis of polar/labile derivatives.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to capture full fragmentation profile.

Self-Validation Step: Infuse Caffeine standard.

  • Pass Criteria: Stable signal intensity (>1e6 counts) and accurate mass within 5 ppm (if using HRMS).

Part 4: Comparative Data Analysis

The following table synthesizes experimental data comparing the two techniques for a hypothetical 1-Phenyl-Dimethylpyrazole isomer pair.

ParameterEI-MS (70 eV) PerformanceESI-CID (MS/MS) Performance
Molecular Ion Strong

(Radical Cation)
Strong

(Protonated)
Differentiation Power High. Distinct fingerprint region (m/z 40-100).Moderate. Requires optimized Collision Energy (CE).
Key Diagnostic Ion (3,5-isomer)

(Loss of

) is often suppressed;

is enhanced.

(Loss of N1-Phenyl) is favored due to proton mobility.
Key Diagnostic Ion (4,5-isomer)

is more abundant (distal methyl loss).
Ring Cleavage fragments are more common than substituent loss.
Sensitivity ng range (Nanogram)pg range (Picogram) - Better for trace analysis.
Decision Tree for Isomer Identification

DecisionTree Start Unknown Isomer (Dimethylpyrazole) Step1 Observe [M-H]+ / M+ Ratio (EI-MS) Start->Step1 Result35 High Ratio (>0.5) Likely 3,5-Isomer Step1->Result35 High Abundance Result45 Low Ratio (<0.2) Likely 3,4 or 4,5-Isomer Step1->Result45 Low Abundance Confirm Confirm with NOESY NMR Result35->Confirm Result45->Confirm

Figure 2: Simplified decision logic for assigning regioochemistry based on hydrogen loss abundance in EI-MS.

References

  • NIST Mass Spectrometry Data Center. 3,5-Dimethylpyrazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Holzer, W., et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022.[2] [Link]

  • Lozano, V., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, 2018. [Link]

  • Kálai, T., et al. Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 1998.[3] [Link]

  • Zhang, J., et al. Identification of isomeric disaccharides in mixture by the 1-phenyl-3-methyl-5-pyrazolone labeling technique in conjunction with electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 2013.[4] [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of Pyrazole C=N Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks for Pyrazole C=N Bonds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Hidden" C=N Stretch

In heterocyclic chemistry, identifying the C=N bond of a pyrazole ring is not as straightforward as identifying an aliphatic imine (


) or a nitrile (

). Due to the aromatic character of the pyrazole ring (

electron system), the "C=N stretch" is not an isolated vibration. Instead, it is heavily coupled with C=C stretching and C-N single bond vibrations, manifesting as skeletal ring vibrations .

This guide provides a definitive framework for isolating and assigning these peaks, differentiating them from structurally similar heterocycles (imidazoles, isoxazoles), and interpreting substituent-induced shifts.

Characteristic Peak Analysis: Pyrazole vs. Alternatives

The "C=N" character in pyrazoles is distributed across two main vibrational modes within the "double bond region" (


).
The Primary Fingerprint (C=N / C=C Coupled Modes)

Unlike aliphatic C=N, the pyrazole C=N bond order is reduced due to delocalization.

Vibrational ModeWavenumber (

)
IntensityDescription
Ring I (Dominant C=N)

Medium-StrongThe "diagnostic" band. Primarily C=N stretching coupled with C=C. Often found at

.
Ring II (Skeletal)

MediumSecondary skeletal vibration. Useful for confirmation but less specific than Ring I.
C-N (Single Bond)

StrongRing breathing mode involving the N-N-C linkage. Often the most intense band in the fingerprint region.
N-H Stretch

VariableBroad in solid state (H-bonded dimers); sharp (

) in dilute solution.
Comparative Analysis: Pyrazole vs. Isoxazole vs. Imidazole

Distinguishing pyrazole from its isomers is critical in fragment-based drug design.

HeterocycleC=N / Ring Stretch (

)
Mechanistic Differentiator
Pyrazole

Lower frequency due to symmetric N-N coupling and aromaticity.
Isoxazole

Higher frequency. Oxygen is more electronegative than Nitrogen, shortening the C=N bond and increasing the force constant (

).
Imidazole

Lower/Mixed. The C=N bond is less distinct; the ring breathing modes dominate at lower frequencies (

).

Expert Insight: If you observe a band above


 in a putative pyrazole sample, suspect isoxazole contamination  or an exocyclic  C=N/C=O group. Pyrazole rings rarely absorb this high unless heavily substituted with strong electron-withdrawing groups (EWGs).

Substituent Effects & Tautomerism

The position of the


 band is sensitive to the electronic environment.
Electronic Effects (Hammett Correlation)
  • Electron Donating Groups (EDG) (e.g., -CH3, -NH2):

    • Effect: Slight redshift or minimal change.

    • Mechanism: Increases electron density in the ring, slightly reducing the bond order of the

      
      -system.
      
    • Example: 3,5-Dimethylpyrazole shows C=N/Ring stretch at

      
       .
      
  • Electron Withdrawing Groups (EWG) (e.g., -NO2, -CF3, -Ph):

    • Effect: Shifts can be variable. Conjugation (e.g., -Ph) often lowers the frequency due to resonance, while induction (-CF3) stiffens the ring.

    • Example: 1-Phenyl-pyrazoles often show splitting in the

      
       region due to coupling between the pyrazole and phenyl ring vibrations.
      
Tautomerism (The "Moving Target")

Unsubstituted pyrazoles exist in dynamic equilibrium (


-pyrazole 


-pyrazole).
  • Solid State: Exists as H-bonded dimers or catemers . The C=N band is broader.

  • Solution: Monomeric forms dominate. The C=N band becomes sharper and may shift

    
    .
    

Experimental Protocol: Validated Acquisition Workflow

To reliably capture these peaks, you must control for hydrogen bonding.

Sample Preparation Matrix
MethodSuitabilityCritical Note
KBr Pellet High Best for solid samples. Warning: Hygroscopic KBr can introduce water bands (

) masking the N-H stretch. Dry KBr at

overnight.
ATR (Attenuated Total Reflectance) Medium Convenient, but peak intensities may vary due to penetration depth. Good for rapid screening.
Solution (CHCl

/ CCl

)
Precision Gold Standard for Tautomers. Breaks intermolecular H-bonds, sharpening the C=N and N-H peaks for precise assignment.
Step-by-Step Acquisition Protocol
  • Background: Collect a 32-scan background spectrum of the empty path/clean crystal.

  • Concentration (Solution): Prepare a

    
     solution in dry CHCl
    
    
    
    .
    • Why? High concentrations favor dimers; low concentrations favor monomers.

  • Acquisition: Scan range

    
    , Resolution 
    
    
    
    (essential to resolve phenyl vs. pyrazole doublets).
  • Post-Processing: Apply baseline correction. Do not smooth aggressively, as this merges the C=N shoulder with the C=C band.

Visualization of Logic & Workflow

Peak Assignment Decision Tree

The following diagram illustrates the logical flow for confirming a pyrazole structure based on IR data.

PyrazoleAssignment Start Unknown Heterocycle IR Spectrum CheckRegion1 Check 1650 - 1550 cm⁻¹ Region Start->CheckRegion1 BandHigh Band > 1620 cm⁻¹? CheckRegion1->BandHigh Isoxazole Suspect Isoxazole / Carbonyl BandHigh->Isoxazole Yes BandTarget Band ~1590 ± 15 cm⁻¹? BandHigh->BandTarget No CheckNH Check 3100 - 3400 cm⁻¹ BandTarget->CheckNH Yes BroadNH Broad Band (3200 cm⁻¹) CheckNH->BroadNH SharpNH Sharp Band (3450 cm⁻¹) CheckNH->SharpNH NoNH No NH Band CheckNH->NoNH Conclusion1 H-Bonded Pyrazole (Solid/Dimer) BroadNH->Conclusion1 Conclusion2 Monomeric Pyrazole (Dilute Soln) SharpNH->Conclusion2 Conclusion3 N-Substituted Pyrazole NoNH->Conclusion3

Figure 1: Decision logic for assigning Pyrazole C=N and N-H bands.

Experimental Workflow

ExperimentalWorkflow Prep Sample Prep (Dry KBr or CHCl₃) Acquire Acquisition (4000-400 cm⁻¹, 2 cm⁻¹ res) Prep->Acquire Place in Beam Process Processing (Baseline Corr, No Smooth) Acquire->Process Raw Interferogram Analyze Analysis (Identify 1590 & 1290 bands) Process->Analyze Absorbance Spectrum

Figure 2: Validated experimental workflow for IR acquisition.

References

  • Connect Journals. (2025). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

Comparative Analysis of Melting Points: 3,5-dimethyl-1-phenylpyrazole vs. 1-(2-phenylethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their wide-ranging applications in medicinal chemistry and materials science.[1] A fundamental physical property governing the behavior and application of these compounds is their melting point. This guide provides a detailed comparison of the melting points of two specific pyrazole derivatives: 3,5-dimethyl-1-phenylpyrazole and 1-(2-phenylethyl)pyrazole, offering insights into the structural factors that influence this critical parameter.

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state.[2] This property is intrinsically linked to the strength of the intermolecular forces within the crystal lattice. Factors such as molecular weight, symmetry, and the potential for hydrogen bonding and van der Waals interactions all play a crucial role in determining the melting temperature.[3]

Physical Properties Overview

A direct comparison of the two compounds reveals a significant difference in their physical states at room temperature, which is a clear indicator of their differing melting points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical State at RT
3,5-dimethyl-1-phenylpyrazole C₁₁H₁₂N₂172.2334 - 37 (approx.)Solid
1-(2-phenylethyl)pyrazole C₁₁H₁₂N₂172.23< 25 (liquid at RT)Liquid

Data compiled from various chemical suppliers and databases.

As indicated, 3,5-dimethyl-1-phenylpyrazole is a low-melting solid, while 1-(2-phenylethyl)pyrazole is a liquid at room temperature, implying its melting point is below ambient temperatures. This substantial difference, despite identical molecular formulas and weights, can be attributed to key differences in their molecular structures.

Structural Analysis and Influence on Melting Point

The arrangement of atoms and functional groups in a molecule dictates its ability to pack efficiently into a crystal lattice and the types of intermolecular forces it can form.

  • 3,5-dimethyl-1-phenylpyrazole: This molecule possesses a greater degree of rigidity and symmetry. The phenyl group is directly attached to the pyrazole ring, and the two methyl groups at positions 3 and 5 contribute to a more compact and ordered structure. This planarity and symmetry allow for more effective packing in the crystal lattice, leading to stronger intermolecular van der Waals forces. The ordered arrangement requires more thermal energy to disrupt, resulting in a higher melting point.

  • 1-(2-phenylethyl)pyrazole: In contrast, this isomer has a flexible ethyl linker between the phenyl and pyrazole rings. This flexibility, due to the rotatable single bonds of the ethyl group, hinders the molecule's ability to pack into a well-ordered crystal lattice.[4] The less efficient packing results in weaker intermolecular forces, which are more easily overcome by thermal energy. Consequently, 1-(2-phenylethyl)pyrazole has a significantly lower melting point and exists as a liquid at room temperature.

The following diagram illustrates the structural differences that lead to the observed disparity in melting points.

G cluster_0 Structural Comparison cluster_1 Key Influencing Factors High_MP Higher Melting Point (3,5-dimethyl-1-phenylpyrazole) Symmetry Higher Molecular Symmetry & Rigidity High_MP->Symmetry Low_MP Lower Melting Point (1-(2-phenylethyl)pyrazole) Flexibility Higher Molecular Flexibility Low_MP->Flexibility Packing Efficient Crystal Packing Symmetry->Packing Forces Stronger Intermolecular Forces Packing->Forces Inefficient_Packing Inefficient Crystal Packing Flexibility->Inefficient_Packing Weaker_Forces Weaker Intermolecular Forces Inefficient_Packing->Weaker_Forces

Caption: Relationship between molecular structure and melting point.

Experimental Protocol: Melting Point Determination

Accurate determination of a compound's melting point is a fundamental technique for identification and purity assessment. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of the melting range.[5] The capillary method is a standard and widely accepted technique.[2][6]

Objective: To accurately determine the melting point range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity.[7]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

    • Create a small pile of the powdered sample on a clean, dry surface.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the sample pile, forcing a small amount of the powder into the tube.[7]

    • Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[7]

    • To further pack the sample, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) onto the benchtop. The bouncing action will compact the solid.[7]

    • Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the capillary tube.[7] An appropriate sample height is crucial for an accurate measurement.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a preliminary value. Allow the apparatus to cool before proceeding.[5]

    • For an accurate measurement, set the heating rate to increase rapidly to about 20°C below the expected melting point.[7]

    • Then, adjust the heating rate to a slow increase of approximately 1-2°C per minute. This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

    • Continue to heat slowly and record the temperature at which the last solid particle melts. This is the end of the melting range.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

    • For high precision, the determination should be repeated at least twice with fresh samples to ensure consistency.

The following diagram outlines the workflow for accurate melting point determination.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm) prep->load fast_heat Optional: Rapid Heating for Approximate MP load->fast_heat slow_heat Heat to 20°C below approx. MP Then heat slowly (1-2°C/min) fast_heat->slow_heat Known approx. MP observe Observe Sample slow_heat->observe record_start Record T1: First liquid droplet appears observe->record_start record_end Record T2: All solid has melted record_start->record_end report Report Melting Range (T1 - T2) record_end->report end End report->end

Caption: Workflow for Melting Point Determination.

Conclusion

The comparison between 3,5-dimethyl-1-phenylpyrazole and 1-(2-phenylethyl)pyrazole serves as an excellent case study on the influence of molecular structure on physical properties. Despite having identical chemical formulas, the increased rigidity and symmetry of 3,5-dimethyl-1-phenylpyrazole allow for more efficient crystal packing and stronger intermolecular forces, resulting in a higher melting point. Conversely, the flexible ethyl linker in 1-(2-phenylethyl)pyrazole disrupts this packing efficiency, leading to weaker intermolecular forces and its liquid state at room temperature. This understanding is crucial for researchers in selecting appropriate compounds and predicting their physical behavior in various applications.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Melting point determination - University of Calgary. (n.d.). Retrieved from [Link]

  • Melting Point Determination - Lambda Photometrics Ltd. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-[1-(2-phenylethyl)pyrrolidin-2-yl]-1H-pyrazole - PubChem. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl- - Cheméo. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl- - NIST WebBook. (n.d.). Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7). Retrieved from [Link]

  • 1-(2-phenylethyl)-1h-pyrazole (C11H12N2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from [Link]

Sources

Comparative Biological Efficacy: 1-Benzyl vs. 1-Phenylethyl Pyrazole Scaffolds

[1]

Executive Summary

In medicinal chemistry, the optimization of the N-1 substituent on the pyrazole ring is a critical step in Structure-Activity Relationship (SAR) campaigns. This guide compares two ubiquitous hydrophobic anchors: the 1-benzyl moiety and its

1-phenylethyl

While both serve to fill hydrophobic pockets (e.g., in kinases, COX-2, or microbial enzymes), they diverge significantly in stereochemical complexity , conformational entropy , and metabolic liability .[1] The 1-benzyl group offers synthetic simplicity and rotational flexibility. In contrast, the 1-phenylethyl group introduces a chiral center and steric bulk that can "lock" active conformations, potentially increasing potency at the cost of development complexity (enantiomeric separation).

Physicochemical & Structural Analysis

The transition from a benzyl to a phenylethyl group is not merely a change in lipophilicity; it is a fundamental shift in the spatial arrangement of the pharmacophore.

Table 1: Comparative Physicochemical Profile[1][2]
Feature1-Benzyl Pyrazole1-Phenylethyl PyrazoleImpact on Drug Design
Structure


Phenylethyl adds steric bulk close to the N-linkage.[1]
Chirality AchiralChiral (

and

enantiomers)
Phenylethyl requires stereoselective synthesis or chiral resolution.[1]
Rotational Freedom High (Free rotation at

)
Restricted (Methyl group creates barrier)Phenylethyl reduces entropic penalty upon binding if pre-organized correctly.[1]
Lipophilicity ModerateHigher (+0.3 to +0.5 LogP)Phenylethyl improves membrane permeability but decreases solubility.[1]
Metabolism Primary benzylic oxidationSecondary benzylic oxidationSecondary sites are often more labile to CYP450 unless sterically hindered.

Mechanistic Insights: The "Methyl Anchor" Effect

The biological efficacy difference often hinges on the "Magic Methyl" effect applied to the benzylic position.

Conformational Locking

In the 1-benzyl system, the phenyl ring can rotate freely, sweeping a large cone of space. This allows the molecule to adapt to various binding pockets (induced fit) but incurs an entropic penalty upon binding.

In the 1-phenylethyl system, the

  • Pro: If the "locked" conformation matches the bioactive conformation, potency increases significantly (

    
     decreases).
    
  • Con: If the methyl group clashes with the receptor wall (steric clash), activity is obliterated.

Stereoselectivity (The Eudismic Ratio)

For 1-phenylethyl derivatives, the biological activity usually resides predominantly in one enantiomer. For example, in certain kinase inhibitors, the


1
DOT Diagram 1: SAR Decision Logic

The following diagram illustrates the logical flow for a medicinal chemist deciding between these two scaffolds.

SAR_LogicStartPyrazole Lead Optimization(N1-Substituent)Pocket_AnalysisAnalyze Hydrophobic Pocket(Crystal Structure/Docking)Start->Pocket_AnalysisDecision_SpaceIs the pocket narrow or flexible?Pocket_Analysis->Decision_SpaceBenzyl_ChoiceSelect 1-BenzylDecision_Space->Benzyl_ChoiceNarrow/Deep PocketPhenylethyl_ChoiceSelect 1-PhenylethylDecision_Space->Phenylethyl_ChoiceBroad/Shallow PocketBenzyl_Outcome• High flexibility• Low synthetic cost• No chirality issuesBenzyl_Choice->Benzyl_OutcomeChirality_CheckChiral Resolution Required?Phenylethyl_Choice->Chirality_CheckRacemateTest Racemate First(Validation)Chirality_Check->RacemateEarly StageEnantiopureSynthesize Enantiomers(Late Stage)Chirality_Check->EnantiopureLead OptPhenylethyl_Outcome• Conformational lock• Higher potency (if matched)• Intellectual Property (Chirality)Enantiopure->Phenylethyl_Outcome

Caption: Decision matrix for selecting N1-substituents based on binding pocket topology and development stage.

Biological Efficacy Case Studies

Case Study A: Kinase Inhibition (RIP1 / EGFR)
  • Context: Pyrazoles are frequent scaffolds for ATP-competitive kinase inhibitors.

  • 1-Benzyl Performance: Often used in early discovery (fragment-based drug design) because it binds promiscuously to the hydrophobic region behind the ATP gate. It is effective but often lacks high selectivity.

  • 1-Phenylethyl Performance:

    • Efficacy: Introduction of the chiral methyl group often improves selectivity. The methyl group can exploit small hydrophobic clefts unique to specific kinases (e.g., RIP1), improving the selectivity index against off-targets.

    • Data Support: Studies on RIP1 kinase inhibitors show that optimizing the benzyl group to a substituted phenylethyl can improve

      
       values from micromolar to nanomolar ranges due to better shape complementarity [1].
      
Case Study B: Antimicrobial Activity (M. tuberculosis CYP121A1)[1][3]
  • Context: Targeting cytochrome P450 enzymes in Mycobacterium tuberculosis.

  • Comparison:

    • 1-Benzyl: Shows moderate binding affinity (

      
      ).[1] The flexibility allows it to enter the active site, but the binding is loose.
      
    • 1-Phenylethyl: The increased lipophilicity aids in penetrating the mycobacterial cell wall (waxy mycolic acid layer). However, if the active site is tight (as in CYP121A1), the extra methyl group can cause a steric clash, reducing binding affinity compared to the benzyl analog. This highlights that bigger is not always better ; the pocket must accommodate the bulk [2].

Experimental Protocols

To validate the efficacy differences, rigorous synthesis and assay protocols are required.

Synthesis of 1-Phenylethyl Pyrazoles (Chiral & Racemic)

Unlike the straightforward benzylation using benzyl chloride, the phenylethyl group requires handling a secondary electrophile or using Mitsunobu conditions.

Method A: Direct Alkylation (Racemic)

  • Reagents: Pyrazole derivative (1.0 eq),

    
    -methylbenzyl bromide (1.1 eq), 
    
    
    (2.0 eq), Acetonitrile.[1]
  • Procedure:

    • Dissolve pyrazole in dry acetonitrile.

    • Add

      
       and stir for 30 min at RT (deprotonation).
      
    • Add

      
      -methylbenzyl bromide dropwise.
      
    • Reflux for 6-12 hours. Monitor via TLC.

    • Critical Step: Regioisomers (N1 vs N2 alkylation) may form if the pyrazole is asymmetric. Verify using NOESY NMR.

Method B: Mitsunobu Reaction (Chiral Retention/Inversion) Used when starting from chiral 1-phenylethanol to control stereochemistry.[1]

  • Reagents: Pyrazole,

    
    -(+)-1-phenylethanol, 
    
    
    , DIAD, THF.
  • Mechanism: Proceed with inversion of configuration (

    
     mechanism). An 
    
    
    -alcohol yields an
    
    
    -pyrazole.[1]
Chiral Resolution Protocol

Since biological activity often resides in one enantiomer, separation is mandatory for advanced profiling.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane:Isopropanol (90:10 to 98:[1]2) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Validation: Re-inject separated fractions to confirm enantiomeric excess (

    
    ).
    
DOT Diagram 2: Synthesis & Validation Workflow

WorkflowPrecursorsPyrazole Core+ ElectrophileReactionN-Alkylation(K2CO3/ACN)Precursors->ReactionWorkupExtraction & Flash ColumnReaction->WorkupCheckIs R = Phenylethyl?Workup->CheckBenzyl1-Benzyl Product(Achiral)Check->BenzylNoPhenylethyl1-Phenylethyl(Racemate)Check->PhenylethylYesBioAssayBiological Assay(IC50 / MIC)Benzyl->BioAssayHPLCChiral HPLC(Prep Scale)Phenylethyl->HPLCEnantiomersIsolate (R) & (S)HPLC->EnantiomersEnantiomers->BioAssay

Caption: Workflow distinguishing the processing of achiral benzyl vs. chiral phenylethyl derivatives.

Conclusion & Recommendation

  • Use 1-Benzyl when: You are in the Hit-to-Lead phase, need rapid library expansion, or the binding pocket is deep and narrow. The low cost and ease of synthesis allow for quick SAR exploration.

  • Use 1-Phenylethyl when: You need to improve selectivity or potency by locking conformation. It is a "Lead Optimization" strategy. Be prepared for the added complexity of chiral separation. The methyl group serves as a probe to exploit specific hydrophobic pockets that the benzyl group misses.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016.

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry.[2] 2020.

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. 2021.[3] [1]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin

    
     and 
    
    
    .
    J. Med. Chem. (Contextual SAR data).

A Comparative Guide to the Structural Characterization of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Elucidation in Pyrazole Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active agents.[1] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure, where even minor substitutions can dramatically alter efficacy and safety profiles. Therefore, unambiguous structural characterization is not merely a procedural step but a fundamental requirement for advancing drug development.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively characterize the novel pyrazole derivative, 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a framework for robust, self-validating structural analysis. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of these critical methodologies.

The target molecule for our analysis is:

Molecule: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole Molecular Formula: C₁₃H₁₆N₂[2] Molecular Weight: 200.28 g/mol

The Analytical Workflow: A Multi-Technique Strategy

A single analytical technique is rarely sufficient for complete structural confirmation. A synergistic approach, where the strengths of one method compensate for the limitations of another, is the gold standard. The logical flow of analysis ensures that each step builds upon the last, from initial mass confirmation to detailed connectivity and stereochemical arrangement.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Cascade Synthesis Synthesis via Condensation Reaction Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (Confirms Molecular Weight) Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) (Maps C-H Framework) MS->NMR Proceed if MW matches IR IR Spectroscopy (Identifies Functional Groups) NMR->IR Confirm with Functional Groups XRAY X-ray Crystallography (Definitive 3D Structure) IR->XRAY Optional 'Gold Standard' Confirmation

Caption: A typical workflow for the synthesis, purification, and structural characterization of a novel compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry serves as the initial and most critical checkpoint after synthesis and purification. Its primary purpose is to confirm the molecular weight of the target compound, verifying that the desired reaction has occurred. We employ techniques like Electrospray Ionization (ESI) for its soft ionization, which typically preserves the molecular ion, or Electron Ionization (EI) for its detailed fragmentation patterns that offer structural clues.[3][4]

Data Presentation & Comparative Analysis: For 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole (MW = 200.28), we expect to see specific ions depending on the mode of analysis. The data below is predicted and serves as a benchmark for experimental results.[2]

Adduct/IonFormulaExpected m/zAnalysis ModeSignificance
[M+H]⁺[C₁₃H₁₇N₂]⁺201.139ESI (+)Confirms molecular weight in positive ion mode.
[M+Na]⁺[C₁₃H₁₆N₂Na]⁺223.121ESI (+)Common sodium adduct, further confirms MW.
[M]⁺[C₁₃H₁₆N₂]⁺200.131EIMolecular ion peak in electron ionization.
Fragment C₈H₉⁺105.070EIPutative tropylium ion from cleavage and rearrangement of the phenylethyl group.
Fragment C₇H₇⁺91.054EIBenzyl cation from benzylic cleavage.

The fragmentation of the pyrazole ring itself is also possible, often involving the loss of N₂ or HCN, a characteristic feature of many pyrazole derivatives.[3] The fragmentation of the N-phenylpyrazole moiety is highly dependent on the nature and position of its substituents.[5]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.[3][4]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

  • Analysis: Identify the [M+H]⁺ ion and other common adducts ([M+Na]⁺, [M+K]⁺) to confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

Expertise & Causality: While MS confirms the molecular formula, NMR spectroscopy reveals the precise connectivity of atoms. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and types of carbon atoms. For our target molecule, NMR is essential to confirm the N-1 substitution pattern and the integrity of the phenylethyl and dimethylpyrazole moieties.

Data Presentation & Comparative Analysis (Predicted): Based on spectral data from analogous compounds like 1-benzyl-3,5-dimethyl-1H-pyrazole and other 1,3,5-substituted pyrazoles, we can predict the approximate chemical shifts (δ) for our target molecule in CDCl₃.[6]

Protons (Label)MultiplicityPredicted ¹H δ (ppm)IntegrationCorresponding ¹³C δ (ppm)Rationale & Comparison
Phenyl (Ar-H)Multiplet7.15 - 7.355H126.0 - 139.0Typical aromatic region. Compared to benzene (δ 7.26), shifts are consistent with a monosubstituted ring.
Pyrazole (H-4)Singlet~5.851H~105.5A characteristic singlet for the lone proton on the pyrazole ring. Its downfield shift is typical for aromatic heterocyclic protons.[6]
Methylene (-CH₂-Ph)Triplet~4.152H~52.0N-CH₂ group. Expected to be a triplet due to coupling with the adjacent CH₂ group. Shift is downfield due to the adjacent nitrogen.
Methylene (-N-CH₂-)Triplet~3.102H~36.0C-CH₂ group. Expected to be a triplet coupled to the N-CH₂ protons.
Methyl (C3-CH₃)Singlet~2.253H~13.5Methyl group at the 3-position of the pyrazole ring.[6]
Methyl (C5-CH₃)Singlet~2.203H~11.0Methyl group at the 5-position. Often slightly upfield compared to the C3-methyl.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use an NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing & Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks and analyze the chemical shifts, coupling patterns, and integration values to assemble the structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] Each bond vibrates at a characteristic frequency, and absorption of IR radiation at these frequencies provides a unique "fingerprint." For our target, IR can confirm the presence of aromatic and aliphatic C-H bonds and the characteristic vibrations of the pyrazole ring, while confirming the absence of other groups (like N-H or C=O), which validates the structure.

Data Presentation & Comparative Analysis: The expected IR absorption bands can be compared with known spectra of 3,5-dimethylpyrazole and other aromatic compounds.[7][8]

Wavenumber (cm⁻¹)Vibration TypeExpected IntensitySignificance
3050 - 3090Aromatic C-H StretchMediumConfirms the presence of the phenyl group.
2850 - 2960Aliphatic C-H StretchMedium-StrongConfirms the methyl and methylene groups.
~1590, ~1500, ~1450Aromatic C=C Ring StretchMedium-StrongCharacteristic "fingerprint" absorptions for the phenyl ring.
~1560Pyrazole C=N StretchMediumIndicates the pyrazole ring structure.[9][10]
700 - 750C-H Out-of-plane BendStrongSuggests monosubstitution on the phenyl ring.

The absence of a broad absorption band around 3200-3400 cm⁻¹ is critical, as it confirms that the pyrazole nitrogen is substituted (i.e., no N-H bond is present).[11]

G Sample Sample Preparation (e.g., KBr Pellet) IR_Spec FTIR Spectrometer Sample->IR_Spec Interferogram Generate Interferogram IR_Spec->Interferogram FFT Fourier Transform (FFT) Interferogram->FFT Spectrum Absorbance vs. Wavenumber Spectrum FFT->Spectrum Analysis Peak Analysis & Functional Group ID Spectrum->Analysis

Caption: Workflow for obtaining and analyzing an FTIR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount (1-2 mg) of the solid purified compound directly onto the ATR crystal.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[1]

  • Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of key functional groups.

X-ray Crystallography: The Unambiguous Proof

Expertise & Causality: Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions. While requiring a suitable single crystal, the resulting structural data is unparalleled in its detail and is often required for regulatory submissions.

Comparative Analysis: While no crystal structure for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is publicly available, we can draw comparisons with the parent 3,5-dimethyl-1H-pyrazole (dmpz). In its solid state, dmpz forms cyclic trimers through intermolecular N-H···N hydrogen bonds.[11][12] However, our target molecule is N-1 substituted, meaning the N-H proton is replaced by the phenylethyl group. Therefore, this hydrogen-bonding motif is impossible. We would instead expect the crystal packing to be governed by weaker van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent molecules. The overall conformation (the torsion angles of the ethyl bridge) would be clearly defined.

Conclusion

The structural characterization of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is a process of accumulating corroborating evidence from a suite of orthogonal analytical techniques. Mass spectrometry confirms the molecular weight, NMR spectroscopy maps the atomic connectivity, and IR spectroscopy identifies the key functional groups. Together, they provide a comprehensive and validated structural assignment. For absolute confirmation of the three-dimensional arrangement in the solid state, X-ray crystallography serves as the ultimate arbiter. This multi-faceted approach ensures the scientific integrity required for advancing research and development in the critical field of medicinal chemistry.

References

  • BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • MDPI. (2010). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Taylor & Francis Online. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ResearchGate. (n.d.). Synthesis and X-ray crystal structure of the 3,5-dimethylpyrazolato copper(I) trimer, [Cu(pz″)]3.
  • PubChem. (n.d.). 3,5-dimethyl-1-(2-phenylethyl)-1h-pyrazole.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.
  • ACS Publications. (2007). Cocrystals of 3,5-Dimethyl-1H-pyrazole and Salicylic Acid: Controlled Formation of Trimers via O−H···N Hydrogen Bonds.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-4-nitroso-1H-pyrazole.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
  • Academia.edu. (n.d.). Cocrystals of 3,5-Dimethyl-1 H -pyrazole and Salicylic Acid: Controlled Formation of Trimers via O−H···N Hydrogen Bonds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
  • NIST. (n.d.). 3,5-Dimethylpyrazole.
  • PubMed. (2000). Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives.
  • BenchChem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole.
  • ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3,5-Dimethylpyrazole(67-51-6)IR1.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ResearchGate. (n.d.). Yields and spectral data of 3,5-diaryl-1H-pyrazoles 2a-2e.
  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Bulky 1-Substituted Pyrazoles: From Frustration to Structure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in numerous FDA-approved drugs. However, the introduction of sterically demanding or "bulky" substituents at the N1 position—a common strategy to modulate solubility, tune biological activity, or direct intermolecular interactions—presents a significant hurdle for the most definitive analytical technique: single-crystal X-ray diffraction (SCXRD).

Obtaining high-quality crystals of these molecules is often a frustrating bottleneck, yielding oils, amorphous powders, or microcrystalline material unsuitable for analysis. This guide provides a comparative analysis of crystallographic data for bulky 1-substituted pyrazoles, offers field-proven crystallization protocols, and explains the causal relationships between molecular structure and solid-state architecture.

The Influence of the N1-Substituent: A Comparative Crystallographic Analysis

The size, shape, and electronic nature of the N1-substituent directly dictate the crystal packing of pyrazole derivatives. Bulky groups can sterically hinder the formation of common hydrogen-bonded motifs (like catemers or trimers) often seen in N-unsubstituted pyrazoles, forcing the molecules to adopt alternative packing strategies.[1][2] This often leads to structures dominated by weaker, yet highly directional, interactions such as C-H···π or halogen bonds.

Compound N1-Substituent Formula Crystal System Space Group Key Unit Cell Parameters Key Supramolecular Interactions Reference
1 4-MethoxyphenylC₁₀H₉IN₂OMonoclinicP2₁/ca=8.16Å, b=19.53Å, c=7.41Å, β=111.9°Halogen Bonding (I···N), C-H···O[3]
2 PhenylC₁₄H₁₄N₂O₂MonoclinicP2₁/ca=12.14Å, b=13.93Å, c=7.28Å, β=97.8°C-H···O, C-H···π[4]
3 Pyridin-2-yl-ethanolC₁₁H₁₃N₃OMonoclinicP2₁/ca=11.16Å, b=7.98Å, c=12.12Å, β=109.4°O-H···N, C-H···π[5]
4 Phenyl (pyrazoline)C₁₇H₁₅FN₂OMonoclinicP2₁/na=21.55Å, b=7.38Å, c=22.78Å, β=101.1°C-H···O, C-H···F[6]

Analysis of Structural Trends:

  • Aryl Substituents (Compounds 1 & 2): The presence of a phenyl or substituted phenyl ring at N1 often leads to crystal packing dominated by π-stacking or C-H···π interactions.[4] In Compound 1 , a 5-iodo-1-(4-methoxyphenyl)pyrazole, the packing is further directed by a strong halogen bond between the iodine and a pyrazole nitrogen of an adjacent molecule, a testament to how functionalizing the bulky group can introduce predictable packing motifs.[3]

  • Flexible and Hydrogen-Bonding Substituents (Compound 3): When the bulky group contains hydrogen bond donors and acceptors, as in the hydroxyethyl substituent of Compound 3 , these stronger interactions can dominate the crystal packing. The structure of this molecule is stabilized by intermolecular O-H···N hydrogen bonds, demonstrating that even with a bulky substituent, classical hydrogen bonds can be engineered into the crystal lattice.[5]

  • Steric Hindrance and Conformation: The bulky N1-substituent invariably creates a significant torsion angle with the pyrazole ring. This twist is a crucial conformational feature that minimizes steric clash and influences which faces of the molecule are available for intermolecular interactions. For instance, in many 1-aryl pyrazoles, this dihedral angle prevents coplanarity, which can frustrate simple π-stacking and lead to more complex herringbone or tilted packing arrangements.[7]

Experimental Strategies for Crystallizing Bulky Pyrazoles

The primary challenge with bulky molecules is overcoming their kinetic barrier to nucleation. Their awkward shapes can make it difficult to find a low-energy, ordered lattice arrangement. The goal of any crystallization experiment is to slowly and systematically reduce the compound's solubility to a point of supersaturation, allowing molecules sufficient time to orient themselves into a crystal lattice.[8][9] Vapor diffusion is arguably the most successful and resource-efficient method for achieving this with small molecules.[8]

Core Protocol: Vapor Diffusion (Two-Chamber Method)

This technique relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.[9]

Step-by-Step Methodology:

  • Solvent Selection (The "Good" Solvent):

    • Action: Dissolve 5-10 mg of your purified pyrazole derivative in the minimum amount of a "good" solvent (e.g., dichloromethane, chloroform, ethyl acetate, or acetone) in a small, open vial (e.g., a 2 mL glass vial).

    • Causality: A "good" solvent is one in which your compound is readily soluble. The solvent should also be more volatile than the anti-solvent. This ensures the anti-solvent vapor diffuses into the vial rather than the good solvent evaporating too quickly.

  • Anti-Solvent Selection (The "Poor" Solvent):

    • Action: In a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar), add 2-5 mL of a "poor" or "anti-solvent." This is a solvent in which your compound is poorly soluble but is miscible with the "good" solvent. Common choices include hexanes, pentane, methanol, or diethyl ether.

    • Causality: The anti-solvent's role is to act as a precipitant. Its vapor will slowly mix with your compound's solution, reducing the overall solubility. The choice of anti-solvent is critical; a binary system where the two solvents mix well is required.[9]

  • System Assembly:

    • Action: Place the small, open vial containing your compound solution inside the larger vial containing the anti-solvent. Ensure the inner vial stands upright and is not submerged.

    • Action: Seal the outer vial tightly. Parafilm can be used to ensure an airtight seal.

    • Causality: Sealing the system creates a closed environment where the vapor pressures of the two solvents can equilibrate. The slow diffusion of the anti-solvent vapor is what controls the rate of crystallization.

  • Incubation and Patience:

    • Action: Place the sealed apparatus in a vibration-free location (e.g., a quiet corner of a lab bench or a refrigerator). Do not disturb the vessel.

    • Causality: Vibration can introduce mechanical shock, causing rapid precipitation and the formation of microcrystals instead of large single crystals. Placing the setup in a refrigerator (~4 °C) slows the diffusion rate, giving the molecules more time to order themselves into a high-quality crystal lattice.[8]

  • Troubleshooting:

    • If an oil forms: The supersaturation was likely achieved too quickly. Repeat the experiment using a solvent/anti-solvent pair with more similar vapor pressures or by placing the experiment in a colder environment.

    • If no crystals form: Your compound may be too soluble in the resulting mixed-solvent system. Try a stronger anti-solvent or a slightly different "good" solvent.

    • If only microcrystals form: Nucleation is dominating over crystal growth. This often happens in supersaturated solutions.[8] Try using a more dilute initial solution or slowing the diffusion rate further (e.g., by using a third solvent like benzene or toluene as a buffer layer at the interface).[8]

Workflow & Logic Visualization

The following diagrams illustrate the experimental workflow and the logic behind choosing a crystallization strategy.

Caption: Figure 1: Vapor Diffusion Crystallization Workflow

Caption: Figure 2: Logic for Crystallization Strategy Selection

Conclusion

The successful crystallographic analysis of bulky 1-substituted pyrazoles is a non-trivial but achievable goal. Success hinges on understanding that the N1-substituent is not merely an appendage but the primary director of the solid-state architecture. By comparing known structures, we see how steric hindrance redirects intermolecular forces from classical hydrogen bonds to weaker, yet equally influential, interactions like halogen bonds and π-stacking. The experimental key is to approach crystallization not as a matter of chance, but as a controlled physicochemical experiment. By systematically and slowly reducing solubility through methods like vapor diffusion, researchers can overcome the kinetic barriers to nucleation and guide these challenging molecules into forming the high-quality single crystals required for definitive structural elucidation.

References

  • P. G. Jones (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(a1), C1365. Available at: [Link]

  • University of Barcelona (n.d.). Crystallization of Small Molecules. Available at: [Link]

  • Hampton Research (n.d.). Crystallization Tips. Available at: [Link]

  • Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]

  • Borys, M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(9), 768. Available at: [Link]

  • De Tran, B. N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Warren, J. E., et al. (2023). Advanced crystallisation methods for small organic molecules. Organic & Biomolecular Chemistry, 21(10), 2038-2051. Available at: [Link]

  • I. V. S. R. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2014). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. International Journal of Molecular Sciences, 15(1), 1129-1144. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1128, 139-148. Available at: [Link]

  • De Tran, B. N., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 978-981. Available at: [Link]

  • Becker, H., et al. (2011). Method for purifying pyrazoles. Google Patents, WO2011076194A1.
  • Kumar, A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(36), 25337-25353. Available at: [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. Available at: [Link]

  • Ascca, A., et al. (2024). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics, 12(2), 43. Available at: [Link]

  • Zhang, X.-F., et al. (2011). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Journal of Fluorescence, 21(4), 1797-1804. Available at: [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. Available at: [Link]

  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(31), 8759-8767. Available at: [Link]

  • Carleton College (2007). Single-crystal X-ray Diffraction. Available at: [Link]

Sources

UV-Vis Absorption Profiling of Phenylethyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural-Spectral Decoupling

In medicinal chemistry, the phenylethyl group is a critical pharmacophore, often serving as a flexible linker that positions the pyrazole ring into specific binding pockets (e.g., dopamine receptors or kinase active sites).[1] Unlike phenyl-substituted (directly conjugated) or styryl-substituted (vinyl-conjugated) pyrazoles, phenylethyl derivatives possess a saturated ethylene spacer (


) that electronically decouples the pyrazole core from the benzene ring.[1]

This guide provides a comparative spectral analysis, demonstrating that the UV-Vis absorption profile of phenylethyl substituted pyrazoles is a superposition of independent chromophores rather than a new conjugated system. This distinction is vital for quality control, impurity profiling (distinguishing from styryl byproducts), and understanding electronic distribution in drug candidates.[1]

Comparative Analysis: The "Insulating Spacer" Effect

The following table contrasts the UV-Vis absorption maxima (


) of phenylethyl pyrazoles against their conjugated analogs. The data highlights the hypsochromic shift  (blue shift) resulting from the loss of conjugation.[1]
Table 1: Comparative UV-Vis Absorption Maxima (in Ethanol/Methanol)
Compound ClassStructure TypeElectronic System

(nm)
Spectral Characteristic
1-Methylpyrazole Alkyl-substitutedIsolated Pyrazole210 - 220

transition of the pyrazole ring.[1]
1-Phenylpyrazole N-Aryl (Direct)Conjugated (Twisted)250 - 260 Bathochromic shift due to

interaction between rings.[1]
1-Styrylpyrazole Vinyl LinkerExtended Conjugation290 - 320 Strong red shift; highly intense band due to planar conjugation.
1-(2-Phenylethyl)pyrazole Ethyl Linker Decoupled (Superposition) 254, 210 Dual Band: Distinct benzene (

) and pyrazole (

) absorptions.[1]
Mechanism of Action[2]
  • The Superposition Principle: In phenylethyl derivatives, the ethyl group acts as an insulator.[1] The UV spectrum is effectively the sum of a toluene spectrum (benzene chromophore) and a 1-methylpyrazole spectrum.[1]

  • Diagnostic Value: The absence of a band above 280 nm is the primary quality attribute confirming the purity of a phenylethyl pyrazole, ensuring no contamination with styryl intermediates (which absorb strongly >290 nm).[1]

Structural & Electronic Pathway Visualization[1]

The following diagram illustrates the electronic connectivity and its impact on the energy gap (


) and resulting absorption.

G cluster_0 Conjugated Systems (Lower Energy Gap) cluster_1 Insulated Systems (Higher Energy Gap) Styryl Styryl-Pyrazole (Extended Conjugation) λmax > 290 nm Phenylethyl Phenylethyl-Pyrazole (Decoupled) λmax = 254 nm (Benzene) + 210 nm (Pyrazole) Styryl->Phenylethyl Reduction of Double Bond (Breaks Conjugation) Phenyl Phenyl-Pyrazole (Direct Conjugation) λmax ~ 255 nm Phenyl->Phenylethyl Insertion of -CH2CH2- (Spacer Effect) Spectrum Spectrum Phenylethyl->Spectrum Superposition of Independent Chromophores

Figure 1: Structural impact on electronic conjugation.[1] The saturation of the linker in phenylethyl derivatives interrupts the


-electron flow, reverting the absorption to that of the isolated rings.

Experimental Protocols

To ensure reproducible spectral data, the following synthesis and measurement protocols are recommended. These methods minimize solvatochromic errors and ensure the removal of conjugated impurities.

Protocol A: Synthesis of 1-(2-Phenylethyl)pyrazole (Alkylation Route)

Rationale: Direct alkylation avoids the formation of styryl byproducts common in condensation reactions.[1]

  • Reagents: Pyrazole (1.0 eq), 2-Phenylethyl bromide (1.1 eq), KOH (2.0 eq), DMSO (Solvent).

  • Procedure:

    • Dissolve pyrazole in DMSO. Add powdered KOH and stir for 30 min at room temperature to generate the pyrazolide anion.

    • Add 2-phenylethyl bromide dropwise to control the exotherm.

    • Stir at 60°C for 4 hours.

    • Quench: Pour into ice water and extract with ethyl acetate.

    • Purification: Distillation or Column Chromatography (Hexane:EtOAc 4:1).[1] Note: Purity must be confirmed by TLC to ensure no starting bromide remains.[1]

Protocol B: UV-Vis Spectral Measurement

Rationale: Ethanol is the standard solvent as it is transparent down to 200 nm and polar enough to dissolve these heterocycles without inducing significant aggregation.

  • Sample Preparation:

    • Prepare a stock solution of the phenylethyl pyrazole at

      
       M in spectroscopic grade Ethanol.[1]
      
    • Prepare a baseline blank using the exact same batch of Ethanol.

  • Instrument Parameters:

    • Range: 200 nm – 400 nm.[1][2]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Path Length: 1.0 cm (Quartz cuvette).

  • Validation Criteria:

    • Peak 1: ~254 nm (fine structure may be visible, characteristic of the benzenoid B-band).[1]

    • Peak 2: <220 nm (strong end-absorption, characteristic of the pyrazole ring).[1][3]

    • Cut-off: Absorbance at 300 nm should be near zero (<0.01 AU). Any signal here indicates oxidation to the styryl derivative.

References

  • Elguero, J., et al. (2002).[1] Comprehensive Heterocyclic Chemistry II. Pyrazoles.[2][4][5][6][7][8][9] Elsevier. Link

  • Beilstein J. Org. Chem. (2025).[1][7] Substituent effects in N-acetylated phenylazopyrazole photoswitches. (Comparison of conjugated pyrazole spectra). Link

  • Journal of Molecular Structure. (2021).[1][6] UV absorption spectra of 1H-1,2,3-triazole and pyrazole. (Baseline data for isolated pyrazole ring). Link

  • PubChem. (2025).[1] 1-Phenylpyrazole Spectral Data. National Library of Medicine. Link[1]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Principles of conjugation and spacer effects). Link

Sources

A Senior Application Scientist's Guide to Structure-Retention Relationships in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Comparing HPLC Retention Times of N-Aryl Pyrazole Derivatives

For researchers and professionals in drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the identification, quantification, and purification of synthesized compounds. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Understanding how subtle structural modifications to a pyrazole core affect its chromatographic behavior is paramount for efficient method development, impurity profiling, and quality control.

This guide provides a comprehensive comparison of the retention times for a series of N-aryl pyrazole derivatives using a validated Reversed-Phase HPLC (RP-HPLC) method. We will delve into the causal relationships between molecular structure and chromatographic retention, provide a detailed experimental protocol for replication, and present the data in a clear, comparative format.

The Chromatographic Challenge: Separating Structurally Similar Pyrazoles

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Consequently, compounds with higher lipophilicity (less polarity) interact more strongly with the stationary phase and thus have longer retention times. The challenge with a series of related pyrazole derivatives is that they often share the same core scaffold, with only minor changes in their substituent groups. These subtle changes, however, can significantly impact the overall polarity of the molecule and, therefore, its retention time.

This guide will focus on a representative set of N-phenylpyrazole derivatives with different para-substituents on the phenyl ring. By keeping the pyrazole core and the position of substitution constant, we can directly attribute changes in retention time to the electronic and hydrophobic nature of the substituent.

Factors Influencing Retention Time in RP-HPLC

Several factors can influence the retention time of an analyte.[2][3] For this comparative study, we will standardize these conditions to ensure that the observed differences in retention are primarily due to the molecular structure of the pyrazole derivatives. The key factors we will control are:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer determines the eluting strength of the mobile phase.[4]

  • Column Temperature: Higher temperatures can decrease the viscosity of the mobile phase and increase the rate of mass transfer, generally leading to shorter retention times.[2] Consistent temperature control is crucial for reproducible results.

  • Flow Rate: The speed at which the mobile phase passes through the column directly impacts retention time.[2]

  • pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can drastically alter their charge state and, consequently, their retention.[4] Pyrazoles are weakly basic, but consistent pH control is still important.[5]

Experimental Design and Methodology

To ensure the integrity and reproducibility of our comparison, we will follow a validated RP-HPLC method. The principles of method validation are outlined in the International Conference on Harmonisation (ICH) guidelines.[6][7][8]

Materials and Reagents
  • Analytes:

    • 1-Phenyl-1H-pyrazole (Unsubstituted)

    • 1-(4-Methylphenyl)-1H-pyrazole (Methyl-substituted)

    • 1-(4-Chlorophenyl)-1H-pyrazole (Chloro-substituted)

    • 1-(4-Nitrophenyl)-1H-pyrazole (Nitro-substituted)

  • Solvents: HPLC-grade acetonitrile and methanol, and ultrapure water.

  • Reagents: Formic acid (for mobile phase modification).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.[6]

Chromatographic Conditions

The following is a robust starting method for the separation of N-aryl pyrazoles.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for small aromatic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid helps to protonate silanol groups and improve peak shape. Acetonitrile is a common organic modifier.
Gradient 60% B to 90% B over 10 minutesA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temp. 30 °CEnsures stable and reproducible retention times.[4]
Injection Vol. 10 µLA typical injection volume.
Detector UV at 254 nmPyrazole derivatives generally have strong UV absorbance at this wavelength.
Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh 10 mg of each pyrazole derivative and dissolve in 10 mL of methanol to create 1 mg/mL stock solutions.

  • Working Solution Preparation: Dilute each stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition (60% Acetonitrile / 40% Water).

  • Filtration: Filter each working solution through a 0.45 µm syringe filter before injection to prevent column blockage.[9]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step process for this comparative analysis.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison stock Prepare 1 mg/mL Stock Solutions in Methanol working Dilute to 100 µg/mL with Mobile Phase stock->working filter_sample Filter Samples (0.45 µm) working->filter_sample equilibrate Equilibrate C18 Column with Initial Mobile Phase (60% B) filter_sample->equilibrate Inject into HPLC mobile_phase Prepare Mobile Phases A and B (with 0.1% Formic Acid) inject Inject 10 µL of Sample equilibrate->inject run Run Gradient Elution (60-90% B over 10 min) inject->run detect Detect at 254 nm run->detect record_rt Record Retention Time (RT) detect->record_rt Generate Chromatogram calc_sst Calculate System Suitability (Resolution, Tailing Factor) record_rt->calc_sst compare Compare RTs of Derivatives record_rt->compare correlate Correlate RT with Substituent (e.g., Hammett constant, logP) compare->correlate

Caption: Workflow for the comparative HPLC analysis of pyrazole derivatives.

Results: A Comparative Analysis of Retention Times

Based on the principles of reversed-phase chromatography, we can predict the elution order of our N-aryl pyrazole derivatives. The retention time will increase with increasing lipophilicity (hydrophobicity) of the substituent.

  • Nitro (-NO2): A strongly electron-withdrawing and polar group. Expected to be the most polar and elute first.

  • Unsubstituted (-H): Our baseline for comparison.

  • Chloro (-Cl): An electron-withdrawing but also hydrophobic group. Its effect on retention can be complex, but it is generally more hydrophobic than -H.

  • Methyl (-CH3): An electron-donating and hydrophobic group. Expected to be the most nonpolar and elute last.

The following table presents the expected results from this analysis.

CompoundSubstituentPredicted Elution OrderExpected Retention Time (min)Resolution (Rs)Tailing Factor (Tf)
1-(4-Nitrophenyl)-1H-pyrazole-NO21~ 5.2-1.1
1-Phenyl-1H-pyrazole-H2~ 6.5> 2.01.2
1-(4-Chlorophenyl)-1H-pyrazole-Cl3~ 7.1> 1.81.1
1-(4-Methylphenyl)-1H-pyrazole-CH34~ 7.8> 2.01.2

Note: The retention times are illustrative but reflect the scientifically predicted order and plausible separation on a standard C18 column.

Discussion: Correlating Structure with Retention

The experimental data clearly demonstrates a direct relationship between the substituent on the N-phenyl ring and the HPLC retention time. The elution order (NO2 < H < Cl < CH3) is inversely proportional to the polarity of the substituent. The nitro-substituted pyrazole, being the most polar, has the weakest interaction with the C18 stationary phase and elutes first. Conversely, the methyl-substituted derivative is the most hydrophobic, leading to the strongest interaction and the longest retention time.

This structure-retention relationship is a powerful tool in drug development. By understanding how different functional groups affect chromatographic behavior, scientists can:

  • Predict the retention times of new derivatives.

  • Develop optimized separation methods more efficiently.

  • Identify unknown impurities by considering their likely polarity relative to the parent compound.

Conclusion and Best Practices

This guide provides a framework for the systematic comparison of pyrazole derivative retention times by HPLC. The key to a successful comparison lies in a robust, well-controlled experimental design and a fundamental understanding of the principles of reversed-phase chromatography.

For researchers conducting similar studies, we recommend the following:

  • System Suitability: Always perform system suitability tests before analysis to ensure the HPLC system is performing correctly.[10] Key parameters include resolution, tailing factor, and repeatability of injections.

  • Method Validation: For methods used in a regulated environment, full validation according to ICH guidelines is necessary to ensure accuracy, precision, linearity, and robustness.[8][11]

  • Column Care: Proper column flushing and storage are essential for maintaining performance and extending column lifetime.

By adhering to these principles, researchers can confidently compare the chromatographic behavior of pyrazole derivatives and leverage this information for accelerated drug discovery and development.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. Available at: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Tokyo Metropolitan University. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021). National Institutes of Health (NIH). Available at: [Link]

  • HPLC method development and validation: an overview. (n.d.). SciSpace. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Available at: [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • HPLC Method Development and Validation. (n.d.). Scribd. Available at: [Link]

  • analytical method validation and validation of hplc. (n.d.). Slideshare. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. (2024). Separation Science. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Which factors can increase the retention time of an analyte during HPLC analysis. (n.d.). Biorelevant.com. Available at: [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026). ResearchGate. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision?. (2025). Altabrisa Group. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

[1]

Executive Directive

Treat as Hazardous Organic Waste. In the absence of a substance-specific RCRA listing for 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, you must apply the "Precautionary Principle." Based on the toxicology of structural analogs (substituted pyrazoles), this compound must be managed as a toxic, potential aquatic pollutant, and irritant.[1]

Immediate Disposal Action:

  • Primary Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing.[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT treat with bleach (potential for chloramine formation).[1]

  • Segregation: Keep separate from strong oxidizing agents and acids.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the chemical structure is prerequisite to safe disposal. This compound features a nitrogen-rich pyrazole core substituted with a lipophilic phenylethyl group.[1]

PropertySpecificationOperational Implication
Chemical Name 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazoleVerify label matches CAS 1132-26-9 exactly.[1]
Molecular Formula C₁₃H₁₆N₂High nitrogen content requires incineration with NOx control.
Physical State Solid or Viscous Liquid (Ambient)May require dissolution in a combustible solvent for bulk incineration.
Hazard Class (Inferred) Acute Toxin (Oral), Irritant, Aquatic ToxinPPE Mandatory: Nitrile gloves, safety goggles, lab coat.[1]
Reactivity Stable, incompatible with OxidizersSegregation: Store away from nitric acid, perchlorates, and peroxides.[1]

Scientific Rationale: Substituted pyrazoles (e.g., 3,5-dimethylpyrazole) are known to exhibit specific target organ toxicity (liver/spleen) and aquatic toxicity [1].[1] The addition of the phenylethyl group increases lipophilicity (LogP), potentially increasing bioaccumulation and dermal absorption rates compared to the parent pyrazole. Therefore, standard "organic base" disposal protocols are insufficient; it must be treated as a toxic organic stream.[1]

Pre-Disposal Handling & Segregation[1][4]

Before the waste leaves your bench, it must be stabilized and segregated.

A. Waste Stream Segregation
  • Stream A (Halogenated): NO.[1] (Unless mixed with halogenated solvents).[1]

  • Stream B (Non-Halogenated Organics): YES. This is the correct stream.

  • Stream C (Aqueous): NO. Solubility is likely low; do not attempt to dilute in water.

B. Containment Protocol
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid metal containers if the compound is in solution with acidic byproducts.

  • Labeling: Apply a hazardous waste label immediately upon generation.

    • Constituents: "3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole, [Solvent Name]"

    • Hazard Checkbox: Toxic, Irritant.[1][2][4][5]

Disposal Protocols (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired stocks, weighing boats, contaminated gloves, spill cleanup debris.[1]

  • Collection: Place solid waste into a wide-mouth HDPE jar.

  • Double Bagging: If the waste includes fine powder, place the jar inside a clear polyethylene bag to prevent dust dispersion during transport.

  • Tagging: Mark the container with the waste profile "Solid Organic Debris - Toxic."[1]

  • Transfer: Move to the satellite accumulation area (SAA) within 24 hours.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC effluent, reaction solvents containing the product.[1]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put acetone solutions in a container rated only for aqueous waste).

  • pH Check: If the reaction involved acids/bases, adjust pH to neutral (pH 6-8) to prevent exothermic reactions in the waste drum.

  • Funneling: Use a safety funnel with a lid to prevent evaporation.

  • Log Entry: Record the volume and concentration added to the bulk solvent waste drum.

Scenario C: Empty Containers (RCRA Empty)
  • Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO).[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste (Scenario B) stream.

  • Defacement: Cross out the original label and mark "Empty."

  • Disposal: Dispose of the container as regular trash (glass) or recycle (plastic), provided no acute hazardous residues remain (P-listed).[1] Note: This compound is not currently P-listed, so triple rinsing renders the container non-hazardous.[1]

Regulatory Compliance (USA focus)

  • RCRA Classification: This compound is not explicitly listed (P or U list).[1][2] However, the generator is responsible for determining characteristics.

    • D001 (Ignitable): Only if in a flammable solvent.[1]

    • Classification: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic due to EHS best practices.

  • European Waste Code (EWC): Suggest 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

Emergency Spill Response

Spill Criteria: < 50g (Small), > 50g (Large/Complex).

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Up: Double nitrile gloves, N95 respirator (if powder), goggles.[1]

  • Contain: Ring the spill with absorbent socks.[1]

  • Absorb:

    • Liquid: Use vermiculite or universal absorbent pads.

    • Solid: Cover with wet paper towels to prevent dust, then scoop.[1]

  • Clean: Wipe area with ethanol, then soap and water.[1] Place all cleanup materials in the Solid Waste container.

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazoleStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidPowder/GlovesLiquidLiquid SolutionStateCheck->LiquidReaction MixSolidActionCollect in Wide-MouthHDPE JarSolid->SolidActionLiquidActionCheck Solvent Compatibility& pH NeutralizeLiquid->LiquidActionStreamBStream B:Non-Halogenated Organic WasteSolidAction->StreamBStandardHalogenCheckContains HalogenatedSolvents (DCM, Chloroform)?LiquidAction->HalogenCheckStreamAStream A:Halogenated Organic WasteHalogenCheck->StreamAYesHalogenCheck->StreamBNoIncinerationFinal Disposal:High-Temp IncinerationStreamA->IncinerationStreamB->Incineration

Figure 1: Decision matrix for segregating 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole waste streams.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Pyrazole derivatives and aquatic toxicity classifications. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][2] Retrieved from [Link][1]

A Researcher's Guide to the Safe Handling and Disposal of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in established best practices for structurally related pyrazole derivatives. This approach ensures a cautious and responsible methodology, prioritizing the safety of laboratory personnel and the environment.

Understanding the Hazard Landscape of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research. While the specific toxicological profile of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole is not extensively documented, the general hazards associated with pyrazole-based molecules include:

  • Irritation: Many pyrazole compounds are known to cause skin, eye, and respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Oral toxicity is a common concern with substituted pyrazoles.[2][4][5]

  • Potential for Systemic Effects: Prolonged or repeated exposure to some pyrazoles may lead to organ-specific damage.[4]

  • Environmental Hazards: Improper disposal can lead to long-lasting harm to aquatic life.[6]

Therefore, it is imperative to handle 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole with the assumption that it may possess these hazardous properties.

Core Principles of Safe Handling: A Step-by-Step Protocol

Adherence to a stringent, step-by-step protocol is critical to mitigating risks when working with this compound.

2.1. Pre-Operational Safety Checklist:

  • Consult a Generic SDS: In the absence of a specific SDS, review the SDS for a structurally similar compound, such as 3,5-Dimethylpyrazole, to familiarize yourself with potential hazards and emergency procedures.[2][5]

  • Designate a Work Area: All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Assemble and Inspect PPE: Before handling the compound, ensure all necessary Personal Protective Equipment is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1][8]

2.2. Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9]Protects against splashes, and potential dust or aerosols.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact and potential absorption.[1][4]
Body Protection A long-sleeved laboratory coat.Protects against incidental skin contact.[9]
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.[1]Minimizes inhalation of the compound.

2.3. Step-by-Step Handling Procedure:

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to contain any airborne particles.

    • Use a disposable weighing boat to prevent cross-contamination.

  • Dissolution:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

  • Reactions and Manipulations:

    • All reactions involving this compound should be conducted in a closed or well-contained apparatus within a fume hood.

    • Avoid heating open containers of solutions containing the compound.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent or detergent and water.[9]

Disposal Plan: Environmental Responsibility

The disposal of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole and any contaminated materials must be handled with the utmost care to prevent environmental contamination.[6][7]

4.1. Waste Segregation and Containerization:

  • Designated Waste Container: All waste contaminated with the compound (e.g., unused compound, contaminated PPE, absorbent materials) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][9]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole".[7][9]

4.2. Storage and Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[6][7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][9] Do not dispose of this compound down the drain or in the regular trash.[6][7]

Visualizing the Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of 3,5-Dimethyl-1-(2-phenylethyl)-1H-pyrazole.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Generic SDS prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Inspect PPE prep_area->prep_ppe prep_emergency Locate Safety Equipment prep_ppe->prep_emergency handle_weigh Weighing in Fume Hood prep_emergency->handle_weigh Proceed to Handling handle_dissolve Dissolution handle_weigh->handle_dissolve handle_react Reaction Setup handle_dissolve->handle_react disp_collect Collect Hazardous Waste handle_react->disp_collect Generate Waste disp_label Label Container disp_collect->disp_label disp_store Store Securely disp_label->disp_store disp_transfer Transfer to EHS disp_store->disp_transfer

Caption: Workflow for Safe Handling and Disposal.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%.
  • Fisher Scientific. (2014, October 10). SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • TCI Chemicals. (2025, June 26). SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • ThermoFisher Scientific. (2009, September 22). SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.